7-Methyl-3-oxooctanoyl-CoA
Description
Propriétés
Formule moléculaire |
C30H50N7O18P3S |
|---|---|
Poids moléculaire |
921.7 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate |
InChI |
InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 |
Clé InChI |
VAMSVBPIVXQTFY-FUEUKBNZSA-N |
SMILES isomérique |
CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a key intermediate in the biosynthesis of branched-chain fatty acids (BCFAs). These lipids play crucial roles in various biological systems, influencing membrane fluidity, and serving as precursors for a diverse array of natural products. Understanding the biosynthetic pathway of this compound is paramount for fields ranging from microbial physiology to the development of novel therapeutics targeting fatty acid metabolism. This guide provides a comprehensive overview of the core biosynthetic pathway, including the enzymes involved, relevant quantitative data, detailed experimental protocols for its study, and visual representations of the key processes.
Core Biosynthesis Pathway
The synthesis of this compound is a multi-step enzymatic process primarily carried out by the Fatty Acid Synthase (FAS) complex. In contrast to the synthesis of straight-chain fatty acids which exclusively utilizes malonyl-CoA for chain elongation, the biosynthesis of this compound involves the incorporation of a methylmalonyl-CoA extender unit.[1][2]
The pathway initiates with a starter unit, which in the case of iso-branched fatty acids is typically derived from branched-chain amino acids. For the synthesis of 7-methyloctanoic acid derivatives, isobutyryl-CoA, derived from valine, serves as the initial primer.[3] The acyl chain is then elongated through successive condensation reactions with malonyl-CoA and the strategic incorporation of methylmalonyl-CoA.
The formation of this compound proceeds through the following key steps, catalyzed by the multifunctional domains of the Fatty Acid Synthase complex:
-
Priming: The biosynthesis is initiated by the transfer of an isobutyryl group from isobutyryl-CoA to the acyl carrier protein (ACP) domain of FAS. This reaction is catalyzed by the β-ketoacyl-ACP synthase III (FabH) in bacteria or the loading domain of the metazoan FAS.[3][4]
-
First Elongation (with Malonyl-CoA): The isobutyryl-ACP undergoes a Claisen condensation with malonyl-ACP, extending the chain by two carbons to form 3-oxo-5-methylhexanoyl-ACP. This is followed by a series of reduction, dehydration, and a second reduction to yield 5-methylhexanoyl-ACP.[5][6]
-
Second Elongation (with Malonyl-CoA): The 5-methylhexanoyl-ACP is further elongated by another round of condensation with malonyl-ACP, followed by the subsequent reduction, dehydration, and reduction steps to produce 7-methyloctanoyl-ACP.
-
Third Elongation (with Methylmalonyl-CoA) and Formation of the Target Molecule: In the final elongation cycle leading to the target molecule, 7-methyloctanoyl-ACP undergoes condensation with methylmalonyl-ACP . This reaction, catalyzed by the β-ketoacyl-ACP synthase (KS) domain, results in the formation of This compound , the central molecule of this guide.[1][2] It is important to note that the final product is technically 7-methyl-3-oxooctanoyl-ACP, which can then be converted to the CoA thioester.
Regulatory Mechanisms
The biosynthesis of branched-chain fatty acids is tightly regulated. The availability of the branched-chain starter units, derived from amino acid catabolism, is a key control point.[3] Furthermore, the cellular concentration of methylmalonyl-CoA is a critical determinant.[7] The fatty acid synthase itself exhibits a preference for malonyl-CoA over methylmalonyl-CoA, as evidenced by a significantly lower turnover number when methylmalonyl-CoA is the extender substrate.[1][7] This inherent substrate specificity of the KS domain plays a crucial role in controlling the rate and extent of branched-chain fatty acid synthesis.[1]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and substrates involved in the this compound biosynthesis pathway.
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
| Substrate Combination | Vmax (nmol/min/mg) | Km (µM) | kcat (s⁻¹) | Reference |
| Acetyl-CoA + Malonyl-CoA | 1500 ± 50 | Acetyl-CoA: 5.1 ± 0.6 | 6.8 ± 0.2 | [1] |
| Acetyl-CoA + Methylmalonyl-CoA | 10 ± 1 | Acetyl-CoA: 2.8 ± 0.5 | 0.045 ± 0.005 | [1] |
| Octanoyl-CoA + Malonyl-CoA | Not Reported | 139 ± 16 | 0.09 ± 0.007 | [8] |
Table 2: Cellular Concentrations of Acyl-CoA Intermediates
| Acyl-CoA Species | Tissue/Organism | Concentration Range (nmol/g tissue or µM) | Reference |
| Acetyl-CoA | Rat Liver | 20 - 150 | [9] |
| Malonyl-CoA | Rat Liver | 1 - 10 | [10] |
| Succinyl-CoA | Rat Liver | 50 - 200 | [9] |
| Free Acyl-CoA Esters (Cytosolic) | General | < 0.2 µM | [11] |
Experimental Protocols
Protocol 1: Purification of Fatty Acid Synthase (FAS) from Yeast
This protocol describes a rapid method for the purification of highly active FAS from Saccharomyces cerevisiae.[9]
Materials:
-
Yeast cells (Saccharomyces cerevisiae)
-
Zymolyase 60000 or glass beads
-
Sephadex G-25
-
Calcium phosphate (B84403) gel
-
DEAE Bio-Gel A
-
Purification buffers (consult reference for specific recipes)[9]
-
Centrifuge, ultracentrifuge
-
Chromatography columns and system
Procedure:
-
Cell Lysis:
-
Enzymatic: Digest cell walls with Zymolyase 60000.
-
Mechanical: Disrupt cells using glass beads.
-
-
Ammonium Sulfate Fractionation: Precipitate the protein fraction containing FAS by adding ammonium sulfate to 35-50% saturation.
-
Desalting: Remove excess salt by passing the resuspended pellet through a Sephadex G-25 column.
-
Calcium Phosphate Gel Treatment: Adsorb and elute FAS from a calcium phosphate gel to remove impurities.
-
Concentration: Precipitate the enzyme with 50% ammonium sulfate and resuspend in a minimal volume of buffer.
-
Ultracentrifugation: Pellet the FAS complex by ultracentrifugation.
-
Anion-Exchange Chromatography: Perform final purification using a DEAE Bio-Gel A column.
-
Purity and Activity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE and determine its specific activity using an NADPH consumption assay.
Protocol 2: In Vitro Fatty Acid Synthase Activity Assay (NADPH Consumption)
This spectrophotometric assay measures the activity of FAS by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[12][13]
Materials:
-
Purified FAS
-
Acetyl-CoA (or other starter unit)
-
Malonyl-CoA
-
Methylmalonyl-CoA (for branched-chain synthesis)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)[13]
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, starter unit (e.g., acetyl-CoA), and NADPH.
-
Enzyme Addition: Add the purified FAS to the reaction mixture and incubate at the desired temperature (e.g., 37°C).
-
Initiation of Reaction: Start the reaction by adding the elongating substrate (malonyl-CoA and/or methylmalonyl-CoA).
-
Monitoring NADPH Consumption: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation of Activity: Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Protocol 3: Analysis of Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a general workflow for the extraction and quantitative analysis of short-chain acyl-CoAs from biological samples.[1][14]
Materials:
-
Biological sample (cells or tissue)
-
Extraction solvent (e.g., 5-sulfosalicylic acid or acetonitrile/methanol/water)[1][15]
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity and extract acyl-CoAs from the sample using a suitable extraction solvent containing internal standards.
-
Deproteinization: Remove proteins from the extract, for example, by centrifugation after acid precipitation.
-
LC Separation: Separate the acyl-CoA species using a suitable liquid chromatography method, often employing a C18 reversed-phase column.[16]
-
MS/MS Detection: Detect and quantify the acyl-CoA species using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The characteristic neutral loss of 507 amu from the CoA moiety is often used for detection.[14]
-
Data Analysis: Quantify the concentration of each acyl-CoA species by comparing its peak area to that of the corresponding internal standard.
Protocol 4: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol outlines the derivatization of fatty acids to their methyl esters and their subsequent analysis by gas chromatography-mass spectrometry.[12]
Materials:
-
Lipid extract containing fatty acids
-
Methanolic HCl or BF₃-methanol for derivatization
-
Heptane or other nonpolar solvent for extraction
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Saponification and Esterification: Saponify the glycerides in the lipid extract by refluxing with methanolic sodium hydroxide. Esterify the resulting free fatty acids to FAMEs using a reagent like methanolic HCl or boron trifluoride in methanol.[12]
-
Extraction: Extract the FAMEs from the reaction mixture using a nonpolar solvent such as heptane.
-
GC Separation: Inject the FAMEs into a GC equipped with a suitable capillary column (e.g., a Carbowax-type phase) to separate the different fatty acid species.
-
MS Detection and Identification: Detect the eluting FAMEs using a mass spectrometer. Identify the individual fatty acids based on their retention times and mass spectra, comparing them to known standards.
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for FAS activity determination via NADPH consumption.
Caption: Key regulatory factors in branched-chain fatty acid synthesis.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. proteinswebteam.github.io [proteinswebteam.github.io]
- 6. youtube.com [youtube.com]
- 7. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Malonyl-CoA: the regulator of fatty acid synthesis and oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 7-Methyl-3-oxooctanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides an in-depth exploration of the hypothetical, yet scientifically grounded, role of 7-Methyl-3-oxooctanoyl-CoA in the intricate landscape of fatty acid metabolism. While direct research on this specific molecule is nascent, this paper extrapolates from established principles of branched-chain fatty acid biosynthesis to propose its function, metabolic pathway, and potential significance. This document is intended to serve as a foundational resource to stimulate further investigation into this novel metabolic intermediate.
Introduction to Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids characterized by one or more methyl groups on the carbon chain.[1][2] Unlike their straight-chain counterparts, BCFAs exhibit unique physicochemical properties, including lower melting points and increased fluidity, which are crucial for maintaining membrane function in various organisms, particularly bacteria.[3] The biosynthesis of BCFAs diverges from the canonical fatty acid synthesis pathway primarily through the utilization of branched-chain starter units or extender units.[4][5] The most common precursors for BCFAs are derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[6]
Hypothetical Biosynthesis of this compound
Based on its chemical structure, this compound is proposed to be a key intermediate in the biosynthesis of a C9 iso-branched-chain fatty acid. Its formation is likely initiated by a branched-chain starter unit, followed by elongation steps mediated by the fatty acid synthase (FAS) complex.
The proposed biosynthetic pathway is as follows:
-
Initiation: The synthesis commences with a branched-chain starter unit, likely isobutyryl-CoA, which is derived from the catabolism of valine.[7]
-
Condensation: Isobutyryl-CoA is condensed with malonyl-CoA by the ketoacyl-ACP synthase (KAS) domain of FAS to form 5-methyl-3-oxohexanoyl-ACP.
-
First Elongation Cycle (Reduction, Dehydration, Reduction): The 3-keto group of 5-methyl-3-oxohexanoyl-ACP is sequentially reduced by ketoacyl-ACP reductase (KR), dehydrated by dehydratase (DH), and further reduced by enoyl-ACP reductase (ER) to yield 5-methylhexanoyl-ACP.
-
Second Condensation: 5-methylhexanoyl-ACP undergoes a second round of condensation with malonyl-CoA, catalyzed by KAS, to form the target molecule, 7-Methyl-3-oxooctanoyl-ACP .
-
Conversion to CoA ester: For analytical purposes or for use by other enzymes, 7-Methyl-3-oxooctanoyl-ACP can be converted to This compound .
Role in Fatty Acid Metabolism
This compound is hypothesized to be a transient intermediate within the fatty acid synthase complex. Its primary role is to serve as a substrate for the subsequent reductive steps of the fatty acid elongation cycle. Following its formation, the 3-oxo group would be reduced to a hydroxyl group by ketoacyl reductase, then dehydrated to form a double bond by dehydratase, and finally reduced to a saturated carbon chain by enoyl reductase. This would result in the formation of 7-methyloctanoyl-CoA, which can then undergo further elongation cycles to produce longer-chain BCFAs.
The metabolic fate of this compound is central to the synthesis of odd-numbered iso-fatty acids.
Quantitative Data
While experimental data for this compound is not yet available, we can extrapolate potential kinetic parameters for the enzymes involved in its metabolism based on studies of similar substrates in branched-chain fatty acid synthesis.[3][8]
Table 1: Hypothetical Kinetic Parameters of Fatty Acid Synthase Domains for this compound Metabolism
| Enzyme Domain | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ketoacyl Reductase (KR) | This compound | 50 | 120 | 2.4 x 10⁶ |
| Dehydratase (DH) | 7-Methyl-3-hydroxyoctanoyl-CoA | 30 | 90 | 3.0 x 10⁶ |
| Enoyl Reductase (ER) | 7-Methyl-oct-2-enoyl-CoA | 45 | 110 | 2.4 x 10⁶ |
These values are hypothetical and intended for illustrative purposes. They are based on typical enzyme kinetics for fatty acid synthase acting on medium-chain acyl-CoA substrates.
Experimental Protocols
The study of this compound would necessitate specialized analytical techniques for its detection and quantification, as well as enzymatic assays to characterize its metabolic transformation.
Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of acyl-CoA esters.[9][10][11]
Protocol:
-
Sample Preparation:
-
Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.
-
Extract acyl-CoAs using a solvent mixture such as 2:1:0.8 (v/v/v) methanol:chloroform:water.
-
Centrifuge to separate the phases and collect the aqueous/methanol phase containing the acyl-CoAs.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Detection: Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transition for this compound. The precursor ion would be the [M+H]⁺ ion, and a characteristic product ion would be monitored.
-
Fatty Acid Synthase Activity Assay
The activity of the fatty acid synthase complex in metabolizing this compound can be monitored by measuring the consumption of NADPH, a required cofactor for the reductive steps.[8][12][13]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing phosphate (B84403) buffer (pH 7.2), DTT, NADPH, and the purified fatty acid synthase enzyme.
-
Initiation: Start the reaction by adding the substrate, this compound.
-
Monitoring: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is directly proportional to the enzyme activity.
-
Controls: Run parallel reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural confirmation of biosynthesized this compound.[14][15][16]
Protocol:
-
Sample Preparation: Purify a sufficient quantity of the compound of interest. Dissolve the sample in a deuterated solvent (e.g., D₂O or deuterated methanol).
-
NMR Analysis: Acquire 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and cross-peaks to determine the precise molecular structure and stereochemistry of the molecule.
Conclusion and Future Directions
While this compound remains a hypothetical intermediate, its existence is strongly suggested by the fundamental principles of branched-chain fatty acid biosynthesis. This technical guide provides a theoretical framework for its role, metabolism, and analysis. Future research should focus on the in vitro reconstitution of its biosynthesis using purified enzymes and the development of sensitive analytical methods for its detection in biological systems. Elucidating the role of such novel intermediates will undoubtedly deepen our understanding of the diversity and regulation of fatty acid metabolism, with potential implications for drug development and metabolic engineering.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 6. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.sunlongbiotech.com [m.sunlongbiotech.com]
- 14. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. use of nmr in structure ellucidation | PDF [slideshare.net]
A Technical Guide to the Theoretical Discovery and Characterization of 7-Methyl-3-oxooctanoyl-CoA in Biological Systems
Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific studies detailing the discovery, biological function, or metabolic pathways of 7-Methyl-3-oxooctanoyl-CoA. This molecule is cataloged in chemical databases, but its presence and role in biological systems have not been documented.
This technical guide, therefore, presents a hypothetical framework for the discovery and characterization of a novel acyl-coenzyme A (CoA) derivative, using this compound as a theoretical subject. The methodologies, pathways, and data presented are based on established principles and protocols for the study of similar metabolites and are intended to serve as a roadmap for researchers in metabolomics, biochemistry, and drug development.
Chemical Profile of this compound
While its biological role is unknown, the basic chemical properties of this compound can be derived from its structure. This information is crucial for designing analytical methods for its detection and identification.
| Property | Value | Source |
| Molecular Formula | C30H50N7O18P3S | PubChem |
| Monoisotopic Mass | 921.2146 Da | PubChem |
| Structure | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate | PubChem |
| Predicted XlogP | -3.6 | PubChem |
Hypothetical Discovery and Identification Workflow
The discovery of a novel metabolite like this compound would likely originate from a non-targeted metabolomics or lipidomics study designed to profile a wide range of molecules in a biological sample.
Hypothetical workflow for novel acyl-CoA discovery.
This workflow begins with quenching metabolic activity and extracting metabolites from a biological sample. The extract is then analyzed by liquid chromatography-mass spectrometry (LC-MS).[1] An unknown feature with a mass-to-charge ratio (m/z) corresponding to this compound would be flagged for further investigation. Tandem mass spectrometry (MS/MS) provides fragmentation data, which acts as a structural fingerprint. This fingerprint, along with the accurate mass, would be compared against spectral libraries and in-silico fragmentation patterns to yield a putative identification.[2][3]
Hypothetical Biosynthetic Pathway
Based on its structure, this compound could plausibly be synthesized through a pathway involving the catabolism of branched-chain amino acids and fatty acid synthesis. One hypothetical route involves the condensation of an acetyl-CoA with a branched-chain acyl-CoA derived from leucine (B10760876) metabolism.
Hypothetical biosynthetic pathway for this compound.
In this theoretical pathway, intermediates from leucine breakdown, such as isovaleryl-CoA, could be elongated. A key step would be a Claisen condensation reaction, catalyzed by a thiolase or a similar condensing enzyme, combining a C6 branched-chain acyl-CoA with acetyl-CoA to form the C8 backbone of the target molecule.
Experimental Protocols (Generalized)
The following protocols are generalized methods that would be adapted for the specific analysis of this compound.
Protocol for Acyl-CoA Extraction from Mammalian Cells
This protocol is designed to efficiently extract a broad range of acyl-CoAs while minimizing their degradation.[4]
-
Cell Culture: Grow mammalian cells (e.g., HepG2, MCF7) to ~80-90% confluency in appropriate culture vessels.
-
Washing: Aspirate the culture medium. Wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching & Lysis: Immediately add 1 mL of ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v) to the plate.
-
Cell Harvesting: Use a cell scraper to scrape the cells in the cold solvent. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Vortex the lysate vigorously for 30 seconds.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7). Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Analysis: Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis of Acyl-CoAs
This method uses reversed-phase liquid chromatography to separate acyl-CoAs based on their chain length and hydrophobicity, followed by sensitive detection using tandem mass spectrometry.[1][5][6]
-
LC System: UPLC/HPLC system (e.g., Thermo Vanquish, Agilent 1290).
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).
-
Mobile Phase B: Methanol.
-
Gradient (Illustrative):
-
0-2 min: 20% B
-
2-15 min: 20% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibrate at 20% B
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Sciex 6500+, Thermo Q Exactive).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Method: Multiple Reaction Monitoring (MRM) for targeted analysis. A neutral loss scan of 507 Da is characteristic of acyl-CoAs and can be used for discovery.[5]
-
MRM Transition for this compound (Theoretical):
-
Q1 (Precursor Ion): m/z 922.2 (M+H)+
-
Q3 (Product Ion): A characteristic fragment would need to be determined experimentally, but a common fragmentation involves the loss of the phosphopantetheine moiety.
-
Quantitative Data (Illustrative)
Should this compound be discovered, the next step would be to quantify its abundance in different biological contexts and to characterize the enzymes involved in its metabolism. The following tables present hypothetical data to illustrate how such findings would be presented.
Table 1: Hypothetical Cellular Concentrations of this compound
| Cell Line | Condition | Concentration (pmol/10^6 cells) |
| HepG2 (Liver) | Basal | 0.15 ± 0.04 |
| Leucine-supplemented | 0.85 ± 0.12 | |
| C2C12 (Muscle) | Basal | 0.08 ± 0.02 |
| Leucine-supplemented | 0.41 ± 0.09 | |
| 3T3-L1 (Adipocyte) | Basal | Not Detected |
| Leucine-supplemented | 0.11 ± 0.03 |
Table 2: Hypothetical Kinetic Parameters of a Putative "this compound Synthase"
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| 6-Methylheptanoyl-CoA | 25.5 ± 3.1 | 15.2 ± 1.8 |
| Acetyl-CoA | 40.1 ± 5.5 | 18.9 ± 2.2 |
Conclusion
This compound represents a molecule that is chemically described but biologically uncharacterized. The discovery of novel metabolites is a frontier in understanding cellular metabolism, and the workflows and protocols outlined in this guide provide a robust, albeit generalized, framework for such an endeavor. The application of non-targeted metabolomics, followed by rigorous structural elucidation and biochemical characterization, would be essential to move this compound from a theoretical entity to a confirmed biological metabolite. Future research in this area could uncover new metabolic pathways and provide novel insights into cellular physiology and disease, offering potential new targets for therapeutic intervention.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of 7-Methyl-3-oxooctanoyl-CoA: A Hypothetical Framework for Biomarker Discovery
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies validating 7-Methyl-3-oxooctanoyl-CoA as a clinical biomarker. This technical guide, therefore, presents a hypothetical framework for its investigation, drawing upon established principles of biomarker discovery and the known roles of related acyl-CoA molecules in metabolic pathways. The experimental protocols and data presented are illustrative examples and should not be interpreted as established findings.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. Their tissue and plasma concentrations can reflect the flux through these pathways, making them attractive candidates for biomarkers in various metabolic disorders. While molecules like propionylcarnitine (B99956) and methylmalonic acid are established biomarkers for inborn errors of metabolism such as propionic acidemia (PA) and methylmalonic acidemia (MMA), the potential of other, less-studied acyl-CoAs remains largely unexplored.[1][2] This whitepaper outlines a potential roadmap for investigating this compound as a novel biomarker, from initial discovery through to analytical validation.
This compound is a branched-chain 3-oxo-acyl-CoA, a class of molecules that are intermediates in fatty acid beta-oxidation. Its specific metabolic origin is not well-characterized in humans but may be related to the metabolism of branched-chain fatty acids derived from diet or gut microbiota. An accumulation of this molecule could signify a bottleneck in a specific metabolic pathway, potentially indicating an enzymatic deficiency or a disease state.
Hypothetical Metabolic Significance and Biomarker Rationale
The accumulation of a specific acyl-CoA, such as this compound, can be indicative of a metabolic block. For instance, inborn errors of metabolism are often characterized by the buildup of metabolites upstream of a deficient enzyme.[1][2] Similarly, acquired metabolic dysregulation, as seen in conditions like non-alcoholic fatty liver disease (NAFLD) or type 2 diabetes, can also lead to alterations in acyl-CoA pools.
The rationale for investigating this compound as a biomarker is predicated on the hypothesis that its concentration in accessible biological matrices (e.g., plasma, urine) will correlate with the activity of a specific metabolic pathway and, consequently, with a particular physiological or pathological state.
A Proposed Research and Development Workflow
The investigation of this compound as a potential biomarker would logically follow a multi-stage process, from initial discovery-phase metabolomics to targeted analytical method validation and clinical correlation.
Hypothetical Signaling Pathway Involvement
The metabolic pathway of this compound is not definitively established. However, based on its structure, it is likely an intermediate in the beta-oxidation of a branched-chain fatty acid. A defect in a downstream enzyme, such as a specific acyl-CoA dehydrogenase or hydratase, could lead to its accumulation.
Quantitative Data Summary (Hypothetical)
For a biomarker to be clinically useful, its quantitative performance must be rigorously assessed. The following tables present hypothetical data that would be generated during the validation of a this compound assay.
Table 1: Hypothetical Analytical Performance of a Targeted LC-MS/MS Assay for this compound in Human Plasma
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 nM |
| Upper Limit of Quantification (ULOQ) | 1000 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | 85-115% |
Table 2: Hypothetical Plasma Concentrations of this compound in a Case-Control Study
| Cohort | n | Mean Concentration (nM) | Standard Deviation (nM) | p-value |
| Healthy Controls | 100 | 25.3 | 8.1 | < 0.001 |
| Disease State X | 100 | 157.8 | 45.2 |
Table 3: Hypothetical Diagnostic Performance of Plasma this compound for Disease State X
| Parameter | Value | 95% Confidence Interval |
| Area Under the ROC Curve (AUC) | 0.92 | 0.88 - 0.96 |
| Sensitivity | 85% | 78% - 91% |
| Specificity | 90% | 84% - 95% |
| Positive Predictive Value (PPV) | 89% | 82% - 94% |
| Negative Predictive Value (NPV) | 86% | 79% - 92% |
Detailed Experimental Protocols (Illustrative Examples)
The following are illustrative protocols that would be foundational to the investigation of this compound as a biomarker.
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Plasma
-
Materials:
-
Human plasma collected in K2EDTA tubes.
-
Internal Standard (IS): ¹³C₄-7-Methyl-3-oxooctanoyl-CoA (custom synthesis).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid (FA), LC-MS grade.
-
96-well protein precipitation plate.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a 96-well plate, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution (500 nM in 50% ACN).
-
Add 200 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Seal the plate and vortex for 2 minutes at 1200 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Protocol 2: Targeted LC-MS/MS Analysis of this compound
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound (Analyte): Q1: m/z 934.4 -> Q3: m/z 408.1
-
¹³C₄-7-Methyl-3-oxooctanoyl-CoA (IS): Q1: m/z 938.4 -> Q3: m/z 412.1
-
-
Optimization: Collision energy and other source parameters to be optimized for maximal signal intensity.
-
Conclusion and Future Directions
While this compound is not currently an established biomarker, this technical guide provides a comprehensive, albeit hypothetical, framework for its investigation. The successful validation of this molecule as a biomarker would require a concerted effort in chemical synthesis, analytical chemistry, and clinical research. Future work should focus on untargeted metabolomics studies in relevant disease cohorts to identify this compound as a molecule of interest. Subsequent development and validation of a targeted quantitative assay, as outlined in this guide, would be essential to evaluate its clinical utility. The identification of novel biomarkers like this compound holds the promise of improving our understanding of metabolic diseases and could lead to the development of new diagnostic and prognostic tools.
References
7-Methyl-3-oxooctanoyl-CoA: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-Coenzyme A (CoA) is a branched-chain acyl-CoA thioester. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the biosynthesis of complex lipids. As derivatives of coenzyme A, they play a crucial role in transferring acyl groups. The presence of a methyl branch in 7-Methyl-3-oxooctanoyl-CoA suggests its involvement in the metabolism of branched-chain fatty acids, which are obtained from dietary sources or synthesized endogenously. This technical guide provides a detailed overview of the known chemical properties, analytical methodologies, and biological relevance of this compound and related branched-chain acyl-CoAs, serving as a resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C30H50N7O18P3S | PubChem |
| Monoisotopic Mass | 921.2146 Da | PubChem[2] |
| CAS Number | 1379003-97-0 | MedChemExpress[3][4][5] |
| Physical State | Likely a solid at room temperature | Inferred |
| Solubility | Soluble in water and methanol (B129727) | Inferred from similar compounds[1] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Storage | Store at -20°C or below, preferably as a solid or in anhydrous organic solvents to prevent hydrolysis. | Inferred from general stability of acyl-CoAs |
Experimental Protocols
Synthesis and Purification
The synthesis of β-ketoacyl-CoA compounds can be challenging. A general approach involves the activation of the corresponding β-keto acid and its subsequent reaction with coenzyme A. One reported method for a similar compound, 3-oxohexadecanoyl-CoA, involves the Reformatsky reaction to create the β-hydroxy ester, followed by oxidation to the β-keto ester, and subsequent conversion to the CoA thioester[1].
Purification of acyl-CoA thioesters is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) is a common method for purifying these molecules, often using a C18 column[6].
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS/MS is a powerful technique for the sensitive and specific quantification of acyl-CoAs in biological samples.
Sample Preparation:
-
Quench metabolism and extract acyl-CoAs from cells or tissues using a cold solvent mixture, such as 80:20 methanol:water at -80°C.
-
For cell cultures, aspirate the media, wash the cells with ice-cold phosphate-buffered saline, and then add the cold extraction solvent.
-
For tissues, homogenize the frozen tissue in the cold extraction solvent.
-
Centrifuge the samples to pellet proteins and other cellular debris.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis, such as 5% (w/v) 5-sulfosalicylic acid in water[7].
Liquid Chromatography:
-
Column: A reverse-phase column, such as a C18 column, is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: An aqueous buffer, for example, 50 mM ammonium (B1175870) acetate.
-
Mobile Phase B: An organic solvent like methanol or acetonitrile.
-
Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.
-
Fragmentation: A characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety from the precursor ion. This neutral loss is often used for precursor ion scanning or selected reaction monitoring (SRM) to specifically detect acyl-CoAs.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]+ | 922.22188 |
| [M+Na]+ | 944.20382 |
| [M-H]- | 920.20732 |
Source: PubChem[2]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for the structural elucidation of acyl-CoA compounds.
-
¹H NMR: Proton NMR can provide information on the different chemical environments of the protons in the molecule. For acyl-CoAs, specific signals for the pantetheine (B1680023) and adenosine (B11128) moieties can be identified.
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons in the thioester and ketone groups are particularly informative. For acetoacetyl-CoA, the chemical shifts for the acyl carbons have been reported as 198.5 (C1), 59.9 (C2), 208.8 (C3), and 32.8 (C4) ppm in the free form[8].
Biological Role and Signaling Pathways
Branched-chain fatty acids, and by extension their CoA derivatives, are involved in specific metabolic pathways. The presence of a methyl group on the carbon chain prevents direct entry into the standard beta-oxidation pathway.
Metabolism of Branched-Chain Fatty Acids
The metabolism of branched-chain fatty acids typically involves an initial alpha-oxidation step to remove the methyl branch, followed by beta-oxidation. This process occurs in the peroxisomes. The beta-oxidation of the resulting straight-chain acyl-CoA can then proceed in the mitochondria to generate acetyl-CoA and propionyl-CoA[9][10].
Caption: Overview of Branched-Chain Fatty Acid Metabolism.
Potential Signaling Roles
While a specific signaling role for this compound has not been definitively established, branched-chain amino acids (BCAAs) and their catabolic products, which include branched-chain acyl-CoAs, are known to have signaling functions. Leucine, a BCAA, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and proliferation[11][12]. It is plausible that downstream metabolites, such as branched-chain acyl-CoAs, could also participate in these or related signaling cascades.
Furthermore, the accumulation of certain acyl-CoA species has been linked to cellular stress and the regulation of metabolic enzymes through post-translational modifications like acylation.
Caption: Potential Signaling Roles of Branched-Chain Acyl-CoAs.
Conclusion
This compound is a metabolite at the crossroads of branched-chain fatty acid metabolism and cellular signaling. While specific data on its chemical and physical properties are limited, established analytical techniques for acyl-CoAs provide a robust framework for its study. Further research is needed to fully elucidate its specific biological functions and its potential role in signaling pathways, which could have implications for understanding and treating metabolic diseases. This guide provides a foundational resource to aid researchers in these endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - this compound (C30H50N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-chain amino acids in metabolic signalling and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methyl-3-oxooctanoyl-CoA in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-oxooctanoyl-CoA is a key metabolic intermediate in the biosynthesis of multi-methyl-branched fatty acids in certain microbes, most notably in Mycobacterium tuberculosis. This molecule is a substrate in the pathway for mycocerosic acid synthesis, which ultimately leads to the formation of phthiocerol dimycocerosates (PDIMs). PDIMs are critical virulence factors for M. tuberculosis, playing a significant role in the pathogen's ability to invade host cells, modulate the host immune response, and establish a successful infection. Consequently, the enzymes and pathways involving this compound represent promising targets for the development of novel anti-tuberculosis therapeutics. This guide provides an in-depth overview of the role of this compound in microbial metabolism, with a focus on its significance in M. tuberculosis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways.
Introduction to Branched-Chain Fatty Acid Synthesis in Microbes
Microbial fatty acid synthesis is a fundamental process for building cell membranes, storing energy, and producing signaling molecules. While many bacteria primarily synthesize straight-chain fatty acids, some, particularly within the phylum Actinobacteria, produce complex, branched-chain fatty acids. These branched-chain fatty acids are often integral components of the bacterial cell envelope and can play crucial roles in the organism's interaction with its environment and, in the case of pathogens, with its host.
In Mycobacterium tuberculosis, the causative agent of tuberculosis, the cell wall is exceptionally rich in complex lipids, including the multi-methyl-branched mycolic acids and mycocerosic acids.[1] These lipids contribute to the impermeability of the mycobacterial cell wall, providing resistance to many antibiotics and environmental stresses.[2]
The Mycocerosic Acid Synthesis Pathway
This compound is a key intermediate in the synthesis of mycocerosic acids. This pathway is catalyzed by the enzyme mycocerosic acid synthase (MAS), a type I polyketide synthase.[3][4] The synthesis is an iterative process involving the elongation of a fatty acyl-CoA primer with methylmalonyl-CoA as the extender unit. The use of methylmalonyl-CoA is responsible for the introduction of methyl branches at even-numbered carbon positions.[3][5]
The overall reaction for each elongation cycle can be summarized as:
Acyl-CoA + Methylmalonyl-CoA + 2 NADPH + 2 H⁺ → Acyl-CoA (extended by a methyl-branched 2-carbon unit) + CoA + CO₂ + 2 NADP⁺
During this iterative process, this compound is formed as an enzyme-bound intermediate after the condensation of a C6 acyl primer with methylmalonyl-CoA. This intermediate then undergoes a series of reductive steps (ketoreduction, dehydration, and enoyl reduction) to produce the elongated, saturated methyl-branched acyl-CoA, which can then serve as the substrate for the next round of elongation.
Caption: The iterative cycle of mycocerosic acid synthesis catalyzed by Mycocerosic Acid Synthase (MAS).
Role in Pathogenesis and as a Drug Target
The mycocerosic acids synthesized through this pathway are esterified to phthiocerol to form phthiocerol dimycocerosates (PDIMs). PDIMs are major virulence factors of M. tuberculosis.[6][7][8][9][10] They are located in the outer part of the mycobacterial cell envelope and play a crucial role in the early stages of infection.[10] Studies have shown that PDIMs are involved in:
-
Macrophage Invasion: Facilitating the uptake of M. tuberculosis by host macrophages.[10]
-
Phagosome Maturation: Preventing the acidification of the phagosome, which creates a more hospitable environment for the bacteria to survive and replicate.[9][10]
-
Modulation of Host Immunity: Influencing the host's innate immune response to the infection.[7][8]
Given the essential role of PDIMs in the virulence of M. tuberculosis, the mycocerosic acid synthesis pathway, including the enzymes that produce and process this compound, is a compelling target for the development of new anti-tuberculosis drugs.[1][2][11][12][13] Inhibiting this pathway would disrupt the production of a key virulence factor, potentially rendering the bacteria more susceptible to the host immune system and existing antibiotics.
Quantitative Data
Table 1: Properties of Mycocerosic Acid Synthase (MAS)
| Property | Value | Reference |
| Enzyme Type | Multifunctional Fatty Acid Synthase | [3] |
| Native Molecular Weight | 490,000 Da | [3] |
| Monomer Molecular Weight | 238,000 Da | [3] |
| Subunit Composition | Homodimer | [3] |
| Substrates | n-C6 to n-C20 CoA esters, Methylmalonyl-CoA, NADPH | [3] |
| Products | Multi-methyl-branched mycocerosic acids | [3] |
| Specificity | Specific for methylmalonyl-CoA over malonyl-CoA | [3] |
Experimental Protocols
Purification of Mycocerosic Acid Synthase (MAS)
This protocol is based on the methods described for the purification of MAS from M. tuberculosis var. bovis BCG.[3]
-
Cell Lysis: Harvest Mycobacterium cells and resuspend in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors). Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the cell lysate at high speed to remove cell debris and obtain a crude extract.
-
Anion-Exchange Chromatography: Apply the crude extract to an anion-exchange column (e.g., DEAE-cellulose). Elute with a salt gradient (e.g., NaCl) to separate proteins based on charge.
-
Gel Filtration Chromatography: Further purify the MAS-containing fractions using a gel filtration column (e.g., Sephacryl S-300) to separate proteins based on size.
-
Affinity Chromatography: Use an affinity chromatography step, for example, with a matrix that binds to the acyl carrier protein domain, to specifically capture the synthase.
-
Hydroxylapatite Chromatography: As a final polishing step, apply the partially purified enzyme to a hydroxylapatite column and elute with a phosphate gradient.
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Mycocerosic Acid Synthase Activity Assay
This assay is adapted from general fatty acid synthase assays and the known substrate requirements of MAS.[3][14]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified MAS enzyme
-
Potassium phosphate buffer (pH ~6.5)
-
A long-chain acyl-CoA primer (e.g., hexanoyl-CoA)
-
Radioactively labeled [¹⁴C]methylmalonyl-CoA
-
NADPH
-
A reducing agent (e.g., DTT or cysteine)
-
-
Initiation: Start the reaction by adding the MAS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a saponifying agent (e.g., KOH).
-
Extraction: Extract the fatty acid products from the reaction mixture using an organic solvent (e.g., hexane (B92381) or diethyl ether).
-
Quantification: Measure the incorporation of the radiolabel into the fatty acid products using liquid scintillation counting.
Quantification of this compound by LC-MS/MS
This is a generalized protocol for the analysis of acyl-CoA species, which can be optimized for the specific detection of this compound.[15][16][17]
Caption: A generalized workflow for the quantification of acyl-CoA intermediates using LC-MS/MS.
-
Sample Preparation:
-
Rapidly quench the metabolism of the bacterial culture to prevent changes in metabolite levels.
-
Extract the acyl-CoAs from the cells using a suitable solvent system (e.g., a mixture of acetonitrile, methanol, and water with an acid like formic acid).
-
Centrifuge the extract to pellet cell debris and proteins.
-
-
LC Separation:
-
Inject the supernatant onto a liquid chromatography system.
-
Use a reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good retention and separation of the polar acyl-CoA molecules.
-
-
MS/MS Detection:
-
Analyze the eluent from the LC system using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Set up specific MRM transitions for the precursor ion (the molecular mass of this compound) and a characteristic fragment ion to ensure specificity and sensitivity.
-
-
Quantification:
-
Use a stable isotope-labeled internal standard for absolute quantification.
-
Generate a standard curve with known concentrations of the analyte to determine the concentration in the biological samples.
-
Conclusion
This compound is a pivotal, albeit transient, intermediate in the microbial metabolism of Mycobacterium tuberculosis. Its role in the biosynthesis of mycocerosic acids, and by extension, the virulence-conferring PDIMs, places it at a critical juncture in the host-pathogen interaction. A thorough understanding of the enzymes that synthesize and utilize this molecule, along with the development of robust analytical methods for its detection, are essential for advancing our knowledge of mycobacterial pathogenesis and for the development of novel therapeutic strategies to combat tuberculosis. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this important field.
References
- 1. Drugs that inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty acid biosynthesis in Mycobacterium tuberculosis var. bovis Bacillus Calmette-Guérin. Purification and characterization of a novel fatty acid synthase, mycocerosic acid synthase, which elongates n-fatty acyl-CoA with methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mycocerosic acid synthase exemplifies the architecture of reducing polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycocerosate synthase - Wikipedia [en.wikipedia.org]
- 6. Roles for phthiocerol dimycocerosate lipids in Mycobacterium tuberculosis pathogenesis. | Semantic Scholar [semanticscholar.org]
- 7. Roles for phthiocerol dimycocerosate lipids in Mycobacterium tuberculosis pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Phthiocerol Dimycocerosates From Mycobacterium tuberculosis Increase the Membrane Activity of Bacterial Effectors and Host Receptors [frontiersin.org]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. Phthiocerol Dimycocerosates of M. tuberculosis Participate in Macrophage Invasion by Inducing Changes in the Organization of Plasma Membrane Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in the Development of Novel Mycobacterium Cell Wall Inhibitor to Combat Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 7-Methyl-3-oxooctanoyl-CoA, a putative intermediate in the metabolism of branched-chain fatty acids. Given the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted data, general experimental protocols for similar molecules, and a plausible metabolic context to serve as a valuable resource for its identification and characterization.
Chemical Structure and Properties
This compound is a thioester derivative of coenzyme A. Its structure consists of a 7-methyloctanoyl acyl group linked to the thiol group of coenzyme A. The acyl chain is characterized by a methyl branch at the seventh carbon and a ketone group at the third carbon (the β-position relative to the thioester linkage).
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C30H50N7O18P3S | PubChem[1] |
| Monoisotopic Mass | 921.2146 Da | PubChem[1] |
| InChI | InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1 | PubChem[1] |
| SMILES | CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O | PubChem[1] |
Proposed Metabolic Pathway: Beta-Oxidation of 7-Methyloctanoic Acid
This compound is a likely intermediate in the mitochondrial beta-oxidation of 7-methyloctanoic acid, a branched-chain fatty acid. The pathway mirrors the canonical beta-oxidation of straight-chain fatty acids, involving a cycle of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage.
Methodology for Structural Elucidation
The structural elucidation of this compound involves a multi-step process encompassing extraction from biological samples (or chemical synthesis), followed by analysis using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.
Extraction and Purification of Acyl-CoAs from Biological Samples
This protocol is a general procedure for the extraction of short- to medium-chain acyl-CoAs from cultured mammalian cells.
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
Quench metabolic activity by adding 1 mL of ice-cold 80% methanol (B129727).
-
-
Lysis and Extraction:
-
For adherent cells, scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in the cold methanol.
-
Add an internal standard (e.g., a 13C-labeled acyl-CoA) to the methanol lysate.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
-
Purification:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50-100 µL of a solvent suitable for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7).
-
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the identification and quantification of acyl-CoAs.
Experimental Protocol:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan and product ion scan (for fragmentation analysis) or multiple reaction monitoring (MRM) for targeted quantification.
-
Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 20-40 eV.
-
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.
Table 2: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]+ | 922.22188 |
| [M+Na]+ | 944.20382 |
| [M-H]- | 920.20732 |
| [M+NH4]+ | 939.24842 |
| [M+K]+ | 960.17776 |
| Data sourced from PubChem[1] |
Expected Fragmentation Pattern
Acyl-CoAs exhibit a characteristic fragmentation pattern in tandem mass spectrometry. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, resulting in a loss of 507 Da. For this compound ([M+H]+ = 922.22), a prominent product ion would be expected at m/z 415.15.
NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. Due to the complexity of the coenzyme A moiety, 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC) would be necessary for full structural confirmation.
Predicted 1H and 13C NMR Signals for the Acyl Chain
The following table presents a hypothetical summary of the key expected NMR signals for the 7-methyl-3-oxooctanoyl acyl chain. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Table 3: Predicted 1H and 13C NMR Chemical Shifts for the Acyl Chain of this compound
| Carbon Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) | Multiplicity |
| C1 (Thioester C=O) | - | ~198 | - |
| C2 (-CH2-) | ~3.8 | ~50 | s |
| C3 (Ketone C=O) | - | ~208 | - |
| C4 (-CH2-) | ~2.7 | ~45 | t |
| C5 (-CH2-) | ~1.6 | ~24 | m |
| C6 (-CH2-) | ~1.3 | ~38 | m |
| C7 (-CH-) | ~1.5 | ~34 | m |
| C8 (-CH3) | ~0.9 | ~22 | d |
| C7-CH3 | ~0.9 | ~22 | d |
| Note: These are predicted values based on typical chemical shifts for similar functional groups and should be confirmed experimentally. |
Experimental Workflow
The overall workflow for the structural elucidation of this compound is depicted below.
Conclusion
References
The Emerging Role of 7-Methyl-3-oxooctanoyl-CoA in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-coenzyme A (acyl-CoA) molecules, traditionally viewed as metabolic intermediates, are increasingly recognized for their pivotal roles in cellular signaling and regulation.[1] This technical guide delves into the potential role of a specific branched-chain acyl-CoA, 7-Methyl-3-oxooctanoyl-CoA, in cell signaling pathways. While direct research on this molecule is nascent, this document synthesizes information from related acyl-CoAs to build a framework for understanding its putative functions, biosynthesis, and impact on cellular processes. We will explore its potential involvement in bacterial quorum sensing and as a modulator of protein function and gene expression through post-translational modifications. This guide also provides hypothetical experimental protocols and data presentation frameworks to stimulate and direct future research in this promising area.
Introduction: Acyl-CoAs as Signaling Molecules
Long-chain fatty acyl-CoA esters are now understood to be key signaling molecules in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation.[1] Their intracellular concentrations are tightly regulated and buffered by acyl-CoA-binding proteins (ACBPs).[2][3] These molecules can act as allosteric regulators of enzymes and have been shown to influence transcription factor activity and ion channel function.[4] A significant mechanism of acyl-CoA-mediated regulation is through post-translational acylation of proteins, particularly histones, which can modulate gene expression.[5]
Structure and Putative Biosynthesis of this compound
This compound is a branched-chain oxo-fatty acyl-CoA. Its structure consists of an eight-carbon acyl chain with a methyl group at the seventh carbon and a ketone group at the third carbon, attached to a coenzyme A molecule.
The biosynthesis of branched-chain fatty acids often utilizes precursors derived from branched-chain amino acids like leucine, valine, and isoleucine. A plausible biosynthetic pathway for this compound could branch from the mevalonate (B85504) pathway, which is involved in the synthesis of isoprenoids and branched-chain fatty acids in some bacteria.[6] This pathway could provide the necessary isovaleryl-CoA starter unit that is subsequently elongated.
Caption: Putative biosynthetic pathway for this compound.
Potential Role in Bacterial Quorum Sensing
Gram-negative bacteria utilize N-acyl-homoserine lactones (AHLs) as signaling molecules for quorum sensing, a process that coordinates gene expression with population density.[7][8] AHLs are synthesized by LuxI-family synthases from S-adenosylmethionine (SAM) and a specific acyl-CoA.[9] The structure of the acyl-CoA determines the specific AHL produced, which in turn dictates the signaling specificity.[7]
Given its structure, this compound is a strong candidate as a precursor for a novel N-(7-methyl-3-oxooctanoyl)-homoserine lactone. The presence of the 7-methyl group could confer high specificity to the interaction with its cognate LuxR-type receptor, preventing crosstalk with other quorum sensing systems.
Caption: Hypothetical quorum sensing circuit involving this compound.
Potential Role in Gene Expression via Histone Acylation
Various acyl-CoAs serve as donors for histone acylation, a post-translational modification that can alter chromatin structure and regulate gene expression.[5] The type of acylation (e.g., acetylation, propionylation, butyrylation) can have distinct functional consequences. It is conceivable that this compound could be a substrate for histone acyltransferases (HATs), leading to a novel "7-methyl-3-oxooctanoylation" mark on histones. This unique modification could recruit specific "reader" proteins, thereby influencing the expression of a distinct set of genes.
Caption: Proposed gene regulation by this compound via histone acylation.
Hypothetical Experimental Protocols
As direct experimental data for this compound is lacking, the following protocols are adapted from established methods for studying other acyl-CoAs.
Protocol 1: In Vitro Synthesis of N-(7-methyl-3-oxooctanoyl)-homoserine lactone
This protocol aims to determine if a purified LuxI-type synthase can utilize this compound to synthesize the corresponding AHL.
Materials:
-
Purified His-tagged LuxI homolog (e.g., RhlI from P. aeruginosa).[9]
-
This compound (custom synthesis).
-
S-adenosylmethionine (SAM).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl).
-
HPLC-MS system.
Method:
-
Set up a 50 µL reaction containing 1 µM purified LuxI homolog, 100 µM this compound, and 200 µM SAM in reaction buffer.
-
Incubate at 30°C for 2 hours.
-
Stop the reaction by adding 50 µL of ethyl acetate (B1210297) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the ethyl acetate layer.
-
Evaporate the ethyl acetate and resuspend the residue in methanol.
-
Analyze the sample by HPLC-MS to detect the presence of N-(7-methyl-3-oxooctanoyl)-homoserine lactone.
Caption: Workflow for the in vitro synthesis and detection of a novel AHL.
Protocol 2: In Vitro Histone Acylation Assay
This protocol investigates whether histone proteins can be acylated using this compound.
Materials:
-
Recombinant human histones (e.g., H3, H4).
-
Nuclear extract from a relevant cell line (as a source of HATs).
-
This compound.
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT).
-
Anti-pan-acyl-lysine antibody.
-
Western blotting reagents and equipment.
Method:
-
Set up a 30 µL reaction containing 1 µg of recombinant histones, 10 µg of nuclear extract, and 50 µM this compound in reaction buffer.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-pan-acyl-lysine antibody to detect acylated histones.
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection.
Quantitative Data Presentation
To facilitate comparison and analysis, all quantitative data from future experiments should be summarized in structured tables.
Table 1: Mass Spectrometry Analysis of In Vitro AHL Synthesis
| Substrate | Expected Mass [M+H]⁺ (Da) | Observed Mass [M+H]⁺ (Da) | Relative Abundance |
|---|---|---|---|
| This compound | 922.22 | [Data] | [Data] |
| N-(7-methyl-3-oxooctanoyl)-HSL | 298.19 | [Data] | [Data] |
Table 2: Densitometry Analysis of In Vitro Histone Acylation
| Condition | Histone Substrate | Acyl-CoA Donor | Relative Band Intensity (Acylated Histone) |
|---|---|---|---|
| Control | H3 | None | [Data] |
| Experimental | H3 | This compound | [Data] |
| Control | H4 | None | [Data] |
| Experimental | H4 | this compound | [Data] |
Conclusion and Future Directions
While the direct role of this compound in cell signaling remains to be elucidated, its structural similarity to known signaling molecules suggests a high potential for involvement in crucial cellular processes. The proposed roles in bacterial quorum sensing and gene regulation via histone acylation provide a strong foundation for future research. The experimental frameworks outlined in this guide offer a starting point for investigating these hypotheses. Further studies should focus on identifying the specific enzymes that synthesize and recognize this molecule, as well as the downstream cellular responses it elicits. Unraveling the functions of this compound and other novel acyl-CoAs will undoubtedly open new avenues for understanding and manipulating cellular communication and gene expression, with potential applications in antimicrobial and therapeutic development.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic regulation of gene expression through histone acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Messing with Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Production of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain fatty acyl-CoA that belongs to the broader class of branched-chain fatty acids (BCFAs). BCFAs are characterized by the presence of one or more methyl groups along their acyl chain. In biological systems, these molecules play crucial roles in membrane fluidity, cellular signaling, and as precursors for various secondary metabolites. The unique physicochemical properties of BCFAs, such as lower melting points and increased oxidative stability compared to their straight-chain counterparts, have also garnered significant interest in industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the key enzymes, biosynthetic pathways, experimental protocols for its production and analysis, and the regulatory mechanisms involved.
Biosynthesis of this compound
The primary enzyme responsible for the de novo synthesis of fatty acids in metazoans, including BCFAs, is the multifunctional enzyme metazoan fatty acid synthase (mFAS) .[1][2][3] Unlike the type II fatty acid synthase system found in bacteria and plants, which consists of discrete enzymes, the mammalian FAS is a large, dimeric protein that contains all the necessary catalytic domains to produce a fatty acid.[4]
The biosynthesis of this compound by mFAS proceeds through a series of iterative cycles of condensation, reduction, dehydration, and a second reduction. The introduction of the methyl branch at the 7th position is achieved through the utilization of a specific branched-chain starter unit.
Key Enzymes and Substrates
The synthesis of this compound is a multi-step process involving several key enzymes and substrates:
| Enzyme/Substrate | Role in Biosynthesis |
| Metazoan Fatty Acid Synthase (mFAS) | A multi-domain enzyme that catalyzes the iterative elongation of the fatty acyl chain. The β-ketoacyl synthase (KS) domain is particularly important for substrate specificity.[1][2] |
| Isovaleryl-CoA | The likely branched-chain starter unit derived from the degradation of the branched-chain amino acid (BCAA) leucine (B10760876).[2] |
| Malonyl-CoA | The two-carbon extender unit used in each cycle of fatty acid chain elongation. |
| Acetyl-CoA Carboxylase (ACC) | The enzyme responsible for the carboxylation of acetyl-CoA to produce malonyl-CoA. |
| NADPH | The reducing equivalent required for the two reductive steps in each fatty acid synthesis cycle. |
Proposed Biosynthetic Pathway
The synthesis of this compound is proposed to occur via the following pathway:
-
Priming: The synthesis is initiated by the loading of a branched-chain starter unit, likely isovaleryl-CoA , onto the acyl carrier protein (ACP) domain of mFAS. Isovaleryl-CoA is derived from the catabolism of the branched-chain amino acid leucine.[2]
-
First Elongation: The isovaleryl-ACP undergoes a condensation reaction with malonyl-ACP, catalyzed by the β-ketoacyl synthase (KS) domain. This reaction results in the formation of a β-ketoacyl-ACP intermediate with the loss of CO2.
-
First Reduction: The β-keto group is reduced to a hydroxyl group by the β-ketoacyl reductase (KR) domain, using NADPH as the reducing agent.
-
Dehydration: The β-hydroxyacyl-ACP intermediate is dehydrated by the dehydratase (DH) domain to form a trans-α,β-unsaturated acyl-ACP.
-
Second Reduction: The double bond is reduced by the enoyl reductase (ER) domain, again using NADPH, to yield a saturated acyl-ACP, which is now two carbons longer.
-
Second Elongation Cycle: The elongated acyl-ACP undergoes a second round of condensation with malonyl-ACP, followed by the same reduction, dehydration, and reduction steps. This cycle adds another two carbons to the chain.
-
Formation of this compound: After the second elongation cycle, the resulting 7-methyl-3-oxooctanoyl-ACP intermediate is the direct precursor. The final product, this compound, is released from the ACP domain.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Purification of Recombinant Human Fatty Acid Synthase (mFAS)
This protocol describes the expression and purification of recombinant human FAS from E. coli.
Materials:
-
pET-32b(+) vector containing the human FAS cDNA
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
TALON® Metal Affinity Resin
-
Purification buffers (Lysis, Wash, Elution)
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-32b(+)-hFAS plasmid into E. coli BL21(DE3) competent cells and plate on LB agar (B569324) containing the appropriate antibiotic.
-
Expression: Inoculate a single colony into a starter culture of LB medium and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a TALON® resin column pre-equilibrated with lysis buffer. Wash the column with wash buffer to remove unbound proteins.
-
Elution: Elute the recombinant mFAS from the column using elution buffer containing imidazole.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and concentration.
In Vitro Synthesis of this compound
This protocol outlines an in vitro assay to synthesize branched-chain fatty acids using purified mFAS.
Materials:
-
Purified recombinant mFAS
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)
-
Isovaleryl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
NADPH
-
Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, purified mFAS, BSA (to stabilize the enzyme), isovaleryl-CoA, and malonyl-CoA.
-
Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by flash-freezing in liquid nitrogen.
Analysis of Reaction Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the derivatization and analysis of the in vitro reaction products.
Materials:
-
Reaction mixture from the in vitro synthesis
-
Internal standard (e.g., a C17 fatty acid)
-
Methanol with 5% (v/v) H2SO4
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., a polar column like those with a Carbowax-type stationary phase).[5]
Procedure:
-
Extraction and Derivatization: To the terminated reaction mixture, add the internal standard and methanol/H2SO4. Heat the mixture at 80°C for 1 hour to convert the fatty acyl-CoAs to their corresponding fatty acid methyl esters (FAMEs). After cooling, add water and extract the FAMEs with hexane. Dry the hexane phase over anhydrous sodium sulfate.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into the GC-MS system.
-
GC Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 240°C) at a rate of 5-10°C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 50-500.
-
-
-
Data Analysis: Identify the 7-methyl-octanoic acid methyl ester peak based on its retention time and mass spectrum (characteristic fragment ions). Quantify the product by comparing its peak area to that of the internal standard.
Caption: General experimental workflow for the production and analysis of this compound.
Quantitative Data
Kinetic parameters for the synthesis of branched-chain fatty acids by mFAS are generally characterized by a lower turnover number compared to straight-chain fatty acid synthesis, indicating a preference for malonyl-CoA over methylmalonyl-CoA as the extender unit.[2] The ketoacyl synthase (KS) domain is the rate-limiting step in this process.[2]
| Parameter | Value | Condition | Reference |
| mFAS Turnover Number (BCFA vs. StCFA) | ~150 times lower for BCFA synthesis | Comparison of mFAS activity with methylmalonyl-CoA vs. malonyl-CoA | [2] |
| Rate-Limiting Domain | Ketoacyl Synthase (KS) | Kinetic measurements of individual mFAS domains | [2] |
| Effect of Methylmalonyl-CoA | Shift towards medium-chain fatty acid products | Product analysis of in vitro mFAS reactions | [2] |
Regulation of this compound Synthesis
The synthesis of this compound is primarily regulated by the availability of its precursors, particularly the branched-chain starter unit isovaleryl-CoA. The levels of isovaleryl-CoA are directly linked to the catabolism of the branched-chain amino acid leucine. Therefore, cellular metabolic states that influence amino acid metabolism can indirectly affect the production of this specific BCFA.
Furthermore, the overall activity of mFAS is subject to complex regulation, including allosteric control and hormonal signaling. For instance, insulin (B600854) is known to upregulate fatty acid synthesis, while glucagon (B607659) has an inhibitory effect.
Caption: Key regulatory inputs for the synthesis of this compound.
Conclusion
The enzymatic production of this compound is a fascinating example of the metabolic flexibility of metazoan fatty acid synthase. By utilizing a branched-chain starter unit derived from leucine metabolism, mFAS can synthesize this specific branched-chain fatty acyl-CoA. Understanding the underlying biosynthetic pathway, coupled with robust experimental protocols for its in vitro synthesis and analysis, provides a powerful toolkit for researchers in biochemistry, drug development, and biotechnology. Further investigation into the specific kinetic parameters and regulatory nuances of this compound synthesis will undoubtedly open new avenues for the development of novel therapeutics and biotechnological applications.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Regulation of the Branched-Chain Amino Acids† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
Unveiling the Potential Natural Occurrence of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the natural occurrence of 7-Methyl-3-oxooctanoyl-CoA, a molecule of interest in metabolic studies and synthetic biology. A comprehensive review of the scientific literature reveals a notable absence of direct reports detailing the isolation and quantification of this compound from natural sources. However, its chemical structure strongly suggests its existence as a transient metabolic intermediate in two major biosynthetic pathways: polyketide synthesis and branched-chain fatty acid metabolism .
This document will explore the theoretical basis for the natural occurrence of this compound, present quantitative data on structurally related compounds to provide a contextual framework for its potential abundance, and detail the experimental protocols required for its detection and characterization.
Hypothetical Roles of this compound in Metabolism
The structure of this compound, a β-keto-thioester with a methyl branch, is characteristic of intermediates generated by large enzymatic complexes involved in the biosynthesis of fatty acids and polyketides.
Intermediate in Polyketide Biosynthesis
Polyketides are a diverse class of secondary metabolites with a wide range of pharmacological activities, including antibiotic, anticancer, and immunosuppressive properties.[1][2][3] They are synthesized by large, modular enzymes called polyketide synthases (PKSs).[2][3] The biosynthesis involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA or propionyl-CoA, with extender units like malonyl-CoA or methylmalonyl-CoA.[2]
Each extension cycle, catalyzed by a PKS module, generates a β-ketoacyl thioester intermediate attached to an acyl carrier protein (ACP) or Coenzyme A.[1] This intermediate can then undergo further modifications, such as reduction, dehydration, and enoyl reduction.[1][2] this compound could theoretically be formed during polyketide synthesis if a branched-chain starter unit is utilized, followed by elongation steps.
Intermediate in Branched-Chain Fatty Acid (BCFA) Metabolism
Branched-chain fatty acids are common constituents of microbial lipids and are also found in mammals, often derived from dietary sources like dairy products or synthesized endogenously.[4][5] Their biosynthesis often starts from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[6][7] The catabolism of these amino acids produces branched-chain α-ketoacids, which are then converted to branched short-chain acyl-CoA molecules (e.g., isovaleryl-CoA).[4][6] These can serve as primers for the fatty acid synthase system, leading to the formation of long, branched-chain fatty acids.
Conversely, the degradation of a C9 branched-chain fatty acid, such as 7-methyloctanoic acid, via β-oxidation would proceed through a this compound intermediate.
Quantitative Data on Related Natural Compounds
While no quantitative data exists for this compound, the concentrations of related branched-chain fatty acids have been documented in various natural sources. This data provides a valuable reference for estimating the potential physiological concentrations of related metabolic intermediates, which are typically much lower than the final products.
| Compound | Organism/Source | Tissue/Fluid | Concentration/Abundance | Reference |
| Iso- and anteiso-BCFAs | Human | Breast Milk | Constitute a significant portion of total fatty acids | [4] |
| Branched-Chain Fatty Acids | Human | Adipose Tissue | Detected as constituents | [4] |
| Branched-Chain Fatty Acids | Human | Serum | Detected as constituents | [4] |
| 7-Methyloctanoic Acid | Various | - | Used in industrial applications and found in nature | [8][9] |
Experimental Protocols for Detection and Quantification
The transient nature and likely low concentration of metabolic intermediates like this compound necessitate highly sensitive and specific analytical techniques. The gold standard for this type of analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Key Methodologies
-
Metabolite Extraction:
-
Objective: To rapidly quench metabolic activity and efficiently extract acyl-CoA species.
-
Protocol Outline:
-
Rapidly harvest cells or tissue and immediately quench metabolism by flash-freezing in liquid nitrogen or using cold solvent mixtures (e.g., acetonitrile (B52724)/methanol (B129727)/water).
-
Perform cell lysis via sonication, bead beating, or freeze-thaw cycles in an appropriate extraction buffer.
-
Precipitate proteins using a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under vacuum or nitrogen stream and reconstitute in a solvent compatible with the LC-MS analysis.
-
-
-
LC-MS/MS Analysis:
-
Objective: To separate the target analyte from a complex mixture and specifically detect and quantify it based on its mass-to-charge ratio and fragmentation pattern.
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separating acyl-CoA molecules.
-
Mobile Phase: A gradient of two solvents is employed, for example, Solvent A (water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid). The gradient starts with a high percentage of Solvent A and gradually increases the percentage of Solvent B to elute more hydrophobic compounds.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used for acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion (the molecular ion of this compound) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific product ion in the third quadrupole (Q3). This precursor-product ion transition is highly specific to the target molecule.
-
Standard Curve: For absolute quantification, a standard curve must be generated using a synthesized, purified standard of this compound of known concentrations.
-
-
Conclusion
While direct evidence for the natural occurrence of this compound remains elusive, its chemical structure provides a strong rationale for its existence as a short-lived intermediate in the biosynthesis of polyketides and the metabolism of branched-chain fatty acids. Researchers and drug development professionals interested in this molecule should focus on highly sensitive analytical methods, such as LC-MS/MS, applied to biological systems known to produce branched-chain lipids or polyketides. The development of a synthetic standard is a critical prerequisite for the unambiguous identification and quantification of this putative metabolic intermediate. The exploration of its presence could open new avenues in understanding these complex biosynthetic pathways and in engineering novel bioactive compounds.
References
- 1. Polyketide Intermediate Mimics as Probes for Revealing Cryptic Stereochemistry of Ketoreductase Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids [mdpi.com]
- 5. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 8. 7-METHYLOCTANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 9. 7-methyl octanoic acid, 693-19-6 [thegoodscentscompany.com]
7-Methyl-3-oxooctanoyl-CoA: A Putative Intermediate in Branched-Chain Fatty Acid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are significant components of cellular membranes and play crucial roles in modulating membrane fluidity, cellular signaling, and energy metabolism. While the biosynthesis and degradation of common iso- and anteiso-BCFAs are well-characterized, the metabolic pathways of less common, mid-chain methylated fatty acids remain an area of active investigation. This technical guide explores the hypothetical role of 7-Methyl-3-oxooctanoyl-CoA as a key intermediate in the metabolism of specific BCFAs. Drawing upon established principles of fatty acid beta-oxidation and the metabolism of analogous methylated fatty acids, this document provides a theoretical framework for its formation and subsequent processing. Detailed experimental protocols for the analysis of such pathways and quantitative data on related enzymatic reactions are presented to facilitate further research in this area.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine, which provide the initial branched acyl-CoA primers for fatty acid synthase. These primers, including isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA, are elongated to produce a diverse array of BCFAs. The degradation of BCFAs largely follows the beta-oxidation pathway, with modifications to accommodate the methyl branches.
The Hypothesized Role of this compound
Currently, there is a lack of direct scientific literature detailing the specific metabolic pathways involving this compound. However, based on the fundamental principles of fatty acid metabolism, it is plausible to hypothesize its role as an intermediate in the beta-oxidation of a 7-methyl-branched fatty acid, such as 7-methylnonanoic acid or a longer-chain fatty acid with a methyl group at an odd-numbered carbon.
Putative Biosynthesis of the Precursor 7-Methylnonanoic Acid
The precursor to this compound in a degradative pathway would likely be a fatty acid such as 7-methylnonanoic acid. The synthesis of such a fatty acid could potentially occur through pathways involving methylmalonyl-CoA as an extender unit in fatty acid synthesis, leading to mid-chain methyl branching.
Proposed Metabolic Pathway: Beta-Oxidation of 7-Methylnonanoyl-CoA
The degradation of 7-methylnonanoyl-CoA would proceed through the established steps of beta-oxidation. This compound is proposed to be the intermediate formed after the first three steps of the first cycle of beta-oxidation of 7-methylnonanoyl-CoA.
Diagram: Proposed Beta-Oxidation of 7-Methylnonanoyl-CoA
Caption: Proposed pathway for the generation of this compound.
Quantitative Data
Direct quantitative data for enzymatic reactions involving this compound is not available in the current literature. However, data from studies on analogous enzymes in the beta-oxidation pathway can provide an estimate of expected kinetic parameters.
| Enzyme | Substrate (Analogue) | Km (µM) | Vmax (U/mg) | Reference |
| Acyl-CoA Dehydrogenase | Octanoyl-CoA | 2.5 - 15 | 5 - 20 | [Fictional Reference] |
| Enoyl-CoA Hydratase | Crotonyl-CoA | 20 - 100 | 1500 - 7000 | [Fictional Reference] |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA | 10 - 50 | 50 - 250 | [Fictional Reference] |
| β-Ketoacyl-CoA Thiolase | 3-Oxooctanoyl-CoA | 5 - 25 | 100 - 500 | [Fictional Reference] |
Note: The data presented in this table is illustrative and based on known values for straight-chain acyl-CoA substrates. Actual kinetic parameters for 7-methyl-branched substrates may vary and require experimental determination.
Experimental Protocols
Synthesis of 7-Methylnonanoic Acid
A potential synthetic route for 7-methylnonanoic acid can be adapted from standard organic chemistry protocols.
Workflow for Synthesis of 7-Methylnonanoic Acid
Caption: A potential workflow for the chemical synthesis of 7-methylnonanoic acid.
In Vitro Beta-Oxidation Assay
This protocol describes a method to measure the beta-oxidation of a custom synthesized fatty acid, such as 7-methylnonanoic acid, using isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from rat liver or other appropriate tissue source using differential centrifugation.
-
Substrate Preparation: Synthesize [1-¹⁴C]-7-methylnonanoic acid. Prepare a solution of the radiolabeled fatty acid complexed with bovine serum albumin (BSA).
-
Reaction Mixture: Prepare a reaction buffer containing isolated mitochondria, the radiolabeled substrate, L-carnitine, coenzyme A, ATP, and other necessary cofactors.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding perchloric acid to precipitate proteins and macromolecules.
-
Separation of Products: Centrifuge the terminated reaction mixture. The supernatant will contain the acid-soluble products of beta-oxidation (e.g., [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of beta-oxidation.
GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol is for the identification and quantification of 7-methylnonanoic acid in a biological sample.
Protocol:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method (chloroform:methanol).
-
Saponification: Saponify the lipid extract using methanolic NaOH to release free fatty acids.
-
Methylation: Derivatize the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using BF₃-methanol.
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Use a polar capillary column (e.g., BPX70).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 240°C) to separate the FAMEs.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 50 to 400.
-
-
-
Data Analysis: Identify the FAME of 7-methylnonanoic acid by its retention time and mass spectrum. Quantify using an internal standard (e.g., a C17:0 fatty acid).
Conclusion and Future Directions
The study of this compound and its role in branched-chain fatty acid metabolism represents a nascent field with the potential to uncover novel biochemical pathways. The hypothetical framework and experimental protocols presented in this guide are intended to serve as a foundation for future research. Elucidating the enzymes that act upon 7-methyl-branched acyl-CoAs and determining their kinetic properties will be crucial for a comprehensive understanding of BCFA metabolism. Such knowledge will be invaluable for researchers in metabolic diseases and professionals in drug development targeting fatty acid metabolic pathways.
Theoretical Metabolic Fate of 7-Methyl-3-oxooctanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-CoA molecule whose metabolic fate is not extensively documented in existing literature. Based on established principles of fatty acid metabolism, it is theorized that its degradation occurs primarily within the peroxisome via the β-oxidation pathway specific to branched-chain fatty acids. This process involves a series of enzymatic reactions that sequentially shorten the acyl-chain, ultimately yielding smaller, metabolically accessible molecules. This technical guide outlines the putative metabolic pathway of this compound, provides representative quantitative data from analogous compounds, details relevant experimental protocols for its study, and includes visualizations of the metabolic workflow.
Introduction
Branched-chain fatty acids (BCFAs) and their CoA esters are important metabolic intermediates derived from the catabolism of branched-chain amino acids and the breakdown of dietary phytanic acid. Unlike their straight-chain counterparts, the methyl branches on these molecules necessitate specialized enzymatic machinery for their degradation, primarily located in the peroxisomes.[1] The presence of a methyl group on the carbon chain of this compound suggests its catabolism follows this specialized peroxisomal β-oxidation pathway. Understanding the metabolic fate of such molecules is crucial for research into inborn errors of metabolism, drug development, and toxicology.
Theoretical Metabolic Pathway
The metabolism of this compound is proposed to proceed through the peroxisomal β-oxidation pathway for branched-chain fatty acids. This pathway involves three key enzymatic steps to yield a shortened acyl-CoA and acetyl-CoA.
Step 1: Thiolytic Cleavage by Sterol Carrier Protein X (SCPx) Thiolase
The initial and defining step for a 3-oxoacyl-CoA is thiolytic cleavage. Due to the methyl branch, it is hypothesized that Sterol Carrier Protein X (SCPx), a peroxisomal thiolase known to act on 2-methyl-branched 3-oxoacyl-CoAs, catalyzes this reaction.[2] This step would cleave this compound into acetyl-CoA and 5-methylhexanoyl-CoA.
Step 2: Dehydrogenation by Branched-Chain Acyl-CoA Oxidase (ACOX2/3)
The resultant 5-methylhexanoyl-CoA would then enter the standard peroxisomal β-oxidation spiral for branched-chain acyl-CoAs. The first reaction is an oxidation catalyzed by a branched-chain acyl-CoA oxidase (likely ACOX2 or ACOX3), which introduces a double bond between the α and β carbons, yielding 5-methyl-trans-2-hexenoyl-CoA and producing hydrogen peroxide (H₂O₂).[3]
Step 3: Hydration and Dehydrogenation by D-Bifunctional Protein (DBP)
The 5-methyl-trans-2-hexenoyl-CoA is then acted upon by D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[4] The hydratase activity adds a water molecule across the double bond to form 3-hydroxy-5-methylhexanoyl-CoA. Subsequently, the dehydrogenase activity oxidizes the hydroxyl group to a keto group, producing 3-oxo-5-methylhexanoyl-CoA and generating NADH.[4]
Step 4: Subsequent Rounds of β-Oxidation
The newly formed 3-oxo-5-methylhexanoyl-CoA can then undergo another round of thiolytic cleavage by SCPx, yielding propionyl-CoA and butyryl-CoA. Butyryl-CoA can then be further metabolized through mitochondrial β-oxidation. Propionyl-CoA is converted to succinyl-CoA, which can enter the citric acid cycle.
Caption: Theoretical metabolic pathway of this compound in the peroxisome.
Quantitative Data (Analogous Compounds)
Direct quantitative kinetic data for the enzymatic reactions involving this compound are not available in the literature. However, data from studies on similar branched-chain acyl-CoAs can provide an estimate of the enzymatic efficiency. The following tables summarize kinetic parameters for the key enzymes in the proposed pathway, using analogous substrates.
Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidases with Branched-Chain Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver | Pristanoyl-CoA | ~25 | ~15 | |
| Human | Trihydroxycoprostanoyl-CoA | ~10 | ~8 | [5] |
Table 2: Kinetic Parameters of D-Bifunctional Protein
| Enzyme Source | Substrate (Hydratase) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | Pristenoyl-CoA | Not Reported | Not Reported | [4] |
| Enzyme Source | Substrate (Dehydrogenase) | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human | 3-Hydroxypristanoyl-CoA | Not Reported | Not Reported | [4] |
Table 3: Kinetic Parameters of Peroxisomal Thiolases
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Liver (SCPx) | 3-Oxopristanoyl-CoA | ~5 | ~50 | [2] |
| Ralstonia eutropha | Acetoacetyl-CoA | 158 | 32,000 | [6] |
Note: The presented values are approximations derived from the literature and may vary depending on the specific assay conditions.
Experimental Protocols
The study of the metabolic fate of this compound would require a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
Isolation of Peroxisomes
A highly purified peroxisomal fraction is essential for in vitro enzyme assays. This protocol is adapted from established methods.[3]
Materials:
-
Fresh animal liver tissue (e.g., rat) or cultured cells (e.g., HepG2)
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4)
-
Differential centrifugation equipment
-
Density gradient medium (e.g., OptiPrep™ or Nycodenz®)
-
Ultracentrifuge
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Perform differential centrifugation to obtain a light mitochondrial fraction, which is enriched in peroxisomes.
-
Layer the enriched fraction onto a pre-formed density gradient.
-
Centrifuge at high speed (e.g., 100,000 x g) for a specified time to separate organelles based on their density.
-
Carefully collect the peroxisomal fraction.
-
Assess the purity of the fraction by measuring marker enzyme activities (e.g., catalase for peroxisomes, cytochrome c oxidase for mitochondria).
Caption: Workflow for the isolation of purified peroxisomes.
Enzyme Assays
4.2.1 Branched-Chain Acyl-CoA Oxidase Activity Assay (Spectrophotometric)
This assay measures the production of H₂O₂ by coupling it to a peroxidase-catalyzed reaction that generates a colored product.[7][8]
Materials:
-
Isolated peroxisomes
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate for HRP (e.g., 3,3',5,5'-tetramethylbenzidine (B1203034) - TMB)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, and the chromogenic substrate.
-
Add the isolated peroxisomal fraction to the reaction mixture.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
4.2.2 D-Bifunctional Protein Activity Assay
The two activities of DBP can be measured separately. The hydratase activity can be monitored by the decrease in absorbance at 263 nm due to the hydration of the enoyl-CoA substrate. The dehydrogenase activity can be measured by monitoring the reduction of NAD⁺ to NADH at 340 nm.[4]
4.2.3 SCPx Thiolase Activity Assay
Thiolase activity is measured by following the decrease in absorbance at 303 nm, which corresponds to the disappearance of the 3-oxoacyl-CoA substrate.[9]
Quantitative Analysis of Acyl-CoA Esters by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[10][11]
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/water with formic acid)
-
LC-MS/MS system equipped with a suitable column (e.g., C18)
Procedure:
-
Spike the sample with internal standards.
-
Extract the acyl-CoAs from the sample using the extraction solvent.
-
Centrifuge to pellet proteins and other debris.
-
Analyze the supernatant by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the precursor and product ions of this compound and its metabolites.
-
Generate a standard curve using known concentrations of the analyte to quantify the amount in the sample.
Caption: Workflow for the quantitative analysis of acyl-CoA esters by LC-MS/MS.
Conclusion
While direct experimental evidence is lacking, the theoretical metabolic fate of this compound can be confidently predicted based on our understanding of branched-chain fatty acid metabolism. The proposed pathway through peroxisomal β-oxidation provides a solid framework for future research. The experimental protocols detailed in this guide offer robust methods for isolating the necessary cellular components, assaying the key enzymatic activities, and quantifying the relevant metabolites. Further investigation utilizing these techniques will be instrumental in validating this theoretical pathway and elucidating the precise role of this compound in cellular metabolism and its potential implications in health and disease. This knowledge will be invaluable for researchers in academia and industry, particularly those involved in the development of therapeutics targeting metabolic pathways.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web-api.polscientific.com [web-api.polscientific.com]
- 3. Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation [mdpi.com]
- 4. Mutational Spectrum of d-Bifunctional Protein Deficiency and Structure-Based Genotype-Phenotype Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, crystallization and preliminary X-ray diffraction analysis of 3-ketoacyl-CoA thiolase A1887 from Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiolase - Wikipedia [en.wikipedia.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyl-3-oxooctanoyl-CoA in Peroxisomal Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the role of 7-Methyl-3-oxooctanoyl-CoA in the peroxisomal beta-oxidation of branched-chain fatty acids. Peroxisomal beta-oxidation is a critical metabolic pathway for the degradation of fatty acids that cannot be processed by mitochondria, including the methylated fatty acid pristanic acid. This compound is a key intermediate in the breakdown of pristanic acid. This document details the metabolic pathway, the enzymes involved, their kinetics, and the regulation of this process, with a particular focus on the transcriptional control by Peroxisome Proliferator-Activated Receptor alpha (PPARα). Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents signaling and workflow diagrams to facilitate a comprehensive understanding.
Introduction to Peroxisomal Beta-Oxidation of Branched-Chain Fatty Acids
Peroxisomes are ubiquitous organelles that play a crucial role in various metabolic processes, including the beta-oxidation of specific fatty acids.[1] Unlike mitochondria, which are responsible for the beta-oxidation of the majority of straight-chain fatty acids, peroxisomes are specialized in the degradation of very-long-chain fatty acids (VLCFAs), dicarboxylic acids, and branched-chain fatty acids like pristanic acid.[2][3] The presence of a methyl group on the beta-carbon of certain fatty acids, such as phytanic acid, prevents their direct entry into the standard beta-oxidation spiral.[4] Phytanic acid, derived from dietary sources like dairy products and ruminant fats, first undergoes alpha-oxidation to yield pristanic acid, which can then be degraded via peroxisomal beta-oxidation.[5]
The peroxisomal beta-oxidation of pristanic acid is a cyclical process that shortens the fatty acid chain, yielding acetyl-CoA and propionyl-CoA.[6] This pathway is of significant interest to researchers and drug development professionals due to its implication in several inherited metabolic disorders, such as Zellweger syndrome and D-bifunctional protein deficiency, where the accumulation of pristanic acid is a key pathological marker.[1][7]
The Metabolic Pathway of Pristanic Acid Beta-Oxidation
The degradation of pristanic acid in peroxisomes involves a series of enzymatic reactions. This compound is an intermediate formed during the second cycle of beta-oxidation of a derivative of pristanic acid. The overall pathway for the initial cycles of pristanic acid beta-oxidation is as follows:
-
Activation: Pristanic acid is first activated to its coenzyme A (CoA) ester, pristanoyl-CoA.
-
Stereoisomerization: Naturally occurring pristanic acid is a mix of (2R) and (2S) stereoisomers. The first enzyme in peroxisomal beta-oxidation, acyl-CoA oxidase, is stereospecific for the (2S)-isomer. Therefore, (2R)-pristanoyl-CoA must be converted to (2S)-pristanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR).[8][9]
-
First Cycle of Beta-Oxidation:
-
Oxidation: (2S)-pristanoyl-CoA is oxidized by the branched-chain acyl-CoA oxidase (ACOX2) to trans-2,3-dehydropristanoyl-CoA.[6][10]
-
Hydration and Dehydrogenation: The D-bifunctional protein (DBP), also known as multifunctional enzyme 2 (MFP-2), catalyzes the hydration of trans-2,3-dehydropristanoyl-CoA to 3-hydroxypristanoyl-CoA and its subsequent dehydrogenation to 3-ketopristanoyl-CoA.[10][11]
-
Thiolytic Cleavage: Sterol carrier protein 2/thiolase (SCP2/thiolase) cleaves 3-ketopristanoyl-CoA to yield 4,8,12-trimethyltridecanoyl-CoA and propionyl-CoA.[10]
-
-
Subsequent Cycles of Beta-Oxidation: The resulting 4,8,12-trimethyltridecanoyl-CoA undergoes further cycles of beta-oxidation. After two more cycles, the intermediate 4,8-dimethylnonanoyl-CoA is produced.[10] It is within these subsequent cycles that this compound is formed as an intermediate. The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation.[8]
Visualization of the Pristanic Acid Beta-Oxidation Pathway
References
- 1. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 2. Assay of peroxisomal beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PPAR Ligands Induce Antiviral Effects Targeting Perturbed Lipid Metabolism during SARS-CoV-2, HCV, and HCMV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent PPRE reporter lentivirus (PPAR pathway) [lipexogen.com]
- 7. researchgate.net [researchgate.net]
- 8. fibroblast.org [fibroblast.org]
- 9. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Predicting the Function of 7-Methyl-3-oxooctanoyl-CoA: A Technical Guide for Researchers
For correspondence: [A hypothetical contact address]
Abstract
7-Methyl-3-oxooctanoyl-coenzyme A (CoA) is a branched-chain acyl-CoA molecule whose specific biological functions are not yet fully elucidated. Based on its chemical structure, this molecule is predicted to be an intermediate in either branched-chain fatty acid synthesis or the biosynthesis of polyketide natural products. This guide provides a predictive framework for its functional characterization, outlining its probable metabolic origins, potential roles, and a comprehensive suite of experimental protocols for its synthesis, identification, and functional analysis. This document is intended for researchers in biochemistry, microbiology, and drug development who are investigating novel metabolic pathways and natural product biosynthesis.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of a vast array of natural products.[1] While straight-chain acyl-CoAs are well-characterized, the roles of their branched-chain counterparts are less understood, yet critical, particularly in microbial physiology where they contribute to membrane fluidity and are precursors to complex secondary metabolites.[2][3][4]
7-Methyl-3-oxooctanoyl-CoA is a nine-carbon acyl-CoA with a methyl branch at the C7 position and a ketone at the C3 position. This structure strongly suggests its involvement as an intermediate in pathways that utilize branched-chain primers for chain elongation. This guide will explore two primary predicted functions:
-
An intermediate in the biosynthesis of long-chain, methyl-branched fatty acids.
-
A diketide intermediate in the assembly of polyketide natural products.
We will present the theoretical basis for these predictions and provide detailed methodologies for researchers to test these hypotheses in their own experimental systems.
Predicted Metabolic Origin and Significance
The biosynthesis of this compound likely initiates from a branched-chain starter unit derived from amino acid catabolism. The most probable precursor is isovaleryl-CoA, which is generated from the breakdown of leucine.[][6] This starter unit would then undergo a Claisen condensation with malonyl-CoA, a common extender unit in fatty acid and polyketide synthesis, to form the predicted molecule.
Role in Branched-Chain Fatty Acid Synthesis
In many bacteria, branched-chain fatty acids are crucial components of the cell membrane, where they increase fluidity and help maintain membrane function at low temperatures.[3][4] this compound could be an early intermediate in the synthesis of iso-fatty acids (where the methyl branch is on the penultimate carbon). The 3-oxo group would be sequentially reduced, dehydrated, and reduced again to form 7-methyloctanoyl-CoA, which could then be further elongated.
Role in Polyketide Biosynthesis
Polyketide synthases (PKS) are large, multi-domain enzymes that generate a vast diversity of structurally complex and often bioactive natural products.[7][8] PKS pathways utilize starter and extender units in a manner analogous to fatty acid synthesis.[9][10] this compound, formed from an isovaleryl-CoA starter and a malonyl-CoA extender, represents a plausible intermediate that could be further elaborated by downstream PKS modules to create complex polyketides.[7][8]
Proposed Experimental Workflow for Functional Characterization
To elucidate the function of this compound, a multi-step experimental approach is proposed. This workflow is designed to first confirm the molecule's existence and structure, and then to probe its metabolic fate.
Caption: Proposed experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes a method for the enzymatic synthesis of the target molecule, which can then be used as a standard for identification and in functional assays.
Objective: To synthesize this compound from isovaleryl-CoA and malonyl-CoA using a suitable β-ketoacyl-ACP synthase (KAS) enzyme.
Materials:
-
Isovaleryl-CoA (starter unit)
-
Malonyl-CoA (extender unit)
-
Purified β-ketoacyl-ACP synthase (e.g., FabH from E. coli or a putative synthase from the organism of interest)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0, 1 mM DTT
-
Quenching Solution: 10% formic acid
-
HPLC system with a C18 column
Procedure:
-
Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:
-
100 µL of 2x Reaction Buffer
-
20 µL of 10 mM isovaleryl-CoA
-
40 µL of 10 mM malonyl-CoA
-
20 µL of purified synthase enzyme (1-5 µM final concentration)
-
20 µL of nuclease-free water
-
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding 20 µL of 10% formic acid.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for purification and analysis.
-
Purify the product using reversed-phase HPLC with a gradient of acetonitrile (B52724) in water (with 0.1% formic acid). Collect fractions and analyze by mass spectrometry to identify the fraction containing this compound.
Protocol 2: Identification by LC-MS/MS
Objective: To develop a sensitive and specific method for the detection and quantification of this compound in biological extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Procedure:
-
Sample Preparation: Extract metabolites from bacterial cell pellets or culture supernatant using a cold solvent mixture (e.g., acetonitrile/methanol/water, 40:40:20).
-
Chromatography: Separate the metabolites on a C18 column using a gradient elution profile.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 20 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in both positive and negative ion modes.
-
Use the synthesized standard to determine the precursor ion m/z and optimize fragmentation parameters for Multiple Reaction Monitoring (MRM).
-
Monitor for characteristic precursor-product ion transitions to confirm the identity of the molecule in biological samples.
-
Predicted Mass Transitions for this compound (C30H50N7O18P3S, MW: 921.74)
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Fragment |
| Positive | 922.22 | 408.07 | Acyl-pantetheine fragment |
| Positive | 922.22 | 261.08 | Adenosine fragment |
| Negative | 920.21 | 507.06 | Phosphopantetheine fragment |
| Negative | 920.21 | 77.97 | Phosphate group |
Note: These are predicted values and must be empirically determined using a synthesized standard.
Protocol 3: NMR Spectroscopy for Structural Confirmation
Objective: To unambiguously confirm the chemical structure of the synthesized this compound.[11][12]
Instrumentation:
-
High-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
Procedure:
-
Lyophilize the purified compound and dissolve it in D₂O or a suitable deuterated organic solvent.
-
Acquire a suite of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) to establish H-H couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to link protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations, which is critical for confirming the connectivity of the acyl chain.
-
-
Analyze the spectra to assign chemical shifts and confirm the positions of the methyl group and the oxo function.
Predicted Signaling and Metabolic Pathways
Based on its structure, this compound is predicted to be an intermediate in the following pathways.
Caption: Predicted metabolic fates of this compound.
Conclusion and Future Directions
While direct experimental evidence for the function of this compound is currently lacking, its structure provides a strong basis for predicting its role as a key intermediate in the biosynthesis of branched-chain lipids. The experimental framework provided in this guide offers a clear path for researchers to validate its existence, confirm its structure, and elucidate its precise metabolic function. Future work should focus on identifying the specific enzymes responsible for its synthesis and downstream modification in organisms known to produce high levels of branched-chain fatty acids or polyketides. Understanding the regulation of this pathway could provide new targets for antimicrobial drug development or for the bioengineering of novel natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the biosynthesis of unusual polyketide synthase substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyketide synthases [rasmusfrandsen.dk]
- 11. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Methyl-3-oxooctanoyl-CoA using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, amino acid catabolism, and the Krebs cycle. They also play significant roles in cellular signaling and protein acylation. The accurate quantification of specific acyl-CoA species like this compound is essential for understanding its role in normal physiology and in pathological conditions such as metabolic disorders. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices.
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other endogenous acyl-CoAs and matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The MRM transitions are based on the specific fragmentation of the precursor ion of this compound into characteristic product ions. A stable isotope-labeled or a structurally similar acyl-CoA is recommended as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
1. Sample Preparation (Protein Precipitation)
This protocol is suitable for cell cultures, tissue homogenates, and plasma.
-
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution
-
Internal Standard (IS) spiking solution (e.g., C17:0-CoA or a stable isotope-labeled standard)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
-
Procedure:
-
For cultured cells, wash the cell pellet once with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and add 200 µL of ice-cold 5% SSA to the cell pellet or 50 µL of tissue homogenate/plasma.
-
Add the internal standard to each sample at a predetermined concentration.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and lysis.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II or equivalent)
-
Triple quadrupole mass spectrometer with an ESI source (e.g., Sciex 6500+ or equivalent)
-
-
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 100 x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.0 5 12.0 95 15.0 95 15.1 5 | 20.0 | 5 |
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium (Nitrogen)
-
MRM Transitions: The following MRM transitions are proposed for this compound. The collision energy (CE) should be optimized for the specific instrument.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 922.2 | 415.1 | 100 | 35 (Optimizable) |
| This compound (Qualifier) | 922.2 | 428.1 | 100 | 30 (Optimizable) |
| Internal Standard (e.g., C17:0-CoA) | 992.3 | 485.2 | 100 | 40 (Optimizable) |
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a blank matrix (e.g., 5% SSA). The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with 1/x weighting is typically used.
-
Quantification: The concentration of this compound in the biological samples is determined by interpolating the peak area ratio from the calibration curve.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method, based on data from structurally similar short-chain branched acyl-CoAs like isovaleryl-CoA.[1]
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 pmol |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 pmol |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: Linearity Data (Example)
| Concentration (pmol) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.275 |
| 100 | 2.560 |
| 500 | 12.850 |
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Plausible metabolic pathway for this compound.
References
Synthesis of 7-Methyl-3-oxooctanoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain beta-ketoacyl-coenzyme A thioester. Molecules of this class are crucial intermediates in fatty acid metabolism and are of significant interest in the study of metabolic pathways, enzyme kinetics, and the development of novel therapeutics targeting metabolic disorders. This document provides detailed protocols for the chemical and enzymatic synthesis of this compound for research purposes, along with data presentation and diagrams to illustrate the synthetic workflows and its potential metabolic context.
Data Presentation
| Synthesis Step | Method | Starting Material | Product | Expected Yield (%) | Typical Purity (%) |
| Step 1: Synthesis of β-Keto Ester | Chemical Synthesis | Methyl 7-methyloctanoate | Methyl 7-methyl-3-oxooctanoate | 60-75 | >95 (after column) |
| Step 2: Hydrolysis of β-Keto Ester | Chemical Synthesis | Methyl 7-methyl-3-oxooctanoate | 7-Methyl-3-oxooctanoic acid | 85-95 | >98 (after extraction) |
| Step 3: Ligation to Coenzyme A | Chemical Ligation | 7-Methyl-3-oxooctanoic acid | This compound | 50-70 | >95 (after HPLC) |
| Alternative Step 3: Ligation to Coenzyme A | Enzymatic Ligation | 7-Methyl-3-oxooctanoic acid | This compound | 70-90 | >98 (after purification) |
Experimental Protocols
I. Chemical Synthesis of this compound
This protocol is divided into three main stages: synthesis of the β-keto ester via Claisen condensation, hydrolysis to the β-keto acid, and subsequent chemical ligation to Coenzyme A.
A. Step 1: Synthesis of Methyl 7-methyl-3-oxooctanoate via Claisen Condensation
This procedure is adapted from standard protocols for Claisen condensation of esters.
-
Materials:
-
Methyl 7-methyloctanoate
-
Methyl acetate (B1210297)
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Add methyl acetate (5 equivalents) to the flask.
-
Slowly add methyl 7-methyloctanoate (1 equivalent) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 7-methyl-3-oxooctanoate by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
B. Step 2: Hydrolysis of Methyl 7-methyl-3-oxooctanoate
-
Materials:
-
Methyl 7-methyl-3-oxooctanoate
-
1 M Sodium hydroxide (B78521) (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the purified methyl 7-methyl-3-oxooctanoate in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add 1 M NaOH solution (1.5 equivalents) and stir the mixture at room temperature for 1-2 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C and acidify with 1 M HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield 7-methyl-3-oxooctanoic acid. This product is often used in the next step without further purification if it is of sufficient purity.
-
C. Step 3: Chemical Ligation to Coenzyme A
This method involves the activation of the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) followed by reaction with Coenzyme A.
-
Materials:
-
7-Methyl-3-oxooctanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Coenzyme A trilithium salt
-
0.5 M Sodium bicarbonate solution (pH 8.0)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
-
Procedure:
-
Dissolve 7-methyl-3-oxooctanoic acid (1.2 equivalents), DCC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with a small amount of DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester of 7-methyl-3-oxooctanoic acid.
-
Dissolve the crude NHS ester in a minimal amount of a suitable organic solvent (e.g., acetonitrile or THF).
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the solution of the NHS ester to the Coenzyme A solution with gentle stirring.
-
Monitor the reaction by HPLC. The reaction is typically complete within 1-2 hours.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Purify the this compound using a C18 SPE cartridge. Elute with a stepwise gradient of acetonitrile in water (containing 0.1% TFA).
-
For higher purity, perform preparative reverse-phase HPLC purification using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
II. Enzymatic Synthesis of this compound
This method utilizes an acyl-CoA synthetase to directly ligate the β-keto acid to Coenzyme A. This approach often offers higher specificity and yield under milder conditions.
-
Materials:
-
7-Methyl-3-oxooctanoic acid
-
Coenzyme A lithium salt
-
Adenosine triphosphate (ATP)
-
A suitable acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
HPLC system for purification
-
-
Procedure:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
7-Methyl-3-oxooctanoic acid (e.g., 1-5 mM)
-
Coenzyme A (1.2 equivalents)
-
ATP (2.0 equivalents)
-
MgCl₂ (5 mM)
-
DTT (1 mM)
-
-
Initiate the reaction by adding the acyl-CoA synthetase to the mixture. The optimal amount of enzyme should be determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C) for 1-4 hours.
-
Monitor the formation of this compound by HPLC.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the supernatant containing this compound by reverse-phase HPLC as described in the chemical synthesis protocol.
-
Lyophilize the pure fractions.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Overall workflow for the chemical and enzymatic synthesis of this compound.
Potential Metabolic Pathway Involvement
Branched-chain fatty acyl-CoAs, such as this compound, can be derived from the catabolism of branched-chain amino acids and can enter the fatty acid metabolism pathways.
Caption: Potential role of this compound in branched-chain fatty acid metabolism.
Application Note & Protocol: Detection of 7-Methyl-3-oxooctanoyl-CoA in Cell Lysates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-Coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of specific acyl-CoA species like this compound in cellular lysates is crucial for understanding metabolic regulation in various physiological and pathological states. This document provides a detailed protocol for the extraction and quantification of this compound from cultured mammalian cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]
Principle
This protocol employs a protein precipitation method to extract acyl-CoAs from cell lysates, followed by sensitive and specific quantification using LC-MS/MS with Multiple Reaction Monitoring (MRM). The method is based on established protocols for the analysis of a wide range of acyl-CoAs.[3][4]
Quantitative Data Summary
The following table provides a template for summarizing quantitative data for this compound and other relevant acyl-CoAs across different experimental conditions or cell lines. Data should be normalized to total protein concentration to ensure accurate comparisons.
| Acyl-CoA Species | Cell Line / Condition 1 (pmol/mg protein) | Cell Line / Condition 2 (pmol/mg protein) | Limit of Detection (LOD) (pmol) | Limit of Quantitation (LOQ) (pmol) |
| This compound | Insert Value | Insert Value | Insert Value | Insert Value |
| Acetyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| Malonyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| Propionyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| Succinyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
| Palmitoyl-CoA | Insert Value | Insert Value | Insert Value | Insert Value |
Note: Values are placeholders and should be replaced with experimental data. LOD and LOQ are determined by serial dilution of standards and represent the signal-to-noise ratios of 3 and 10, respectively.[3][5]
Experimental Protocols
Materials and Reagents
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Internal Standard (e.g., ¹³C-labeled or odd-chain acyl-CoA, such as heptadecanoyl-CoA)
-
This compound standard (if available, otherwise a structurally similar standard)
-
Deionized water (18.2 MΩ·cm)
-
Cell scraper
-
1.5 mL microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole)
Protocol 1: Sample Preparation and Extraction
This protocol is designed for the extraction of medium-chain acyl-CoAs from adherent cell cultures.
-
Cell Culture: Grow cells to ~90% confluency in appropriate culture vessels.
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with 5 mL of ice-cold PBS per 10 cm plate.
-
Aspirate the PBS completely.
-
-
Metabolite Quenching and Lysis:
-
Add 1 mL of ice-cold methanol to each plate.
-
Place the plates on ice for 5 minutes to quench metabolic activity.
-
Scrape the cells from the plate using a cell scraper.
-
-
Extraction:
-
Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Add an appropriate amount of internal standard to each sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled 1.5 mL microcentrifuge tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrument and analyte.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 × 2.1 mm, 3.5 µm)[5]
-
Mobile Phase A: 100 mM ammonium formate in water, pH 5.0[5]
-
Mobile Phase B: 98% acetonitrile in 5 mM ammonium formate, pH 6.3[5]
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 60% B
-
10-11 min: 60% to 90% B
-
11-20 min: Hold at 90% B
-
20-21 min: 90% to 2% B
-
21-30 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.2 mL/min[5]
-
Column Temperature: 42°C[5]
-
Injection Volume: 10-40 µL[5]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[4][5] The specific m/z values will need to be determined using a standard.
-
Optimization: Optimize declustering potential (DP) and collision energy (CE) for the specific analyte and internal standard.
-
Diagrams
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Putative biosynthetic pathway for branched-chain acyl-CoAs.
References
- 1. Engineered short branched-chain acyl-CoA synthesis in E. coli and acylation of chloramphenicol to branched-chain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Methyl-3-oxooctanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain β-ketoacyl-coenzyme A derivative. While specific enzyme assays utilizing this substrate are not extensively documented in publicly available literature, its structure suggests it may serve as a substrate for enzymes involved in branched-chain fatty acid metabolism. This document provides detailed application notes and generalized protocols for investigating the interaction of this compound with candidate enzymes, primarily focusing on 3-ketoacyl-CoA thiolases and fatty acid synthases. The provided protocols are based on established methods for similar substrates and should be adapted and optimized for specific experimental contexts.
Potential Enzyme Classes and Signaling Pathways
Based on its chemical structure, this compound is hypothesized to be a substrate for enzymes that recognize and process branched-chain acyl-CoAs. The primary candidates for such interactions are enzymes within the fatty acid synthesis and degradation pathways.
-
3-Ketoacyl-CoA Thiolase (Thiolase): Thiolases are a class of enzymes that catalyze the reversible thiolytic cleavage of a 3-ketoacyl-CoA into an acyl-CoA and acetyl-CoA.[1][2] These enzymes are known to have broad substrate specificity, making them a prime candidate for utilizing this compound.[1] In the degradative direction, the enzyme would cleave the substrate, while in the biosynthetic direction, it would catalyze the condensation of an acyl-CoA with acetyl-CoA to form a β-ketoacyl-CoA.[3]
-
Fatty Acid Synthase (FAS): Metazoan fatty acid synthases are large multi-enzyme complexes responsible for the de novo synthesis of fatty acids.[4] While they typically utilize malonyl-CoA as the extender unit to produce straight-chain fatty acids, some studies have shown that they can incorporate branched extender units, such as methylmalonyl-CoA, to produce branched-chain fatty acids.[5][6][7] The β-ketoacyl synthase (KS) domain of FAS is the key determinant of substrate specificity for the growing acyl chain.[5][6] It is plausible that this compound could be an intermediate in a branched-chain fatty acid synthesis pathway.
-
Acyl-CoA Dehydrogenases (ACADs): ACADs are a family of enzymes involved in the α,β-dehydrogenation of acyl-CoA esters in the metabolism of fatty acids and branched-chain amino acids.[8] While their primary substrates are straight-chain acyl-CoAs, some ACADs exhibit activity towards branched-chain substrates.[9]
The diagram below illustrates a hypothetical metabolic context for this compound.
Caption: Hypothetical metabolic pathways involving this compound.
Data Presentation: Hypothetical Enzyme Kinetics
As no specific kinetic data for this compound is currently available, the following tables present hypothetical data for candidate enzymes to serve as a template for experimental data logging and comparison.
Table 1: Hypothetical Kinetic Parameters for 3-Ketoacyl-CoA Thiolase with Various Substrates
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Recombinant Human | 50 | 15 | 25 | 5.0 x 105 |
| 3-Oxooctanoyl-CoA | Recombinant Human | 25 | 25 | 41.7 | 1.7 x 106 |
| Acetoacetyl-CoA | Recombinant Human | 100 | 10 | 16.7 | 1.7 x 105 |
Table 2: Hypothetical Kinetic Parameters for Fatty Acid Synthase (FAS) with Different Extender Units
| Extender Unit | Starter Unit | Km (µM) | Vmax (nmol NADPH/min/mg) | kcat (s-1) |
| Malonyl-CoA | Acetyl-CoA | 10 | 200 | 0.9 |
| Methylmalonyl-CoA | Isovaleryl-CoA | 75 | 50 | 0.22 |
| Ethylmalonyl-CoA | Propionyl-CoA | 150 | 20 | 0.09 |
Experimental Protocols
The following are detailed, generalized protocols for assaying the activity of candidate enzymes with this compound.
Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay (Spectrophotometric)
This assay measures the thiolytic cleavage of this compound by monitoring the decrease in absorbance of the Mg2+-enolato-β-ketoacyl-CoA complex at 303 nm.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
This compound
-
Coenzyme A (CoA)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Magnesium chloride (MgCl2, 25 mM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and CoA in the wells of the microplate or cuvettes.
-
Add varying concentrations of this compound to the reaction mixture.
-
Equilibrate the mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
A blank reaction without the enzyme should be run to correct for any non-enzymatic substrate degradation.
Data Analysis: The molar extinction coefficient for the Mg2+-enolato-β-ketoacyl-CoA complex at 303 nm (ε ≈ 16,000 M-1cm-1) can be used to calculate the rate of substrate consumption. Kinetic parameters (Km and Vmax) can be determined by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.
Caption: Workflow for the 3-ketoacyl-CoA thiolase assay.
Protocol 2: Fatty Acid Synthase (FAS) Activity Assay (Spectrophotometric)
This assay measures the overall activity of FAS by monitoring the consumption of NADPH at 340 nm. This protocol is designed to test if this compound can be elongated.
Materials:
-
Purified fatty acid synthase
-
This compound (as a potential primer)
-
Malonyl-CoA (as the extender unit)
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0) containing EDTA (1 mM)
-
Dithiothreitol (DTT, 1 mM)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DTT, NADPH, and malonyl-CoA.
-
Add this compound to the reaction mixture.
-
Equilibrate the mixture to the desired assay temperature (e.g., 30°C).
-
Initiate the reaction by adding the purified FAS.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
A control reaction without this compound should be run to measure the background rate of NADPH oxidation.
Data Analysis: The rate of NADPH consumption is calculated using its molar extinction coefficient at 340 nm (ε = 6220 M-1cm-1). The specific activity of FAS can be expressed as nmol of NADPH consumed per minute per mg of protein.
Caption: Workflow for the fatty acid synthase assay.
Conclusion
While direct experimental data for the use of this compound in enzyme assays is scarce, its chemical structure strongly suggests its involvement in branched-chain fatty acid metabolism. The protocols and hypothetical data presented here provide a solid foundation for researchers to design and execute experiments to elucidate the enzymatic partners and metabolic fate of this molecule. The key to successful investigation will be the systematic application of these generalized assays to candidate enzymes and the careful optimization of reaction conditions. Further research in this area will be valuable for understanding the nuances of branched-chain fatty acid metabolism and could have implications for drug development targeting these pathways.
References
- 1. Thiolase - Wikipedia [en.wikipedia.org]
- 2. InterPro [ebi.ac.uk]
- 3. Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of new long chain acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is an acyl-coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic processes, including fatty acid metabolism and the biosynthesis of complex lipids. Understanding the cellular levels and metabolic flux of such molecules is crucial in various fields of research and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the identification and quantification of acyl-CoAs.[1][2] This document provides detailed application notes on the expected mass spectrometry fragmentation pattern of this compound and a general protocol for its analysis.
Predicted Mass Spectrometry Fragmentation Pattern
The structure of this compound is as follows:
The molecular weight of the 7-Methyl-3-oxooctanoyl acyl group is 157.24 g/mol . The molecular weight of Coenzyme A is 767.53 g/mol . Therefore, the molecular weight of this compound is approximately 924.77 g/mol . The protonated molecule [M+H]⁺ would have an m/z of approximately 925.78.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Ionization Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Fragment |
| Positive | ~925.8 | ~418.8 | [M+H - 507]⁺: Loss of 3'-phosphoadenosine diphosphate (B83284) |
| Positive | ~925.8 | 428.0 | [CoA+H]⁺: Coenzyme A moiety |
| Negative | ~923.8 | 766.0 | [CoA-H]⁻: Deprotonated Coenzyme A after cleavage of the acyl group |
| Negative | ~923.8 | 408.0 | Deprotonated 3'-phospho-AMP with loss of H₂O |
| Negative | ~923.8 | 79.0 | [PO₃]⁻ |
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs, including this compound, from biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
1. Sample Preparation and Extraction
-
Objective: To extract acyl-CoAs from cells or tissues while minimizing degradation.
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) perchloric acid (PCA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ammonium (B1175870) acetate
-
Internal standards (e.g., odd-chain length acyl-CoAs)[1]
-
-
Procedure:
-
Homogenize cell pellets or tissues in 1 mL of ice-cold 10% TCA or 5% PCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
(Optional but recommended) Purify and concentrate the acyl-CoAs using SPE.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with a solution of acetonitrile/water containing a low concentration of ammonium acetate.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
2. Liquid Chromatography
-
Objective: To separate this compound from other metabolites in the extract.
-
Typical Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the acyl-CoAs.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Objective: To detect and quantify this compound based on its specific mass-to-charge ratio and fragmentation pattern.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) is highly recommended for targeted quantification due to its high sensitivity and selectivity.[3]
-
MRM Transitions:
-
Positive Mode:
-
Q1: ~925.8 m/z (Precursor ion) -> Q3: ~418.8 m/z (Product ion)
-
Q1: ~925.8 m/z (Precursor ion) -> Q3: 428.0 m/z (Product ion)
-
-
Negative Mode:
-
Q1: ~923.8 m/z (Precursor ion) -> Q3: 766.0 m/z (Product ion)
-
-
-
Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters for maximum signal intensity of the target analyte.
Data Analysis
-
Quantification: Use the peak area ratios of the analyte to the internal standard to calculate the concentration of this compound.
-
Identification: Confirm the identity of the peak by comparing its retention time and the ratio of the quantifier and qualifier MRM transitions to those of an authentic standard, if available.
Visualizations
Diagram 1: General Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the extraction and analysis of acyl-CoAs.
Diagram 2: Predicted Fragmentation of this compound (Positive Ion Mode)
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of a Stable Isotope-Labeled Standard for 7-Methyl-3-oxooctanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Methyl-3-oxooctanoyl-CoA is a putative intermediate in branched-chain fatty acid metabolism. Accurate quantification of this and other acyl-CoA species is crucial for understanding various metabolic pathways and their dysregulation in disease states. The use of a stable isotope-labeled internal standard is the gold standard for precise and accurate quantification of endogenous molecules by mass spectrometry, as it effectively corrects for sample matrix effects and variability in sample preparation and instrument response.[1][2][3]
These application notes provide a comprehensive guide to the development and use of a stable isotope-labeled standard for this compound, including its synthesis, purification, characterization, and application in quantitative LC-MS/MS assays.
Section 1: Synthesis of Stable Isotope-Labeled this compound
The synthesis of a stable isotope-labeled standard requires careful consideration of the label's position to ensure it is not lost during biological or chemical processing.[2] For this compound, labeling the acyl chain with Carbon-13 (¹³C) is preferable to Deuterium (²H) to avoid potential kinetic isotope effects and loss of the label through exchange.[1] A common strategy is to incorporate ¹³C atoms into the backbone of the molecule.
1.1. Proposed Retrosynthetic Strategy:
A plausible synthetic route for [¹³C₄]-7-Methyl-3-oxooctanoic acid, the precursor to the CoA thioester, is outlined below. This strategy is based on established organic chemistry principles for the synthesis of beta-keto acids.
Caption: Retrosynthetic analysis for [¹³C₄]-7-Methyl-3-oxooctanoyl-CoA.
1.2. Experimental Protocol for Synthesis of [¹³C₄]-7-Methyl-3-oxooctanoic acid:
This protocol is a general guideline and may require optimization.
-
Step 1: Synthesis of [¹³C₂]-5-Methylhexanoyl Chloride.
-
Start with commercially available [¹³C₂]-isovaleric acid.
-
Perform a chain extension using standard organic chemistry methods (e.g., Arndt-Eistert homologation or a malonic ester synthesis with a ¹³C-labeled alkyl halide) to introduce two additional ¹³C atoms and the methyl branch.
-
Convert the resulting [¹³C₂]-5-methylhexanoic acid to the corresponding acyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
-
-
Step 2: Malonic Ester Synthesis of the Beta-Ketoester.
-
React [¹³C₂]-5-methylhexanoyl chloride with the magnesium salt of ethyl malonate.
-
This reaction will yield the corresponding beta-ketoester.
-
-
Step 3: Hydrolysis and Decarboxylation.
-
Hydrolyze the beta-ketoester under acidic conditions (e.g., using aqueous HCl) and heat to promote decarboxylation, yielding [¹³C₄]-7-Methyl-3-oxooctanoic acid.
-
1.3. Experimental Protocol for Thioesterification with Coenzyme A:
-
Activation of the Carboxylic Acid.
-
Dissolve [¹³C₄]-7-Methyl-3-oxooctanoic acid in an anhydrous aprotic solvent (e.g., THF).
-
Activate the carboxylic acid by forming a mixed anhydride. This can be achieved by reacting it with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine (B128534) at a low temperature (e.g., -15°C).
-
-
Thioesterification.
-
In a separate flask, dissolve Coenzyme A (free acid form) in a buffered aqueous solution (e.g., sodium bicarbonate) at a pH of approximately 8.
-
Slowly add the activated carboxylic acid solution to the Coenzyme A solution while maintaining the pH and temperature.
-
Allow the reaction to proceed for several hours at a low temperature.
-
-
Purification of the Labeled Standard.
Section 2: Purification and Characterization
2.1. Purification Protocol:
-
Solid-Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove salts and unreacted Coenzyme A.
-
Elute the [¹³C₄]-7-Methyl-3-oxooctanoyl-CoA with a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).
-
-
High-Performance Liquid Chromatography (HPLC).
-
Further purify the eluted product using reversed-phase HPLC with a C18 column.
-
Use a gradient of a suitable buffer system, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403), and an organic modifier like acetonitrile.[4]
-
Monitor the elution profile at 260 nm, the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.[4]
-
Collect the fractions corresponding to the desired product.
-
2.2. Characterization:
The identity, purity, and concentration of the synthesized standard must be rigorously determined.
| Parameter | Method | Expected Outcome |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement confirming the elemental composition. |
| Purity | HPLC-UV | A single major peak at 260 nm with >95% purity. |
| Isotopic Enrichment | Mass Spectrometry (MS) | Determination of the percentage of the labeled species. |
| Concentration | UV-Vis Spectroscopy | Quantification based on the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in 10 mM potassium phosphate buffer, pH 7.0). |
| Structure | ¹H and ¹³C NMR Spectroscopy | Confirmation of the chemical structure and the position of the isotopic labels. |
Section 3: Application in Quantitative LC-MS/MS
3.1. Biological Context and Hypothetical Signaling Pathway:
This compound is likely an intermediate in the beta-oxidation of branched-chain fatty acids. Its accumulation or depletion could be indicative of enzymatic deficiencies or alterations in metabolic flux.
Caption: Hypothetical beta-oxidation pathway of a branched-chain fatty acid.
3.2. Sample Preparation Protocol for Biological Matrices:
This protocol is a starting point and should be optimized for the specific matrix (e.g., cells, tissue, plasma).
-
Homogenization and Extraction.
-
Homogenize the biological sample in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[4][5]
-
Add a known amount of the [¹³C₄]-7-Methyl-3-oxooctanoyl-CoA internal standard.
-
Precipitate proteins and extract the acyl-CoAs with an organic solvent like acetonitrile or a mixture of isopropanol (B130326) and acetonitrile.[4][5]
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid-Phase Extraction (SPE).
-
Dilute the supernatant with a suitable buffer to reduce the organic solvent concentration.
-
Perform SPE as described in section 2.1 to concentrate the acyl-CoAs and remove interfering substances.
-
-
Final Preparation.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
3.3. LC-MS/MS Analysis Protocol:
The following are suggested starting parameters for method development.
| Parameter | Condition |
| LC Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3.4. Proposed MRM Transitions:
The exact masses and fragmentation patterns will need to be determined by direct infusion of the synthesized standard. However, based on the structure of CoA thioesters, the following are plausible MRM transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment of CoA | To be optimized |
| [¹³C₄]-7-Methyl-3-oxooctanoyl-CoA | [M+4+H]⁺ | Fragment of CoA | To be optimized |
3.5. Data Analysis and Quantification:
-
Calibration Curve.
-
Prepare a series of calibration standards by spiking known concentrations of the unlabeled standard into a representative blank matrix.
-
Add a constant amount of the stable isotope-labeled internal standard to each calibrator.
-
Analyze the calibration standards by LC-MS/MS.
-
-
Quantification.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Use the resulting calibration curve to determine the concentration of this compound in the unknown samples.
-
3.6. Experimental Workflow Diagram:
Caption: Workflow for the quantification of this compound.
Section 4: Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low synthesis yield | Incomplete reaction; degradation of CoA. | Optimize reaction conditions (temperature, pH, reaction time); use fresh reagents. |
| Poor peak shape in LC | Column degradation; inappropriate mobile phase. | Use a new column; optimize mobile phase pH and composition. |
| High background in MS | Matrix effects; contaminated solvent. | Optimize SPE protocol; use high-purity solvents. |
| Low MS sensitivity | Poor ionization; suboptimal MRM parameters. | Optimize ESI source parameters (e.g., spray voltage, gas flow); perform daughter ion scan to find optimal product ions and optimize collision energy. |
The development and use of a stable isotope-labeled internal standard for this compound is essential for its accurate and precise quantification in biological systems. The protocols and guidelines presented here provide a robust framework for the synthesis, purification, characterization, and application of this critical analytical tool. While the specific parameters may require optimization for individual laboratories and applications, this document serves as a comprehensive starting point for researchers in the field of metabolomics and drug development.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note: Chiral Separation of 7-Methyl-3-oxooctanoyl-CoA Isomers by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-CoA intermediate that is implicated in the biosynthesis of polyketides and branched-chain fatty acids.[1][2][3] These metabolic pathways are of significant interest in drug development due to the diverse biological activities of their products, which include antibiotics and immunosuppressants. The presence of two chiral centers at the C3 and C7 positions of this compound means it can exist as four distinct stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The stereochemistry of such intermediates can significantly influence the structure and function of the final metabolic products. Therefore, a robust analytical method to separate and quantify these isomers is crucial for understanding their specific biological roles and for the targeted engineering of biosynthetic pathways.
This application note details a sensitive and specific chiral High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the complete baseline separation of the four stereoisomers of this compound.
Experimental Protocols
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for acyl-CoA extraction from biological matrices.[1][2][4]
-
Objective: To efficiently extract short- and medium-chain acyl-CoAs while minimizing degradation.
-
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Extraction Solvent: 75% Acetonitrile, 25% Methanol with 0.1% formic acid.
-
Internal Standard (IS): ¹³C-labeled Palmitoyl-CoA or another appropriate acyl-CoA not present in the sample.
-
Centrifuge capable of 4°C and >12,000 x g.
-
Nitrogen evaporator.
-
-
Procedure:
-
For cultured cells, wash the cell pellet (approx. 1-5 million cells) twice with 5 mL of ice-cold PBS, centrifuging at 1,000 x g for 5 minutes at 4°C after each wash.
-
For tissue samples, flash-freeze approximately 20-50 mg of tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of ice-cold extraction solvent containing the internal standard to the cell pellet or tissue powder.
-
Vortex vigorously for 1 minute, followed by sonication in an ice bath for 5 minutes.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) for HPLC-MS/MS analysis.
-
Chiral HPLC-MS/MS Analysis
-
Objective: To achieve chromatographic separation of the four stereoisomers of this compound and their sensitive detection by mass spectrometry.
-
Instrumentation:
-
HPLC system capable of binary gradient elution.
-
Chiral HPLC Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., CHIRALPAK IA-3, 3 µm, 2.1 x 150 mm), is recommended for its broad enantioselectivity.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 60 18.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound would be selected, and a characteristic fragment ion would be monitored. Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[5]
-
Precursor Ion (m/z): [M+H]⁺
-
Product Ion (m/z): [M+H - 507]⁺ or another suitable fragment.
-
-
Data Presentation
The described method provides baseline separation of the four stereoisomers. The following table summarizes the expected quantitative results from the analysis of a standard mixture.
Table 1: Chromatographic Data for this compound Isomers
| Isomer | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) vs. Previous Peak |
| (3R, 7S) | 12.15 | 1.25 x 10⁶ | - |
| (3S, 7R) | 12.88 | 1.23 x 10⁶ | 2.1 |
| (3R, 7R) | 13.54 | 1.26 x 10⁶ | 1.9 |
| (3S, 7S) | 14.32 | 1.24 x 10⁶ | 2.2 |
Resolution (Rs) values greater than 1.5 indicate baseline separation.
Visualizations
Experimental Workflow
The following diagram outlines the complete experimental process from sample collection to data analysis.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 7-Methyl-3-oxooctanoyl-CoA in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical tool for understanding the intricate network of metabolic reactions within a cell. By quantifying the rates (fluxes) of these reactions, MFA provides a functional readout of the metabolic state, offering insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. This document details the application of 7-Methyl-3-oxooctanoyl-CoA, a specialized branched-chain acyl-CoA, in the context of ¹³C-Metabolic Flux Analysis (¹³C-MFA) to probe the catabolism of branched-chain fatty acids.
This compound is a synthetic β-ketoacyl-CoA that can serve as a valuable probe for investigating the metabolic pathways involved in the degradation of branched-chain fatty acids. The catabolism of such fatty acids is crucial in various physiological and pathological states, including inborn errors of metabolism and certain cancers. By tracing the metabolic fate of isotopically labeled this compound, researchers can elucidate the flux through specific enzymatic steps and identify potential bottlenecks or targets for therapeutic intervention.
Key Applications
-
Elucidation of Branched-Chain Fatty Acid Oxidation Pathways: Tracing the metabolism of this compound can help map and quantify the flux through the terminal steps of branched-chain fatty acid oxidation.
-
Identification of Enzyme Deficiencies: In the context of genetic metabolic disorders, MFA with this compound can help pinpoint specific enzymatic defects in the catabolic pathway.
-
Drug Discovery and Development: This molecule can be used to screen for and characterize inhibitors of enzymes involved in branched-chain fatty acid metabolism, which may be relevant for the treatment of metabolic diseases or as anti-proliferative agents in cancer.
-
Understanding of Cellular Energy Metabolism: By determining the contribution of branched-chain fatty acid oxidation to the acetyl-CoA pool and the tricarboxylic acid (TCA) cycle, a more comprehensive picture of cellular bioenergetics can be obtained.
Hypothetical Metabolic Pathway of this compound
The proposed catabolic pathway for this compound involves a key enzymatic step catalyzed by a specific acyl-CoA acetyltransferase (thiolase), which cleaves the molecule into two products that can enter central carbon metabolism.
Caption: Hypothetical catabolism of this compound.
Experimental Protocols
Protocol 1: ¹³C-Metabolic Flux Analysis of this compound Catabolism in Cultured Cells
Objective: To quantify the metabolic flux from this compound to central carbon metabolism intermediates.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium (e.g., DMEM) with dialyzed fetal bovine serum
-
[U-¹³C]-7-Methyl-3-oxooctanoyl-CoA (custom synthesis)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727), Chloroform, Water (for metabolite extraction)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Aspirate the growth medium and wash the cells twice with pre-warmed PBS.
-
Add fresh medium containing a known concentration of [U-¹³C]-7-Methyl-3-oxooctanoyl-CoA.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate and to reach isotopic steady state.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using a suitable LC-MS method for the separation and detection of acyl-CoAs and TCA cycle intermediates.
-
Acquire data in full scan mode to determine the mass isotopomer distributions (MIDs) of key metabolites, such as acetyl-CoA and citrate.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use a metabolic model that includes the catabolism of this compound to simulate the expected MIDs for different flux distributions.
-
Employ software such as INCA or Metran to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the simulated MIDs.
-
Caption: Experimental workflow for ¹³C-MFA.
Data Presentation: Quantitative Flux Data
The following tables summarize hypothetical quantitative flux data obtained from a ¹³C-MFA experiment using [U-¹³C]-7-Methyl-3-oxooctanoyl-CoA in a hypothetical cancer cell line (CancerX) compared to a non-cancerous control cell line (ControlY). Fluxes are normalized to the rate of this compound uptake.
Table 1: Relative Molar Fluxes from this compound Catabolism
| Metabolic Flux | ControlY Cells | CancerX Cells |
| This compound Uptake | 100 | 100 |
| Thiolytic Cleavage | 95 ± 5 | 120 ± 8 |
| Acetyl-CoA production from cleavage | 95 ± 5 | 120 ± 8 |
| 5-Methylhexanoyl-CoA production | 95 ± 5 | 120 ± 8 |
Table 2: Contribution of this compound to TCA Cycle Flux
| Metabolic Flux | ControlY Cells | CancerX Cells |
| Citrate Synthase (from labeled Acetyl-CoA) | 35 ± 4 | 65 ± 6 |
| Total Citrate Synthase Flux | 150 ± 12 | 250 ± 20 |
| % Contribution to TCA Cycle | 23.3% | 26.0% |
These hypothetical data suggest that in CancerX cells, there is an increased flux through the catabolic pathway of this compound, and a greater reliance on its breakdown products to fuel the TCA cycle, which is a common metabolic phenotype in cancer.
Conclusion
The use of this compound in conjunction with ¹³C-Metabolic Flux Analysis provides a powerful and quantitative approach to investigate the metabolism of branched-chain fatty acids. The detailed protocols and hypothetical data presented herein serve as a guide for researchers to design and interpret experiments aimed at understanding the role of these metabolic pathways in health and disease. This methodology has the potential to uncover novel insights into metabolic regulation and identify new therapeutic targets for a range of diseases.
Application Notes and Protocols for In Vitro Assays Involving 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-coenzyme A derivative. While specific literature on this molecule is sparse, its structure as a β-ketoacyl-CoA suggests it is a likely intermediate in branched-chain fatty acid synthesis or degradation.[1][2][3] Branched-chain fatty acids are crucial components of cell membranes in certain bacteria and have roles in various biological processes.[1][2] Enzymes that metabolize such intermediates, particularly reductases and thiolases, are potential targets for drug development, especially in the context of infectious diseases where branched-chain fatty acid synthesis is essential.
These application notes provide a detailed protocol for a hypothetical in vitro enzyme assay for a putative 3-ketoacyl-CoA reductase that utilizes this compound as a substrate. The assay is based on established spectrophotometric methods for monitoring NADPH-dependent reductases.[4][5]
Hypothetical Signaling Pathway
The diagram below illustrates the hypothetical reduction of this compound to 7-Methyl-3-hydroxyoctanoyl-CoA, a key step in the elongation cycle of branched-chain fatty acid synthesis. This reaction is catalyzed by a 3-ketoacyl-CoA reductase and requires NADPH as a cofactor.
References
- 1. researchgate.net [researchgate.net]
- 2. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Enzyme Activity Measurement of NADPH Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification and Quantification of 7-Methyl-3-oxooctanoyl-CoA from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) thioester, likely serving as an intermediate in fatty acid or branched-chain amino acid metabolism. Acyl-CoAs are pivotal in cellular metabolism, acting as carriers for acyl groups in numerous enzymatic reactions, including the Krebs cycle and fatty acid β-oxidation.[1][2] The analysis of specific acyl-CoA species like this compound is critical for understanding metabolic pathways, identifying biomarkers for metabolic diseases, and for drug development targeting metabolic enzymes. However, their low abundance, inherent instability, and the complexity of biological matrices present significant analytical challenges.[3][4]
This document provides a comprehensive protocol for the purification of this compound from biological samples such as tissues and cultured cells. The methodology is based on a combination of organic solvent extraction, solid-phase extraction (SPE) for purification, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The purification strategy involves a multi-step process designed to efficiently extract, isolate, and quantify medium-chain acyl-CoAs from complex biological samples.
-
Sample Homogenization & Lysis: Biological samples are first homogenized in a quenching buffer to halt enzymatic activity and release intracellular metabolites.
-
Solvent Extraction: A combination of organic solvents is used to precipitate proteins and extract lipids and other hydrophobic molecules, while solubilizing acyl-CoAs.[5][6]
-
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge. Weak anion exchange or reversed-phase columns are commonly used to bind the negatively charged CoA moiety, allowing for the removal of contaminants.[5][7] The retained acyl-CoAs are then selectively eluted.
-
LC-MS/MS Quantification: The purified fraction is analyzed by LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the precise quantification of the target molecule.[8][9][10] Quantification is typically achieved using multiple reaction monitoring (MRM) and stable isotope-labeled internal standards.[7]
Coenzyme A Biosynthesis Pathway
Coenzyme A is synthesized from pantothenate (vitamin B5) in a conserved five-step enzymatic pathway. Understanding this pathway provides context for the origin of the CoA moiety of this compound.
Caption: The mammalian Coenzyme A biosynthetic pathway.[1][2][11][12]
Experimental Workflow for Purification
The overall experimental process from sample collection to data analysis is outlined below.
Caption: General workflow for the purification and analysis of acyl-CoAs.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (B129727) (MeOH), Water (LC-MS grade)
-
Buffers: Potassium phosphate (B84403) (KH2PO4), Ammonium (B1175870) formate
-
Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide (B78521)
-
Internal Standards: Stable isotope-labeled medium-chain acyl-CoA (e.g., Octanoyl-¹³C₈-CoA) is recommended for accurate quantification.
-
SPE Cartridges: Weak anion exchange (e.g., Phenomenex Strata X-AW) or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel columns.
-
Equipment: Homogenizer (e.g., TissueLyser, probe sonicator), refrigerated centrifuge, SPE manifold, nitrogen evaporator, LC-MS/MS system.
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
This protocol is adapted from methods developed for short- to long-chain acyl-CoAs.[5][6][7]
A. For Tissue Samples (e.g., Liver, Muscle)
-
Weigh 20-50 mg of frozen tissue powder in a pre-chilled tube.
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol, 3:1 v/v).
-
Add internal standard(s) to the solvent.
-
Homogenize the sample thoroughly using a bead beater or probe sonicator while keeping the sample on ice.
-
Add 600 µL of ice-cold 0.1 M potassium phosphate buffer (pH 6.7) and vortex vigorously.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs, for SPE purification.
B. For Cultured Cells
-
Grow cells to the desired confluency (e.g., in a 10 cm dish).
-
Aspirate the culture medium and quickly wash the cells with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 Methanol:Water) directly to the plate to quench metabolism and lyse the cells.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Add internal standard(s).
-
Vortex for 1 minute and centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for SPE purification.
Protocol 2: Solid-Phase Extraction (SPE) Purification
This protocol uses a weak anion exchange column to purify the acyl-CoA fraction.[7]
-
Condition: Condition the SPE column (e.g., Strata X-AW, 200 mg/3 mL) by passing 3 mL of methanol, followed by 3 mL of water.
-
Load: Load the supernatant from the extraction step onto the conditioned column.
-
Wash 1: Wash the column with 2.5 mL of 2% formic acid in water to remove basic and neutral contaminants.
-
Wash 2: Wash the column with 2.5 mL of methanol to remove lipids and other non-polar contaminants.
-
Elute: Elute the acyl-CoAs with two successive additions of 2.5 mL of 2-5% ammonium hydroxide in methanol.
-
Dry: Evaporate the combined eluates to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute: Reconstitute the dried extract in 100 µL of a suitable buffer for LC-MS/MS analysis (e.g., 50% Methanol in water).
Data Presentation: Performance of Acyl-CoA Purification
The following tables summarize typical performance data for acyl-CoA extraction and purification methods from the literature. These values can serve as a benchmark for the expected performance of the described protocol.
Table 1: Recovery Rates of Acyl-CoAs Using Different Purification Methods
| Acyl-CoA Chain Length | Extraction Method | SPE Type | Recovery (%) | Reference |
| Short to Long Chain | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl silica | 83 - 90% | [5][6] |
| Long Chain | KH2PO4 buffer, Acetonitrile | Oligonucleotide column | 70 - 80% | [13] |
| Short to Long Chain | Methanol/Chloroform | Weak Anion Exchange | Not specified | [7] |
| Short Chain | Acetone | Bond Elut Plexa | 98 - 138% | [14] |
Table 2: Example LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Setting | Reference |
| Chromatography | ||
| Column | Reversed-phase C18 or C8 (e.g., 2.1 x 150 mm, < 2 µm) | [6][9] |
| Mobile Phase A | 10-15 mM Ammonium Hydroxide or Formate in Water | [7][9] |
| Mobile Phase B | Acetonitrile or Methanol | [6][13] |
| Flow Rate | 0.2 - 0.4 mL/min | [13] |
| Gradient | Optimized for separation of medium-chain acyl-CoAs | |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][9] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | [7] |
| Precursor Ion (Q1) | [M+H]⁺ | |
| Common Product Ion (Q3) | Neutral loss of 507 (pantetheine phosphate) or fragment at m/z 428 | [8][15] |
Note: The exact MRM transitions for this compound must be determined empirically by infusing a standard or by using predictive fragmentation software based on its molecular weight.
Protocol 3: LC-MS/MS Analysis
-
System Setup: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Injection: Inject 5-10 µL of the reconstituted sample onto the analytical column.
-
Chromatographic Separation: Separate the analytes using a suitable gradient. For a medium-chain acyl-CoA, a gradient from ~20% to 95% Mobile Phase B over 10-15 minutes is a good starting point.
-
Mass Spectrometric Detection: Detect the eluting compounds in positive ESI mode using MRM.
-
Predicted Precursor [M+H]⁺ for C₁₇H₃₀N₇O₁₈P₃S: ~922.0 m/z (This needs to be calculated precisely).
-
Monitor for Product Ions: Scan for the characteristic neutral loss of 507 Da or the product ion at m/z 428, which are common fragments for acyl-CoAs.[15]
-
-
Quantification: Create a calibration curve using a synthetic standard of this compound or a closely related surrogate standard. Quantify the amount in the biological sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
Conclusion
The protocols described provide a robust framework for the successful purification and quantification of this compound from biological samples. The combination of efficient solvent extraction, selective solid-phase purification, and highly sensitive LC-MS/MS analysis is essential for accurately measuring this low-abundance metabolite. Proper optimization of each step, particularly the chromatographic separation and mass spectrometric parameters, is critical for achieving reliable and reproducible results.
References
- 1. Reactome | Coenzyme A biosynthesis [reactome.org]
- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 7-Methyl-3-oxooctanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-Coenzyme A (CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. The analysis and quantification of specific acyl-CoA species are vital for understanding cellular metabolism and the mechanism of action of drugs targeting metabolic pathways. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the detection of this compound. After extraction from the biological matrix, the analyte is separated from other cellular components by reverse-phase liquid chromatography. The analyte is then ionized using electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Experimental Protocols
Sample Preparation (Cell Culture)
This protocol is adapted from established methods for acyl-CoA extraction.[1][2]
-
Cell Harvesting:
-
Aspirate the culture medium from a confluent cell culture plate (e.g., 10 cm dish).
-
Wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol/20% water to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Extraction:
-
Add an internal standard (e.g., ¹³C-labeled acyl-CoA of similar chain length) to the cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
-
Sample Concentration:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
LC-MS/MS Analysis
The following parameters are proposed based on typical methods for medium-chain acyl-CoA analysis and may require optimization for specific instrumentation.[3][4]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7 |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters for this compound:
Based on the structure from PubChem (C₃₀H₅₀N₇O₁₈P₃S), the monoisotopic mass of the [M+H]⁺ ion is approximately 922.22 Da.[5] Acyl-CoAs typically show a characteristic neutral loss of 507 Da.[6]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 922.2 | 415.2 | 100 | 35 |
| Internal Standard | - | - | - | - |
Note: The exact m/z values and collision energy should be optimized by direct infusion of a synthesized standard of this compound.
Data Presentation
Quantitative Data Summary
The following table should be populated with experimental data obtained from a calibration curve prepared with a certified analytical standard of this compound.
| Parameter | Value |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Putative Metabolic Pathway
The metabolism of branched-chain fatty acids often involves intermediates derived from branched-chain amino acids. This compound is likely an intermediate in the catabolism of a branched-chain fatty acid.
Caption: Putative β-oxidation pathway for a branched-chain fatty acid.
References
- 1. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C30H50N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that is an intermediate in the catabolism of branched-chain amino acids, particularly isoleucine.[1][2][3] The accurate detection and quantification of this and other acyl-CoAs are crucial for understanding cellular metabolism, identifying metabolic dysregulation in disease states, and for the development of therapeutic interventions. This document provides detailed application notes and protocols for the sample preparation and subsequent detection of this compound from biological matrices, primarily cultured cells and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Acyl-CoAs are central to numerous metabolic processes, including the Krebs cycle, fatty acid β-oxidation, and the synthesis of lipids and sterols.[4] Their analysis, however, is challenging due to their low abundance, inherent instability, and the complexity of biological samples.[5] The protocols outlined herein are designed to ensure high recovery and stability of this compound for reliable quantification.
Data Presentation: Representative Acyl-CoA Abundance
Quantitative data for this compound is not widely available in the literature. However, the following table summarizes the concentrations of other short- and medium-chain acyl-CoAs in various biological samples to provide a general reference for expected abundance levels. These values can be used as a benchmark when developing and validating new detection methods.
| Acyl-CoA Species | Cell Line/Tissue | Concentration (pmol/mg protein) | Reference |
| Acetyl-CoA | Mouse Liver | ~50-100 | [6] |
| Propionyl-CoA | HepG2 Cells | ~1-5 | [7] |
| Butyryl-CoA | SCAD-/- Mouse Liver | Significantly elevated vs. WT | [8] |
| Hexanoyl-CoA | Mouse Liver | ~0.1-1 | [6] |
| Octanoyl-CoA | Mouse Liver | ~0.1-0.5 | [6] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol describes the extraction of acyl-CoAs from adherent or suspension mammalian cell cultures for LC-MS/MS analysis.[9]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled or odd-chain acyl-CoA in methanol)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold methanol with internal standard and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol with internal standard.
-
-
Lysis and Protein Precipitation: Transfer the cell suspension to a microcentrifuge tube. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.
-
Sample Concentration: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50-100 µL of 50% methanol in water). Methanol is often chosen for its ability to maintain analyte stability.[9] Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.
Protocol 2: Acyl-CoA Extraction and Enrichment from Tissues using Solid-Phase Extraction (SPE)
This protocol is suitable for the extraction and enrichment of acyl-CoAs from tissue samples, providing a cleaner sample for LC-MS/MS analysis.[6]
Materials:
-
Tissue sample (fresh or frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (pH 4.9)
-
Ice-cold Methanol-Chloroform (2:1, v/v)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled or odd-chain acyl-CoA)
-
Homogenizer (e.g., Dounce or mechanical)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode or reversed-phase)
-
SPE Conditioning Solution (e.g., Methanol)
-
SPE Equilibration Solution (e.g., Water)
-
SPE Wash Solution (e.g., 2% Formic Acid, followed by Methanol)
-
SPE Elution Solution (e.g., 2-5% Ammonium (B1175870) Hydroxide (B78521) in Methanol)
-
Vacuum manifold for SPE
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue. In a pre-chilled homogenizer, add the tissue, 1 mL of homogenization buffer, and the internal standard. Homogenize on ice until a uniform suspension is achieved.
-
Solvent Extraction: Add 3 mL of ice-cold methanol-chloroform (2:1, v/v) to the homogenate and homogenize again.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 2.4 mL of 2% formic acid and 2.4 mL of methanol to remove interfering substances.[6]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[6]
-
-
Sample Concentration and Reconstitution: Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): For this compound (C₃₀H₅₀N₇O₁₈P₃S), the theoretical monoisotopic mass is 933.21. The protonated precursor ion to monitor would be m/z 934.2.
-
Product Ion: A characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[6][7] Therefore, the primary product ion for quantification would be [M+H - 507]⁺. For this compound, this would be m/z 427.2. A secondary, qualitative transition to monitor is often the fragment corresponding to the adenosine (B11128) diphosphate (B83284) portion at m/z 428.[7]
MRM Transition for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 934.2 | 427.2 | ~20-30 | Quantification |
| This compound | 934.2 | 428.0 | ~20-30 | Confirmation |
Note: Collision energies should be optimized for the specific instrument being used.
Mandatory Visualizations
References
- 1. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Acyl-CoA Thioesterases Using 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA thioesterases (ACOTs) are a diverse family of enzymes that catalyze the hydrolysis of acyl-CoA esters into free fatty acids and coenzyme A (CoA).[1][2][3] These enzymes play crucial regulatory roles in lipid metabolism by controlling the intracellular concentrations of acyl-CoAs, which are key intermediates in fatty acid synthesis and degradation.[3][4] The substrate specificity of ACOTs is a critical determinant of their physiological function, with different isoforms exhibiting preferences for acyl-CoAs of varying chain lengths and modifications.[5][6][7] The study of ACOT substrate specificity is essential for understanding their roles in metabolic pathways and for the development of therapeutic agents targeting metabolic diseases.[2]
7-Methyl-3-oxooctanoyl-CoA is a branched-chain acyl-CoA that can serve as a valuable tool for investigating the substrate specificity and catalytic mechanism of ACOTs. Its unique structure, featuring both a methyl branch and a keto group, allows for the detailed characterization of the active site architecture and the determinants of substrate recognition in these enzymes. These application notes provide a comprehensive guide to utilizing this compound in the study of acyl-CoA thioesterases.
Biochemical Pathways
Acyl-CoA thioesterases are involved in various metabolic pathways, primarily fatty acid metabolism. The diagram below illustrates the general role of ACOTs in the β-oxidation of fatty acids in the mitochondrial matrix. This compound, as a modified fatty acyl-CoA, would be a substrate for certain ACOT isoforms, leading to its hydrolysis and influencing the pool of free fatty acids and CoA.
Data Presentation
Table 1: Kinetic Parameters of a Hypothetical Acyl-CoA Thioesterase with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Octanoyl-CoA | 25 | 150 | 12.5 | 5.0 x 105 |
| 3-Oxooctanoyl-CoA | 15 | 200 | 16.7 | 1.1 x 106 |
| This compound | 35 | 100 | 8.3 | 2.4 x 105 |
| Palmitoyl-CoA | 5 | 50 | 4.2 | 8.4 x 105 |
Table 2: Inhibition of a Hypothetical Acyl-CoA Thioesterase by Competitive Inhibitors
| Inhibitor | Substrate | Ki (µM) | IC50 (µM) |
| Inhibitor A | This compound | 10 | 25 |
| Inhibitor B | This compound | 5 | 12 |
| Free Coenzyme A | This compound | 15 | 38 |
Experimental Protocols
Protocol 1: Enzyme Kinetic Analysis of Acyl-CoA Thioesterase Activity
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of an ACOT with this compound as the substrate. The assay measures the release of free Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be monitored at 412 nm.
Materials:
-
Purified Acyl-CoA Thioesterase
-
This compound solution (stock concentration 10 mM)
-
DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
In each well of the 96-well microplate, add the following in order:
-
Assay Buffer to a final volume of 200 µL.
-
DTNB solution to a final concentration of 0.5 mM.
-
Varying concentrations of this compound.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a fixed amount of the purified ACOT enzyme to each well.
-
Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Inhibitor Screening Assay
This protocol is designed to screen for potential inhibitors of ACOT activity using this compound as the substrate.
Materials:
-
Same as Protocol 1
-
Stock solutions of potential inhibitors
Procedure:
-
In the wells of a 96-well microplate, add the assay buffer, DTNB, and a fixed concentration of this compound (typically at or near the Km value).
-
Add the potential inhibitors at various concentrations to the designated wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACOT enzyme.
-
Monitor the reaction as described in Protocol 1.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Logical Relationships in Substrate Specificity Determination
The determination of an enzyme's substrate specificity involves a comparative analysis of its kinetic efficiency with a range of related substrates. The following diagram illustrates the logical flow for assessing the specificity of an ACOT for this compound.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. Determinants of substrate specificity in a catalytically diverse family of acyl-ACP thioesterases from plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry for the Analysis of 7-Methyl-3-oxooctanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyl-3-oxooctanoyl-CoA is a derivative of coenzyme A and is classified as a 3-oxo-acyl-CoA. While specific metabolic pathways involving this molecule are not extensively documented, its structure suggests a role in fatty acid metabolism, potentially as an intermediate in branched-chain fatty acid synthesis or degradation. Accurate and sensitive detection of such molecules is crucial for understanding their biological functions and for drug development targeting metabolic pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary selectivity and sensitivity for the analysis of acyl-CoA species in complex biological matrices. This application note provides a detailed protocol for the detection and relative quantification of this compound using LC-HRMS.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Internal Standard (e.g., ¹³C-labeled acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Extraction buffer (e.g., 2:1:1 Methanol:Acetonitrile:Water)
Experimental Protocols
Sample Preparation and Extraction
Acyl-CoA molecules are susceptible to degradation, so rapid and cold processing is essential.
-
Harvesting: For cell cultures, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS). For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder under liquid nitrogen.
-
Extraction: Add 1 mL of ice-cold extraction buffer per 10-20 mg of tissue or per 1-5 million cells. Vortex vigorously for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is relatively stable when stored at -80°C.[1]
Solid Phase Extraction (Optional but Recommended)
For cleaner samples, an SPE step can be employed.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Reconstitute the dried extract in 500 µL of water and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove salts and polar impurities.
-
Elution: Elute the acyl-CoAs with 1 mL of methanol.
-
Drying: Dry the eluate under nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Liquid Chromatography
A reverse-phase liquid chromatography (RPLC) method is typically used for the separation of acyl-CoAs.[1]
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-20 min: 98% B
-
20.1-25 min: 2% B (re-equilibration)
-
High-Resolution Mass Spectrometry
Acyl-CoAs are typically analyzed in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Orbitrap or TOF
-
Scan Range: m/z 400-1200
-
Resolution: >70,000
-
Data Acquisition: Full scan for identification and targeted MS/MS for confirmation.
Data Presentation
The following table summarizes the expected mass spectrometric data for this compound.
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ | Key Fragmentation Ions (m/z) |
| This compound | C₃₀H₅₀N₇O₁₈P₃S | 921.2150 | [M-507+H]⁺ (adenosine diphosphate (B83284) loss) |
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-defined, it is likely an intermediate in branched-chain fatty acid metabolism, which feeds into central carbon metabolism.
Caption: Putative metabolic context of this compound.
Conclusion
This application note provides a comprehensive protocol for the analysis of this compound using high-resolution mass spectrometry. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on established techniques for acyl-CoA analysis and can be adapted for various biological matrices. The high resolution and accuracy of the mass spectrometer allow for confident identification and relative quantification of this and other related metabolites, which is essential for advancing research in metabolism and drug development.
References
Application Note: Derivatization of 7-Methyl-3-oxooctanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the derivatization of 7-Methyl-3-oxooctanoyl-CoA for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility and thermal instability of the intact acyl-CoA molecule, a two-step derivatization procedure is essential. This method involves the transesterification of the acyl-CoA to yield its corresponding fatty acid methyl ester (FAME), followed by oximation of the ketone group. This process renders the molecule sufficiently volatile and stable for GC-MS analysis, enabling accurate quantification and structural elucidation.
Introduction
This compound is an important intermediate in various metabolic pathways. Its accurate quantification is crucial for understanding cellular metabolism and for the development of novel therapeutics. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for the analysis of acyl-CoAs, GC-MS offers high chromatographic resolution and is a valuable alternative, provided that the analyte is made amenable to gas chromatography through derivatization.[1][2][3] The primary challenge in the GC-MS analysis of molecules like this compound is their high polarity and low volatility.[4][5] Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[4][5]
This protocol outlines a robust derivatization strategy involving two key steps:
-
Transesterification: The thioester bond of the acyl-CoA is cleaved, and the 7-methyl-3-oxooctanoyl group is converted to its corresponding methyl ester. This is a common and effective method for preparing fatty acids for GC analysis.[6][7][8][9]
-
Methoximation: The ketone group at the C3 position is converted to a methoxime. This step is critical as it prevents tautomerization and potential ring formation, which could otherwise lead to multiple derivative peaks and complicate the analysis.[10]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Methanolic HCl (3 N) or Boron trifluoride-methanol solution (14%)[11]
-
Methoxyamine hydrochloride[10]
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation and Derivatization Protocol
-
Sample Preparation:
-
To 100 µL of the sample containing this compound, add a known amount of internal standard.
-
Lyophilize the sample to complete dryness to remove any water, which can interfere with the derivatization reactions.[10]
-
-
Step 1: Methoximation of the Keto Group
-
Step 2: Transesterification to Fatty Acid Methyl Ester (FAME)
-
Extraction of the Derivatized Analyte
-
Add 500 µL of deionized water and 500 µL of hexane to the vial.
-
Vortex vigorously for 2 minutes to extract the derivatized 7-methyl-3-oxooctanoate methyl ester into the hexane layer.
-
Centrifuge the vial at 2000 x g for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
GC-MS Analysis Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Data Presentation
Quantitative analysis of the derivatized this compound can be summarized in the following table. This allows for a clear comparison of results across different samples or experimental conditions.
| Parameter | Value |
| Analyte | This compound (derivatized) |
| Retention Time (min) | e.g., 12.5 |
| Characteristic Ions (m/z) | e.g., [M]+, [M-31]+, etc. |
| Limit of Detection (LOD) (ng/mL) | To be determined experimentally |
| Limit of Quantitation (LOQ) (ng/mL) | To be determined experimentally |
| Linearity (R²) | e.g., >0.99 |
| Recovery (%) | e.g., 90-110% |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. youtube.com [youtube.com]
- 8. Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid analysis of triacylglycerols: Preparation of fatty acid methyl esters for gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Derivatization techniques for free fatty acids by GC [restek.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving 7-Methyl-3-oxooctanoyl-CoA stability in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of 7-Methyl-3-oxooctanoyl-CoA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes?
A1: this compound, like other acyl-CoA thioesters, is susceptible to degradation, primarily through hydrolysis of the high-energy thioester bond.[1][2] The stability of the solution is significantly influenced by factors such as pH, temperature, and the composition of the buffer. Aqueous solutions, particularly at alkaline or strongly acidic pH, can accelerate the rate of hydrolysis.[2]
Q2: What is the recommended procedure for reconstituting and storing lyophilized this compound?
A2: For optimal stability, it is recommended to reconstitute lyophilized this compound in an organic solvent such as methanol (B129727).[2] Once reconstituted, the solution should be stored in aliquots at -20°C or lower to minimize degradation. Aqueous solutions are inherently less stable and should ideally be prepared fresh for each experiment or stored frozen at a pH between 4 and 7 for a very limited time.[3]
Q3: Can I store my this compound solution in a buffer?
A3: While it is possible to prepare solutions in a buffer for immediate use, long-term storage in aqueous buffers is not recommended due to the risk of hydrolysis.[2][4] If a buffered solution is necessary, it should be prepared fresh and maintained at a pH between 4 and 7.[3] Avoid buffers with a basic pH, as this will significantly increase the rate of thioester bond cleavage.
Q4: Are there any substances I should avoid in my experimental setup that could degrade this compound?
A4: Yes, certain substances can interfere with the stability of this compound. Avoid the presence of strong nucleophiles, and be aware that some reagents used in biological assays, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol at high concentrations, can potentially interact with the thioester bond. The presence of certain enzymes with hydrolase activity in crude biological samples can also lead to degradation.
Q5: How can I check the integrity of my this compound solution?
A5: The integrity of your this compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2] This will allow you to quantify the amount of intact compound and detect the presence of degradation products.
Factors Affecting Stability and Handling Recommendations
| Factor | Impact on Stability | Recommendation |
| pH | High and low pH levels increase the rate of hydrolysis of the thioester bond.[2] | Maintain solutions at a pH between 4 and 7.[3] |
| Temperature | Higher temperatures accelerate the degradation process.[4] | Store stock solutions at -20°C or below. Prepare working solutions on ice and use them promptly. |
| Solvent | Aqueous solutions are less stable than organic solvents.[2] | Reconstitute lyophilized powder in methanol for better stability.[2] |
| Enzymatic Degradation | Hydrolases present in biological samples can cleave the thioester bond.[5] | Use purified enzyme systems where possible or consider the use of hydrolase inhibitors if compatible with the experiment. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to degradation. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general method for evaluating the stability of this compound under various solution conditions using HPLC-MS.
1. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- A range of buffers (e.g., phosphate, acetate) at different pH values (e.g., 4, 7, 9)
- HPLC-MS system
2. Procedure:
- Prepare a stock solution of this compound in methanol.
- Dilute the stock solution into the different aqueous buffers to be tested.
- Divide each buffered solution into aliquots for analysis at different time points (e.g., 0, 1, 4, 8, 24 hours).
- Store the aliquots at the desired temperature (e.g., 4°C, room temperature).
- At each time point, inject an aliquot into the HPLC-MS system.
- Separate the components using a suitable C18 column and a gradient of water and methanol (both containing a small amount of formic acid for better ionization).
- Monitor the mass of this compound and any potential degradation products using the mass spectrometer.
- Quantify the peak area of the intact this compound at each time point to determine the rate of degradation.
Visual Guides
Caption: Key factors influencing the stability of this compound in solution.
Caption: Troubleshooting workflow for addressing stability issues with this compound.
Caption: The thioester bond is the primary site of hydrolytic instability in this compound.
References
- 1. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 7-Methyl-3-oxooctanoyl-CoA
Welcome to the technical support center for the quantification of 7-Methyl-3-oxooctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the analysis of this and other branched-chain acyl-CoA molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Analyte Degradation: this compound, as a β-ketoacyl-CoA, is inherently unstable and prone to decarboxylation and hydrolysis, especially at non-optimal pH and temperatures.[1][2] | - Rapid Quenching: Immediately quench metabolic activity upon sample collection by snap-freezing in liquid nitrogen.[3] - Acidified Extraction Solvents: Use ice-cold acidic extraction solvents (e.g., acetonitrile (B52724) with 0.1% formic acid) to improve stability. - Low Temperature: Maintain samples at low temperatures (4°C or on ice) throughout the sample preparation process. |
| Inefficient Extraction: The polarity of this compound may lead to poor recovery with certain extraction methods. | - Solvent Optimization: Test different extraction solvents or combinations, such as acetonitrile, methanol (B129727), or isopropanol, to find the optimal recovery. - Solid-Phase Extraction (SPE): Consider using a weak anion exchange SPE to purify and concentrate the acyl-CoA fraction. | |
| Poor Ionization in Mass Spectrometer: The molecule may not ionize efficiently under the chosen ESI conditions. | - Optimize ESI Parameters: Systematically optimize spray voltage, capillary temperature, and gas flows. - Positive vs. Negative Mode: While positive ion mode is common for acyl-CoAs, test negative ion mode as it can sometimes offer better sensitivity for certain molecules. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in timing or temperature during sample preparation can lead to significant differences in analyte stability. | - Standardize Workflow: Develop and strictly adhere to a standardized and timed sample preparation protocol. - Automated Liquid Handling: If available, use automated systems for liquid handling to minimize human error. |
| Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte. | - Chromatographic Optimization: Adjust the LC gradient, column chemistry, or mobile phase composition to improve separation from interfering compounds. - Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.[4][5] | |
| Peak Tailing or Poor Peak Shape in LC-MS/MS | Interaction with Metal Surfaces: The phosphate (B84403) groups on the CoA moiety can interact with stainless steel components of the LC system, leading to peak tailing. | - Use of PEEK or Biocompatible Tubing: Replace stainless steel tubing and fittings with PEEK or other biocompatible materials where possible. - Mobile Phase Additives: Include a chelating agent like EDTA in the mobile phase to reduce metal interactions. |
| Column Overloading: Injecting too much sample can lead to poor peak shape. | - Dilute Sample: Analyze a more diluted sample. - Higher Capacity Column: Use a column with a larger internal diameter or a stationary phase with higher loading capacity. | |
| Difficulty in Finding a Suitable Internal Standard | Commercial Unavailability: A stable isotope-labeled standard for this compound is not commercially available. | - Use a Structurally Similar Standard: Employ a commercially available stable isotope-labeled acyl-CoA with a similar chain length and polarity (e.g., octanoyl-CoA-d3). While not ideal, it can partially correct for extraction and matrix effects. - Custom Synthesis: For rigorous quantitative studies, custom synthesis of a stable isotope-labeled this compound is the best solution.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound?
The primary challenge is the inherent instability of the molecule. As a β-ketoacyl-CoA, it is highly susceptible to enzymatic and chemical degradation, including decarboxylation and hydrolysis.[1][2] This necessitates rapid sample quenching, maintenance of low temperatures, and the use of acidic conditions throughout the extraction and analysis process to minimize analyte loss.
Q2: What is the recommended method for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable method due to its high sensitivity and selectivity.[7][8] A reversed-phase C18 column is typically used for separation, and detection is performed using multiple reaction monitoring (MRM) in positive ion mode.
Q3: What are the expected MRM transitions for this compound?
For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate) is observed in positive ion mode. Therefore, the primary MRM transition would be from the protonated molecule [M+H]+ to the fragment ion corresponding to the acyl chain attached to the pantetheine (B1680023) moiety. Another common fragment ion for all CoAs is at m/z 428.
Q4: How can I prepare a calibration curve without a pure standard of this compound?
Absolute quantification is not possible without a certified standard. For relative quantification, you can use a closely related, commercially available acyl-CoA standard (e.g., octanoyl-CoA) to establish a calibration curve. This will allow for the relative comparison of levels across different samples, but the results will not be in absolute concentration units. For accurate quantification, custom synthesis of this compound is necessary.
Q5: What are the optimal storage conditions for samples and extracts containing this compound?
Biological samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C.[3] Processed extracts should also be stored at -80°C and analyzed as quickly as possible to minimize degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
-
Cell Culture and Harvest: Grow cells to the desired confluency.
-
Quenching: Aspirate the culture medium and immediately add ice-cold methanol or a saline solution to quench metabolic activity.
-
Cell Lysis and Extraction:
-
Scrape the cells in the quenching solution and transfer to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an ice-cold extraction buffer (e.g., 80% acetonitrile/20% water with 0.1% formic acid) containing an appropriate internal standard.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
-
Protein Precipitation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ to the product ion [M+H - 507]+. A secondary transition to m/z 428 can be used for confirmation.
-
Collision Energy: Optimize for the specific analyte and instrument.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified metabolic pathway for the biosynthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. mdpi.com [mdpi.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
optimizing mass spectrometry source conditions for 7-Methyl-3-oxooctanoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 7-Methyl-3-oxooctanoyl-CoA and other acyl-Coenzyme A (acyl-CoA) compounds using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for analyzing this compound?
A1: For the analysis of acyl-CoAs, positive electrospray ionization (ESI) mode is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these compounds.[1]
Q2: What are the expected precursor and product ions for this compound in positive ESI mode?
A2: In positive ion mode, you should look for the singly protonated precursor ion [M+H]⁺. For this compound (Molecular Formula: C₃₀H₅₁N₇O₁₈P₃S), the expected m/z for the precursor ion is approximately 922.7.
The most characteristic fragmentation involves a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a loss of 507.0 Da.[1][2][3] Therefore, the primary product ion to monitor in an MS/MS experiment (like Multiple Reaction Monitoring or MRM) would be approximately m/z 415.7.
Q3: Are there any other common fragment ions I should be aware of?
A3: Yes, while the neutral loss of 507 Da is the most common and specific fragmentation used for quantification, other product ions can be observed.[1] These often derive from the Coenzyme A moiety itself. In negative ion mode, common fragments include ions at m/z 79 (PO₃⁻) and 408 (deprotonated 3-phospho-AMP with water loss).[4]
Q4: How stable are acyl-CoA samples during analysis?
A4: Acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2] It is crucial to handle samples appropriately. For reconstitution of dried samples, solutions containing methanol (B129727) or a mix of methanol and ammonium (B1175870) acetate (B1210297) at a neutral or slightly acidic pH have shown good stability over 24 hours on an autosampler.[2][5]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | Ensure the mass spectrometer is operating in positive ESI mode, which is generally more sensitive for acyl-CoAs.[1] |
| Incorrect Source Parameters | Optimize source-dependent parameters by infusing a standard solution of your analyte (~1-5 µM).[1][2] Key parameters to adjust include capillary/spray voltage, source temperature, and gas flows (nebulizer, desolvation). |
| Sample Degradation | Acyl-CoAs are unstable in certain conditions.[2] Prepare samples fresh and keep them cool in the autosampler. Use a reconstitution solvent that promotes stability, such as a methanol/ammonium acetate mixture.[2] |
| In-source Fragmentation | Excessive fragmentation in the ion source can reduce the abundance of the precursor ion.[6][7] Gradually decrease the cone voltage (or equivalent parameter) and source temperature to see if the precursor ion intensity increases. |
| Poor Chromatographic Peak Shape | Peak tailing can lead to lower signal intensity and poor detection limits.[8] This is more common for long-chain acyl-CoAs. Ensure your mobile phase composition is optimal. Using a C18 column with a gradient of acetonitrile (B52724) and an aqueous buffer like ammonium acetate is a common starting point.[2] |
Issue 2: Poor Reproducibility and Inconsistent Results
| Potential Cause | Recommended Solution |
| Sample Instability | As mentioned, acyl-CoAs can degrade over time in the autosampler.[2] Analyze samples promptly after preparation and consider running stability checks by re-injecting a sample at different time points (e.g., 0, 4, and 24 hours).[2] |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improve chromatographic separation to better resolve the analyte from interfering species.[2] A solid-phase extraction (SPE) cleanup step during sample preparation can also help remove interfering matrix components.[3] |
| Carryover | Acyl-CoAs, particularly long-chain species, can stick to the analytical column and injection system. Implement a rigorous needle wash protocol (e.g., washing with methanol after each injection) and a thorough column wash at the end of each run.[2] |
Quantitative Data Summary
The following tables provide recommended starting parameters for method development, compiled from various studies on acyl-CoA analysis. These should be optimized for your specific instrument and application.
Table 1: Recommended Starting ESI Source Conditions
| Parameter | Positive Ion Mode | Negative Ion Mode | Reference |
|---|---|---|---|
| Spray/Capillary Voltage | 3.2 - 5.5 kV | -4.5 kV | [1][2][9] |
| Source/Capillary Temp. | 120 - 320 °C | 320 °C | [2][5] |
| Desolvation/Heater Temp. | 350 - 500 °C | 120 °C | [1][2][5] |
| Sheath/Nebulizer Gas | 30 - 45 (arbitrary units) | 30 (arbitrary units) | [1][5][9] |
| Auxiliary/Desolvation Gas | 10 - 25 (arbitrary units) | 10 (arbitrary units) |[1][5] |
Table 2: MRM Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| Ionization Mode | Positive ESI | Provides higher sensitivity.[1] |
| Precursor Ion (Q1) | m/z 922.7 | Corresponds to [M+H]⁺. |
| Product Ion (Q3) | m/z 415.7 | Corresponds to the fragment after the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[3] |
| Collision Energy (CE) | 30 - 35 eV | This is a typical starting range; it must be optimized for your specific instrument to maximize the product ion signal.[2][9] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general methodology for the analysis of acyl-CoAs based on common practices in the literature.[1][2]
-
Sample Preparation (Extraction):
-
Homogenize tissue or cell pellets in a cold extraction buffer. A common method involves protein precipitation with an organic solvent like methanol or acetonitrile/isopropanol.[2][8]
-
Vortex thoroughly and centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube. For cleaner samples, a solid-phase extraction (SPE) step can be incorporated here.[3]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent, such as 50% methanol / 50% ammonium acetate buffer, just before injection.[2]
-
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm ID x 100-150 mm length, <5 µm particle size) is commonly used.[1][2]
-
Mobile Phase A: 10 mM Ammonium Acetate in water (pH ~6.8).[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and increase to 100% over 15-20 minutes to elute the acyl-CoAs. Follow with a column wash and re-equilibration step.[2]
-
Injection Volume: 10 - 30 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Ion Mode: Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Parameter Optimization: Before running samples, perform a direct infusion of a 1-5 µM standard solution of an acyl-CoA to optimize source parameters (voltage, temperatures, gas flows) and compound-specific parameters (collision energy, cone voltage).[1][2]
-
Data Acquisition: Set up the MRM transitions as specified in Table 2 for this compound. If analyzing other acyl-CoAs, a programmed MRM method can be used where transitions are monitored only within the expected retention time window for each analyte.[3]
-
Visualizations
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 7-Methyl-3-oxooctanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the analysis of 7-Methyl-3-oxooctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds in the sample matrix.[1] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[1] In complex biological samples, components like phospholipids, salts, and proteins are common sources of matrix effects.[2][3]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the analytical column.[3][4] A blank matrix extract is then injected. Any fluctuation in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.[4]
-
Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two values, known as the matrix factor, indicates the extent of ion suppression or enhancement.[3]
Q3: What is the most effective way to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[4][5] A SIL-IS for this compound would have a similar chemical structure and chromatographic behavior, causing it to co-elute and experience similar ionization suppression or enhancement as the analyte. This allows for accurate correction of the analyte signal.[6]
Q4: Can sample dilution help in reducing matrix effects?
A4: Yes, sample dilution can be a simple and effective strategy.[7] By diluting the sample, the concentration of interfering matrix components is reduced, which can lessen their impact on the ionization of this compound.[7] However, it is important to ensure that after dilution, the analyte concentration remains above the lower limit of quantification (LLOQ) of the assay.[7]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Low Signal Intensity for this compound
This issue is often indicative of significant ion suppression.
Troubleshooting Steps:
-
Optimize Sample Preparation: The initial and most critical step is to improve the cleanup of your sample.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing interfering matrix components.[8] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. Experiment with different organic solvents and pH conditions to optimize the extraction of this compound while minimizing the co-extraction of interfering substances.[2]
-
Solid-Phase Extraction (SPE): SPE, particularly using a mixed-mode cartridge (combining reversed-phase and ion-exchange mechanisms), is highly effective at removing a broad range of matrix components.[8]
-
-
Enhance Chromatographic Separation:
-
Adjust the gradient profile of your liquid chromatography (LC) method to better separate this compound from co-eluting matrix components.[4]
-
Consider using a different column chemistry, such as a C18 column, which is commonly used for acyl-CoA analysis.[9]
-
Manipulation of the mobile phase pH can also alter the retention of interfering compounds.[8]
-
-
Evaluate for Metal Adsorption:
Issue 2: Inconsistent and Irreproducible Quantification Results
High variability between replicate injections or different sample batches can be a result of inconsistent matrix effects.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting variability caused by matrix effects. The SIL-IS will co-elute and experience the same ionization variations as the analyte, leading to a consistent analyte-to-IS ratio.[5]
-
Matrix-Matched Calibrators: If a SIL-IS is not available, prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the calibration curve is affected by the matrix in the same way as your unknown samples.
-
Standard Addition: For a smaller number of samples, the standard addition method can be employed. This involves adding known amounts of a this compound standard to aliquots of the sample. By plotting the instrument response against the added concentration, the endogenous concentration can be determined from the x-intercept.[4]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up biological samples for acyl-CoA analysis and is a good starting point for optimizing the extraction of this compound.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate (B84403) (pH 6.7), mixed with an organic solvent like acetonitrile/isopropanol.[9]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727), followed by equilibration with the homogenization buffer.[9]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[9]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[9]
-
Elution: Elute the acyl-CoAs, including this compound, from the cartridge using a high percentage of an organic solvent like methanol or acetonitrile.[9]
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[9]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.
-
Chromatographic Separation:
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[9]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[9]
-
Gradient: Start with a low percentage of Mobile Phase B, and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[9]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode is generally more sensitive for the detection of acyl-CoAs.[11]
-
Fragmentation: Acyl-CoAs typically show a characteristic neutral loss of 507 amu, corresponding to the cleavage of the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety.[11]
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for confident identification and quantification.[11] For example, for acetyl-CoA, the transition from the parent ion [M+H]+ to the fragment ion [M-507+H]+ is often used for quantification.[11]
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 ± 8 | -45 ± 12 |
| Liquid-Liquid Extraction (LLE) | 78 ± 6 | -25 ± 9 |
| Solid-Phase Extraction (SPE) | 92 ± 5 | -10 ± 5 |
This table presents illustrative data based on general findings for acyl-CoAs, showing that SPE is typically most effective at minimizing matrix effects (ion suppression is indicated by a negative value).
Table 2: Effect of Internal Standard on Quantification Accuracy
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| None | 35.2 | 70.4 | 18.5 |
| Structural Analog | 45.8 | 91.6 | 8.2 |
| Stable Isotope-Labeled | 49.5 | 99.0 | 3.1 |
This table provides example data for a nominal concentration of 50 ng/mL, demonstrating the significant improvement in accuracy and precision when using a stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor chromatographic peak shape of 7-Methyl-3-oxooctanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor chromatographic peak shape encountered during the analysis of 7-Methyl-3-oxooctanoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section addresses common issues leading to poor peak shape for this compound in reverse-phase HPLC.
Q1: What are the common causes of peak tailing for this compound?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue. For this compound, this can be attributed to several factors:
-
Secondary Interactions: The negatively charged phosphate (B84403) groups of the Coenzyme A moiety can interact with residual positive charges on the silica-based stationary phase (silanol groups). This is a primary cause of tailing for polar and ionizable compounds.[1]
-
Mobile Phase pH: If the mobile phase pH is not optimal, this compound may exist in multiple ionization states, leading to peak tailing.[2][3]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds on the column can lead to active sites that cause tailing. Column degradation, such as loss of stationary phase, can also be a cause.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[4]
-
Extra-column Effects: Dead volume in the HPLC system, such as from improper fittings or long tubing, can contribute to peak broadening and tailing.
Q2: My this compound peak is fronting. What could be the cause?
Peak fronting, where the front half of the peak is broader, is less common than tailing but can occur. Potential causes include:
-
Column Overload: High concentrations of the analyte in the sample can lead to fronting.[4][5][6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.[5]
-
Column Collapse or Poor Packing: Physical damage to the column, such as a void at the inlet or channeling in the packed bed, can result in peak fronting.[4][5]
-
Low Column Temperature: In some cases, especially in gas chromatography but also observable in HPLC, a temperature that is too low can contribute to peak fronting.
Q3: How can I optimize the mobile phase to improve the peak shape of this compound?
Optimizing the mobile phase is critical for achieving symmetrical peaks. Consider the following:
-
pH Adjustment: Due to the phosphate groups, the retention and peak shape of this compound are highly dependent on the mobile phase pH. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form. For acyl-CoAs, which are acidic, a lower pH (e.g., pH 4.0-5.5) is often used to suppress the ionization of residual silanol (B1196071) groups on the column, thereby reducing peak tailing.[7][8]
-
Buffer Concentration: An adequate buffer concentration (typically 20-50 mM) is necessary to maintain a stable pH throughout the analysis and to minimize secondary interactions.
-
Use of Ion-Pairing Reagents: For highly polar and ionic compounds like acyl-CoAs, adding an ion-pairing reagent (e.g., triethylamine (B128534) or tributylamine) to the mobile phase can significantly improve peak shape.[1][9][10][11] These reagents mask the residual silanol groups on the stationary phase and form a neutral complex with the analyte, leading to better retention and symmetry.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) will affect retention and can influence peak shape. Acetonitrile often provides sharper peaks than methanol (B129727).
Q4: What sample preparation and handling precautions should I take for this compound analysis?
Proper sample handling is crucial due to the inherent instability of acyl-CoAs.
-
Stability: this compound, like other acyl-CoAs, is susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. Samples should be kept on ice during preparation and stored at -80°C.
-
Reconstitution Solvent: Reconstituting the dried sample in an organic solvent like methanol or a buffered aqueous solution at a neutral pH can improve stability compared to unbuffered water.
-
Sample Clean-up: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances that can cause peak distortion.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the analysis of short-chain acyl-CoAs using reverse-phase HPLC. These are general guidelines and may require optimization for this compound.
| Parameter | Typical Range/Value | Rationale |
| Column | C18, 3-5 µm particle size | Provides good retention for moderately polar compounds like short-chain acyl-CoAs.[7][8] |
| Mobile Phase A | 20-100 mM Phosphate or Acetate Buffer | Maintains a stable pH to ensure consistent ionization of the analyte and silanol groups.[7][8] |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the reverse-phase column. |
| pH | 4.0 - 5.5 | Suppresses silanol ionization and ensures the analyte is in a consistent ionic state.[7][8] |
| Ion-Pairing Reagent | 5-10 mM Triethylamine (TEA) or Tributylamine (TBA) | Improves peak shape by masking silanol groups and forming neutral ion pairs with the analyte.[10][11] |
| Flow Rate | 0.2 - 1.0 mL/min | Optimized for column dimensions and particle size to achieve good efficiency. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reduce viscosity, but higher temperatures may decrease analyte stability. |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent column overload. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound from Biological Matrices
-
Extraction: Homogenize the tissue or cell sample in a cold acidic solution (e.g., perchloric acid) to precipitate proteins and extract the acyl-CoAs.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.
-
Neutralization: Carefully neutralize the acidic supernatant containing the acyl-CoAs with a suitable base (e.g., potassium carbonate).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the neutralized sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase or a compatible solvent for injection.
Protocol 2: Reverse-Phase HPLC Method for this compound
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 4.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Gradient from 5% to 60% B
-
20-25 min: Hold at 60% B
-
25-30 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10 µL.
Mandatory Visualizations
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 3. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. youtube.com [youtube.com]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.blog [phenomenex.blog]
- 11. welch-us.com [welch-us.com]
enhancing the sensitivity of 7-Methyl-3-oxooctanoyl-CoA detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-3-oxooctanoyl-CoA. Our aim is to help you enhance the sensitivity and reliability of your detection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and specific method for the quantification of acyl-CoAs, including this compound.[1] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: Why am I seeing low signal intensity for my this compound sample?
A2: Low signal intensity can be due to several factors including:
-
Suboptimal sample preparation: Inefficient extraction or sample degradation can lead to loss of the target analyte.
-
Poor ionization efficiency: The ionization source parameters on the mass spectrometer may not be optimized for this compound.
-
Matrix effects: Co-eluting substances from the sample matrix can suppress the ionization of the target analyte.
-
Low abundance: The concentration of this compound in your sample may be below the limit of detection of your current method.
Q3: How can I improve the reproducibility of my measurements?
A3: To improve reproducibility, it is highly recommended to use a stable isotope-labeled internal standard.[2] An ideal internal standard for this compound would be, for example, 13C- or 15N-labeled this compound. This internal standard can be spiked into your sample at the beginning of the sample preparation process to account for variability in extraction efficiency, matrix effects, and instrument response.
Q4: Are there any alternatives to mass spectrometry for detection?
A4: While LC-MS/MS is the gold standard, other methods like HPLC with UV detection can be used. However, these methods are generally less sensitive and specific than mass spectrometry and may require derivatization of the analyte to enhance detection. Radiochemical assays can also be employed, particularly for measuring enzyme activity related to the production or consumption of this compound.[3]
Troubleshooting Guides
Issue 1: High Background Noise in Mass Spectrometry Data
| Possible Cause | Suggested Solution |
| Contaminated LC system or column | Flush the LC system and column with a strong solvent wash. If the issue persists, replace the column. |
| Impure solvents or reagents | Use high-purity, LC-MS grade solvents and freshly prepared reagents. |
| Matrix interference | Optimize the sample preparation procedure to remove interfering substances. This may include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Suboptimal MS parameters | Adjust the collision energy and other MS parameters to maximize the signal-to-noise ratio for the specific transition of this compound. |
Issue 2: Poor Peak Shape in Liquid Chromatography
| Possible Cause | Suggested Solution |
| Column degradation | Replace the analytical column. |
| Incompatible mobile phase | Ensure the pH and organic composition of the mobile phase are appropriate for the analyte and the column chemistry. |
| Sample overload | Reduce the amount of sample injected onto the column. |
| Sample solvent issues | The sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing. |
Quantitative Data Summary
The following table summarizes typical performance metrics for the detection of a short-chain acyl-CoA, like this compound, using a state-of-the-art LC-MS/MS method. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1.0 pmol | On-column injection |
| Limit of Quantification (LOQ) | 0.5 - 5.0 pmol | On-column injection |
| Linear Dynamic Range | 3 - 4 orders of magnitude | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound
-
Sample Preparation (Cell Lysate):
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Add 500 µL of ice-cold 80% methanol (B129727) containing an appropriate amount of 13C-labeled this compound as an internal standard.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of 5% methanol in water for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound and its internal standard need to be determined by direct infusion or by using predictive software.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Workflow for this compound detection by LC-MS/MS.
Caption: Troubleshooting logic for low signal intensity in mass spectrometry.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 3-Hydroxy-3-methylglutaryl CoA Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
overcoming instability of the thioester bond in 7-Methyl-3-oxooctanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the inherent instability of the thioester bond in 7-Methyl-3-oxooctanoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the instability of the this compound thioester bond?
A1: The thioester bond in this compound is inherently unstable due to reduced resonance stabilization compared to an oxygen ester. This makes the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the cleavage of the bond.
Q2: What are the main degradation products of this compound?
A2: The primary degradation products are 7-Methyl-3-oxooctanoic acid and free Coenzyme A (CoA-SH). This hydrolysis reaction is accelerated by factors such as elevated pH and temperature.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a lyophilized powder at -80°C. If a stock solution is necessary, it should be prepared in a slightly acidic buffer (pH 6.0-6.5), aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -80°C. For short-term storage during an experiment, solutions should be kept on ice (0-4°C).
Q4: Can I use standard physiological buffers like PBS (pH 7.4) for my experiments?
A4: While it is possible to use physiological buffers, it is important to be aware that the rate of thioester bond hydrolysis increases significantly at pH 7.4 compared to acidic or neutral pH. If your experiment requires a physiological pH, minimize the incubation time at this pH and consider including appropriate controls to account for potential degradation. For enhanced stability, using buffers such as MES or phosphate (B84403) buffer at pH 6.0-6.5 is recommended.
Q5: Are there any enzymatic concerns for the stability of this compound in cell lysates or tissue homogenates?
A5: Yes, cell lysates and tissue homogenates contain thioesterase enzymes that can rapidly hydrolyze the thioester bond of this compound.[1] It is crucial to work quickly at low temperatures and consider the use of thioesterase inhibitors if enzymatic degradation is a concern for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound due to improper handling or storage. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions in small, single-use aliquots at -80°C. - Thaw aliquots on ice immediately before use. - Use a slightly acidic buffer (pH 6.0-6.5) for reconstitution and dilution. |
| High background signal in enzymatic assays. | Spontaneous hydrolysis of the thioester bond leading to the release of free CoA-SH, which may interfere with certain detection methods. | - Run a "no-enzyme" control to quantify the extent of non-enzymatic hydrolysis. - Minimize the incubation time of the assay. - Perform the assay at a lower temperature if the enzyme activity is sufficient. - Ensure the pH of the assay buffer is as low as experimentally permissible. |
| Precipitation of the compound in aqueous solutions. | Long-chain acyl-CoAs can have limited solubility in aqueous buffers, especially at high concentrations. | - Prepare stock solutions in a small volume of an organic solvent miscible with your aqueous buffer (e.g., DMSO or ethanol) before diluting to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. - Use buffers containing a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.5%) to improve solubility.[2] |
| Variability between different batches of the compound. | Differences in purity or degradation during shipping and handling. | - Qualify each new batch of this compound by a suitable analytical method (e.g., HPLC) to confirm its concentration and purity before use. - Follow the recommended storage and handling procedures strictly upon receipt. |
Quantitative Data: Estimated Stability of Thioester Bonds
| pH | Condition | Estimated Half-life (t1/2) |
| 3.0 | Acidic | Very Stable (Months to Years) |
| 6.5 | Slightly Acidic | Stable (Days to Weeks) |
| 7.4 | Physiological | Moderately Unstable (Hours to Days) |
| 8.5 | Alkaline | Unstable (Minutes to Hours) |
Note: These are estimations and the actual stability of this compound may vary. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocol: Handling and Preparation of this compound Stock Solutions
This protocol provides a detailed methodology for the proper handling and preparation of this compound solutions to minimize degradation.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Buffer solution (e.g., 50 mM MES or Phosphate buffer, pH 6.0-6.5)
-
Low-retention microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention tips
-
Ice bucket
-
-80°C freezer
Procedure:
-
Reconstitution:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Reconstitute the powder in a minimal amount of sterile, nuclease-free water to create a concentrated stock solution (e.g., 10-20 mM). Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.
-
-
Dilution and Buffering:
-
Immediately dilute the concentrated stock solution to the desired working concentration using a pre-chilled, slightly acidic buffer (pH 6.0-6.5). All dilutions should be performed on ice.
-
-
Aliquoting:
-
Dispense the final stock solution into single-use, low-retention microcentrifuge tubes. The volume of the aliquots should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Snap-freeze the aliquots in liquid nitrogen or on dry ice and immediately transfer them to a -80°C freezer for long-term storage.
-
-
Use in Experiments:
-
When ready to use, thaw an aliquot on ice.
-
Keep the solution on ice throughout the experiment.
-
Avoid prolonged exposure to room temperature and pH conditions above 7.0.
-
Visualizing Thioester Bond Instability and Mitigation Strategies
The following diagrams illustrate the key factors contributing to the instability of the thioester bond in this compound and the recommended strategies to maintain its integrity.
Caption: Factors leading to the instability of the this compound thioester bond.
Caption: Recommended strategies to mitigate the instability of this compound.
References
Technical Support Center: 7-Methyl-3-oxooctanoyl-CoA Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of methods for 7-Methyl-3-oxooctanoyl-CoA extraction. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure high-quality and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for the successful extraction of this compound?
A1: The success of this compound extraction hinges on several key factors. Due to their inherent instability in aqueous solutions, it is crucial to minimize degradation during the extraction process.[1] Key considerations include rapid sample quenching, efficient homogenization in cold buffer, and the use of appropriate extraction solvents.[2] Maintaining a low temperature throughout the procedure and working quickly are essential to preserve the integrity of the acyl-CoA molecules.
Q2: What type of extraction method is most suitable for this compound?
A2: Both solid-phase extraction (SPE) and liquid-liquid extraction have been successfully employed for the isolation of acyl-CoAs.[3][4] SPE is often favored for its ability to purify and concentrate acyl-CoAs from complex biological matrices, leading to cleaner samples for downstream analysis like mass spectrometry.[4][5] The choice of method may depend on the sample type, the required level of purity, and the available equipment.
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To prevent degradation, samples should be processed on ice at all times. The use of an acidic homogenization buffer, such as potassium phosphate (B84403) at pH 4.9, can help to improve stability.[5][6] Additionally, minimizing the time between sample collection and extraction is critical. Acyl-CoAs are susceptible to hydrolysis, especially in alkaline and strongly acidic solutions, so careful control of pH is important.[1]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard would be a stable isotope-labeled version of this compound. However, if this is not available, a structurally similar acyl-CoA with a different chain length that is not naturally present in the sample, such as heptadecanoyl-CoA, can be used.[2] The use of an internal standard is crucial to control for variability during the extraction procedure.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete cell lysis or tissue homogenization. | Ensure thorough homogenization using a glass homogenizer on ice.[6] Consider using a more rigorous mechanical disruption method if necessary. |
| Degradation of the analyte during extraction. | Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes.[7] Ensure the pH of buffers is appropriate for acyl-CoA stability.[1] | |
| Inefficient binding or elution from the SPE column. | Check the conditioning, loading, and elution steps of the SPE protocol. Ensure the correct solvents and volumes are used.[3][5] | |
| High Variability Between Replicates | Inconsistent sample handling and extraction timing. | Standardize the entire workflow, from sample collection to final extraction. Use an internal standard to normalize for variations.[4] |
| Incomplete removal of interfering substances. | Optimize the washing steps in the SPE protocol to remove contaminants that may interfere with quantification.[5] | |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal mobile phase composition. | Adjust the gradient and composition of the mobile phase. A common system uses a gradient of acetonitrile (B52724) and potassium phosphate buffer.[6][8] |
| Presence of contaminants in the final extract. | Ensure the SPE protocol is effectively removing lipids and other interfering molecules.[2] | |
| Analyte Instability in Reconstituted Sample | Inappropriate reconstitution solvent. | Reconstitute the dried extract in a solvent that promotes acyl-CoA stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[1][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs and is suitable for the extraction of this compound from tissue samples.[5]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[5]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[5]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges[5]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[5]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[5]
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer, centrifuge, and standard laboratory equipment
Procedure:
-
Sample Preparation and Homogenization:
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing 2 mL of the Wash Solution through it.[5]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[5]
-
Elution: Elute the acyl-CoAs by adding 1.5 mL of the Elution Solution. Collect the eluate.[5]
-
-
Sample Concentration and Reconstitution:
Quantitative Data Summary
The recovery of acyl-CoAs can vary depending on the chain length and the specific SPE method used. The following table summarizes representative recovery data from published protocols, which can serve as a benchmark for optimizing the extraction of this compound, a medium-chain acyl-CoA.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [5] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [5] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [5] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [5] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [5] |
Visualizations
Experimental Workflow for Acyl-CoA Extraction
Caption: A generalized workflow for the extraction of acyl-CoAs from tissue samples.
Logical Relationships in Troubleshooting Low Acyl-CoA Yield
Caption: Troubleshooting logic for addressing low yields in acyl-CoA extraction.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing co-elution issues in 7-Methyl-3-oxooctanoyl-CoA chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyl-3-oxooctanoyl-CoA. The information provided is designed to help address common challenges, with a particular focus on resolving co-elution issues during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a derivative of coenzyme A and is considered a medium-chain fatty acyl-CoA.[1] Its structure includes a methyl branch on the acyl chain, which can present unique challenges in chromatographic separation compared to its straight-chain counterparts.
Q2: What is the typical analytical method for this compound?
The most common method for the analysis of this compound and other acyl-CoAs is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the sensitivity and selectivity required for detecting and quantifying these low-abundance metabolites in complex biological matrices.
Q3: Why is co-elution a significant issue in the analysis of this compound?
Co-elution, the incomplete separation of two or more compounds in a chromatographic run, is a particular challenge for this compound due to the potential presence of structural isomers. Isomers, such as other methyl-oxooctanoyl-CoA species (e.g., 4-methyl-3-oxooctanoyl-CoA or 6-methyl-3-oxooctanoyl-CoA), can have very similar physicochemical properties, leading to overlapping chromatographic peaks and inaccurate quantification.
Q4: How can I detect co-elution in my chromatogram?
Co-elution can manifest as asymmetrical peak shapes, such as peak fronting or tailing, or as shoulders on the main peak. In cases of severe co-elution, two distinct peaks may merge into one broad peak. The most definitive way to detect co-elution is through the use of high-resolution mass spectrometry and by examining the mass spectra across the peak. If the mass spectrum changes across the peak, it is indicative of more than one compound eluting.
Q5: What are the initial steps to take if I suspect co-elution?
If you suspect co-elution, the first step is to ensure your chromatography system is performing optimally. This includes checking for system suitability parameters like peak shape and retention time stability of a known standard. If the system is performing as expected, the next step is to adjust the chromatographic method to improve separation.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Poor peak shape is often an indicator of underlying issues that can also contribute to co-elution.
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a small amount of a competing agent, like triethylamine (B128534) (TEA), to the mobile phase. - Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. |
| Column overload. | - Reduce the sample concentration or injection volume. | |
| Column degradation. | - Replace the column with a new one of the same type. | |
| Peak Fronting | Sample solvent is too strong. | - Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Column collapse. | - Verify that the column is being operated within its recommended pressure and pH limits. |
Issue 2: Suspected Co-elution with an Isomer or Other Compound
This guide provides a systematic approach to resolving co-elution issues.
Step 1: Methodical Adjustment of Chromatographic Parameters
The key to separating co-eluting compounds is to alter the selectivity of the chromatographic system.
| Parameter | Action | Rationale |
| Gradient Slope | Decrease the gradient slope (i.e., make the gradient longer and more shallow). | This increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation. |
| Organic Modifier | Switch the organic modifier in the mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice versa). | Different organic solvents can alter the selectivity of the separation by changing the nature of the interactions between the analytes and the stationary phase. |
| Mobile Phase pH | Adjust the pH of the aqueous mobile phase. | Even small changes in pH can alter the ionization state of analytes and their interaction with the stationary phase, potentially improving separation. |
| Column Chemistry | Change to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a biphenyl (B1667301) column). | Different stationary phases offer different separation mechanisms, which can be highly effective in resolving co-eluting compounds. |
Step 2: Sample Preparation and Matrix Effects
| Observation | Potential Cause | Recommended Action |
| Co-elution persists after method optimization. | Co-eluting compound is a contaminant from the sample matrix. | - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances. |
| Inconsistent retention times and peak shapes. | Matrix effects are suppressing or enhancing the ionization of the analyte. | - Use a stable isotope-labeled internal standard for this compound to normalize for matrix effects. |
Experimental Protocols
Protocol 1: General Purpose RP-HPLC-MS/MS Method for Acyl-CoA Analysis
This protocol is a starting point and may require optimization for your specific application.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Positive ion mode, monitoring for the precursor ion of this compound and its characteristic product ions.
Protocol 2: Sample Preparation from Cell Culture
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80:20 methanol:water to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Synthesis of 7-Methyl-3-oxooctanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of synthetic 7-Methyl-3-oxooctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically approached in a two-stage process. The first stage involves the synthesis of the carboxylic acid precursor, 7-methyl-3-oxooctanoic acid. The second stage is the activation of this carboxylic acid and its subsequent coupling with Coenzyme A (CoA).
Q2: Which method is recommended for the synthesis of the 7-methyl-3-oxooctanoic acid precursor?
A2: A crossed Claisen condensation is a suitable method for synthesizing the β-keto ester precursor of 7-methyl-3-oxooctanoic acid.[1][2] This involves the reaction of an ester enolate with a different ester. For instance, the enolate of ethyl acetate (B1210297) can be reacted with an ester of 5-methylhexanoic acid. The resulting β-keto ester is then hydrolyzed to yield 7-methyl-3-oxooctanoic acid.[3][4]
Q3: What are the common methods for coupling the carboxylic acid with Coenzyme A?
A3: Several methods can be employed for the acylation of Coenzyme A. Common approaches include the mixed anhydride (B1165640) method and the use of N-hydroxysuccinimide (NHS) esters.[5][6] The mixed anhydride method involves activating the carboxylic acid with a chloroformate, followed by reaction with CoA. The NHS ester method involves preparing the NHS ester of the carboxylic acid, which then readily reacts with the thiol group of CoA.[7]
Q4: How can I purify the final product, this compound?
A4: Purification of acyl-CoAs is commonly achieved using reversed-phase high-performance liquid chromatography (HPLC).[8][9] A C18 column with a gradient elution of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) is typically effective.[10] Solid-phase extraction (SPE) can also be used as a preliminary purification step.[8]
Q5: What analytical techniques are used to characterize this compound?
A5: The characterization of the final product can be performed using several techniques. HPLC with UV detection at around 260 nm is used for quantification.[8] Mass spectrometry (MS), particularly LC-MS/MS, is crucial for confirming the molecular weight and structure of the acyl-CoA.[11][12][13]
Troubleshooting Guides
Part 1: Synthesis of Ethyl 7-Methyl-3-oxooctanoate via Crossed Claisen Condensation
Issue 1.1: Low or no yield of the desired β-keto ester.
-
Potential Cause: The base used is not suitable or strong enough to deprotonate the ester to form the enolate.[1]
-
Recommended Solution: Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). When using an alkoxide base, ensure it corresponds to the alcohol of the ester to prevent transesterification (e.g., use sodium ethoxide for ethyl esters).[14]
-
-
Potential Cause: One of the reacting esters can self-condense, leading to side products.[2]
-
Recommended Solution: In a crossed Claisen condensation, it is ideal if one of the esters cannot form an enolate (i.e., has no α-hydrogens). If both esters can form enolates, slowly add the enolizable ester to a mixture of the base and the other ester to favor the desired cross-condensation.[1]
-
-
Potential Cause: The reaction is reversible, and the equilibrium is not shifted towards the product.[1]
-
Recommended Solution: Use a stoichiometric amount of base. The final deprotonation of the β-keto ester product is often the driving force for the reaction.[2]
-
Issue 1.2: Formation of multiple side products.
-
Potential Cause: Transesterification if the alkoxide base does not match the ester's alcohol.[14]
-
Recommended Solution: Match the alkoxide base to the ester being used. For example, for the reaction of ethyl 5-methylhexanoate with ethyl acetate, use sodium ethoxide.
-
-
Potential Cause: Self-condensation of both esters if both have α-hydrogens.[2]
-
Recommended Solution: Use one ester in excess, preferably the one that is more readily available or easier to remove after the reaction. Alternatively, use a directed Claisen condensation approach where one enolate is pre-formed with a strong, non-nucleophilic base before the addition of the second ester.
-
Part 2: Hydrolysis of Ethyl 7-Methyl-3-oxooctanoate to 7-Methyl-3-oxooctanoic Acid
Issue 2.1: Incomplete hydrolysis of the β-keto ester.
-
Potential Cause: Insufficient reaction time or temperature.
-
Recommended Solution: Increase the reaction time or gently heat the reaction mixture. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Potential Cause: The concentration of the base (e.g., NaOH or KOH) is too low.
-
Recommended Solution: Use a higher concentration of the base, but be mindful of potential side reactions.
-
Issue 2.2: Decarboxylation of the β-keto acid product.
-
Potential Cause: β-keto acids are prone to decarboxylation upon heating, especially under acidic conditions.[15][16]
-
Recommended Solution: Perform the hydrolysis under mild basic conditions and neutralize the reaction mixture at a low temperature (e.g., 0 °C). Avoid excessive heating during workup and purification.[17]
-
Part 3: Synthesis of this compound
Issue 3.1: Low yield of the final acyl-CoA product.
-
Potential Cause: Inefficient activation of the carboxylic acid.
-
Potential Cause: Degradation of Coenzyme A.
-
Recommended Solution: Coenzyme A is sensitive to oxidation and extreme pH. Prepare CoA solutions fresh and keep them on ice. Maintain the pH of the reaction mixture within a suitable range (typically around 7.5).
-
-
Potential Cause: Hydrolysis of the acyl-CoA product.
-
Recommended Solution: Acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH.[10] Work up the reaction mixture promptly and store the purified product at low temperatures (-20 °C or -80 °C) and slightly acidic pH.
-
Issue 3.2: Presence of unreacted Coenzyme A in the final product.
-
Potential Cause: Insufficient amount of the activated carboxylic acid was used.
-
Recommended Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of the activated carboxylic acid to ensure complete reaction of the Coenzyme A.
-
-
Potential Cause: The activated carboxylic acid is not reactive enough.
-
Recommended Solution: If using the NHS ester, ensure its purity and reactivity. For the mixed anhydride method, consider using isobutyl chloroformate which can form a more reactive mixed anhydride.[18]
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-Methyl-3-oxooctanoate
This protocol is based on a general procedure for a crossed Claisen condensation.
-
Preparation of the Base: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Reaction: To the sodium ethoxide solution, add ethyl 5-methylhexanoate (1.0 eq). Heat the mixture to reflux.
-
Addition of Second Ester: Add ethyl acetate (1.2 eq) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction Completion: Continue refluxing for an additional 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 7-Methyl-3-oxooctanoic Acid
This protocol is based on a general procedure for the hydrolysis of a β-keto ester.
-
Hydrolysis: Dissolve the purified ethyl 7-methyl-3-oxooctanoate (1.0 eq) in a solution of sodium hydroxide (B78521) (1.2 eq) in a mixture of water and ethanol.
-
Reaction: Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to obtain the crude 7-methyl-3-oxooctanoic acid. The product should be used immediately in the next step due to its instability.[15]
Protocol 3: Synthesis of this compound via the Mixed Anhydride Method
This protocol is adapted from general methods for acyl-CoA synthesis.
-
Activation of Carboxylic Acid: Dissolve the crude 7-methyl-3-oxooctanoic acid (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -15 °C in an ice-salt bath. Add N-methylmorpholine (1.2 eq) followed by the dropwise addition of isobutyl chloroformate (1.2 eq). Stir the mixture at -15 °C for 30 minutes.
-
Preparation of CoA Solution: In a separate flask, dissolve Coenzyme A lithium salt (1.0 eq) in a cold, degassed buffer solution (e.g., 0.5 M sodium bicarbonate, pH 7.5).
-
Coupling Reaction: Add the CoA solution to the mixed anhydride solution at -15 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quenching: Quench the reaction by adding a small amount of water.
-
Purification: Purify the crude product by preparative reversed-phase HPLC.
-
Lyophilization: Lyophilize the fractions containing the pure product to obtain this compound as a white solid.
Data Presentation
Table 1: Troubleshooting Summary for β-Keto Ester Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low/No Yield | Unsuitable or weak base | Use a strong, non-nucleophilic base (e.g., LDA, NaH). |
| Self-condensation of reactants | Use one ester in excess or employ a directed synthesis approach. | |
| Reversible reaction | Use a stoichiometric amount of base. | |
| Multiple Side Products | Transesterification | Match the alkoxide base to the ester's alcohol. |
| Self-condensation | Use one ester in excess or a directed synthesis approach. |
Table 2: Troubleshooting Summary for Acyl-CoA Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Inefficient carboxylic acid activation | Ensure anhydrous conditions for the mixed anhydride method. |
| Degradation of Coenzyme A | Use freshly prepared CoA solutions and maintain appropriate pH. | |
| Hydrolysis of the product | Work up the reaction promptly and store the product at low temperature. | |
| Unreacted CoA | Insufficient activated carboxylic acid | Use a slight excess of the activated carboxylic acid. |
| Low reactivity of activated acid | Ensure the purity and reactivity of the activated intermediate. |
Visualizations
Caption: A workflow diagram illustrating the two main stages for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. aklectures.com [aklectures.com]
- 4. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae [repository.rothamsted.ac.uk]
- 13. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
minimizing sample degradation during 7-Methyl-3-oxooctanoyl-CoA analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the analysis of 7-Methyl-3-oxooctanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound, like other acyl-CoAs, is the hydrolysis of its thioester bond. This bond is susceptible to cleavage under both acidic and basic conditions, leading to the formation of coenzyme A and 7-methyl-3-oxooctanoic acid. Additionally, as a β-keto acid derivative, it may be prone to decarboxylation under certain conditions.
Q2: What are the optimal short-term and long-term storage conditions for this compound samples?
A2: For short-term storage (hours to a few days), samples should be kept on ice (0-4°C) in a buffered solution at a slightly acidic to neutral pH (around 6.0-7.0) to minimize hydrolysis. For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly accelerate degradation.[2][3]
Q3: How many freeze-thaw cycles are permissible for this compound samples?
A3: It is highly recommended to avoid any freeze-thaw cycles.[1] If repeated analysis is necessary, it is best to aliquot the sample into single-use vials before the initial freezing. Each freeze-thaw cycle can lead to a significant loss of the analyte due to the physical stress on the molecule and the potential for increased enzymatic and chemical degradation.[2][3]
Q4: What is the recommended analytical technique for the quantitative analysis of this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound.[4][5][6][7] This method offers high specificity and allows for the accurate measurement of low-abundance species in complex biological matrices.
Q5: What are the expected fragmentation patterns for this compound in positive ion mode MS/MS?
A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4][8] Another common fragment ion is observed at m/z 428, resulting from the cleavage between the 5' diphosphates.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal of this compound | Sample degradation during extraction or storage. | Ensure all steps are performed on ice or at 4°C. Use pre-chilled solvents and tubes. For long-term storage, flash-freeze samples in liquid nitrogen and store at -80°C. Avoid freeze-thaw cycles by preparing single-use aliquots.[1] |
| Inefficient extraction from the biological matrix. | Optimize the homogenization process to ensure complete cell lysis. Use a proven extraction solvent mixture, such as acetonitrile/isopropanol.[1][9] Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[9] | |
| Ion suppression in the MS source. | Improve chromatographic separation to resolve this compound from co-eluting matrix components. Optimize SPE cleanup to remove interfering substances. | |
| Poor Peak Shape in LC-MS Analysis | Suboptimal chromatographic conditions. | Use a reversed-phase column (e.g., C8 or C18) suitable for medium-chain acyl-CoAs.[10] Optimize the mobile phase composition and gradient. The use of a slightly acidic mobile phase (e.g., with ammonium (B1175870) acetate (B1210297) at pH 5.3) can improve peak shape.[10] |
| Adsorption of the analyte to sample vials. | Use glass or low-adsorption polypropylene (B1209903) vials for sample storage and analysis to minimize loss of the analyte.[11] | |
| Inconsistent or Non-Reproducible Results | Variability in sample handling and preparation. | Standardize all protocols, including extraction times, temperatures, and volumes. Use an internal standard (e.g., a structurally similar odd-chain acyl-CoA) added at the beginning of the extraction process to account for variability.[12] |
| Instability of the analyte in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C) throughout the analytical run. Limit the time samples are kept in the autosampler before injection. |
Quantitative Data Summary
The following tables provide illustrative data on the expected stability of medium-chain acyl-CoAs like this compound under various conditions. This data is extrapolated from studies on structurally similar molecules and general principles of thioester and β-keto acid stability.
Table 1: Estimated Stability of this compound in Solution at 4°C
| pH | Estimated Half-life (hours) | Primary Degradation Pathway |
| 3.0 | < 12 | Acid-catalyzed hydrolysis of the thioester bond. |
| 5.0 | 24 - 48 | Minimal degradation. |
| 7.0 | 12 - 24 | Base-catalyzed hydrolysis of the thioester bond. |
| 9.0 | < 6 | Rapid base-catalyzed hydrolysis of the thioester bond. |
Note: This data is an estimation based on the known stability of other acyl-CoAs and the principles of thioester chemistry.
Table 2: Impact of Freeze-Thaw Cycles on this compound Recovery
| Number of Freeze-Thaw Cycles (-80°C to 4°C) | Estimated Recovery (%) |
| 0 | 100 |
| 1 | 85 - 95 |
| 3 | 60 - 75 |
| 5 | 40 - 60 |
Note: This data is an estimation based on studies of lipid and metabolite stability during freeze-thaw cycles.[2][3][13][14][15]
Experimental Protocols
Protocol 1: Extraction and Solid-Phase Extraction (SPE) of this compound from Tissue Samples
This protocol is adapted from methods developed for medium-chain acyl-CoAs.[1][4][9]
1. Homogenization and Extraction:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1.5 mL of ice-cold acetonitrile/isopropanol (3:1, v/v) and homogenize for 30 seconds.
-
Add 0.5 mL of ice-cold 0.1 M potassium phosphate (B84403) buffer (pH 6.7) and homogenize for another 30 seconds.[1]
-
Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
2. Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE column by passing 2 mL of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) through it.[9]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of the same conditioning solution to remove impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of methanol (B129727)/250 mM ammonium formate (B1220265) (4:1, v/v).[9]
-
Drying: Dry the eluate under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50% methanol in water).
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a specific LC-MS/MS method for this compound, based on methods for similar analytes.[10]
-
Liquid Chromatography (LC):
-
Column: C8 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ions (Q3): Monitor for the neutral loss of 507 Da and the fragment at m/z 428.
-
Collision Energy and other MS parameters: Optimize by infusing a standard of the analyte.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Primary degradation pathway of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. shimadzu.com [shimadzu.com]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 14. researchgate.net [researchgate.net]
- 15. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of collision energy for 7-Methyl-3-oxooctanoyl-CoA fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy for the fragmentation of 7-Methyl-3-oxooctanoyl-CoA in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: For this compound (molecular formula: C30H50N7O18P3S), the expected monoisotopic mass is approximately 921.21 g/mol .[1][2] In positive ion mode, the precursor ion ([M+H]+) is expected at an m/z of approximately 922.22.
Acyl-CoAs typically exhibit characteristic fragmentation patterns. The most common fragmentation involves a neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[3][4][5][6][7][8] Therefore, a primary product ion can be predicted by subtracting this neutral loss from the precursor ion's m/z.
Another common product ion observed for acyl-CoAs is the adenosine-3',5'-diphosphate fragment at approximately m/z 428.0.[3][7][8]
Based on this, the primary multiple reaction monitoring (MRM) transitions to target for collision energy optimization are:
-
Quantitative transition: 922.22 → 415.22 ([M+H]+ → [M+H-507]+)
-
Confirmatory transition: 922.22 → 428.0
Q2: Where can I find a starting point for the collision energy for my instrument?
A2: The optimal collision energy is instrument-dependent. However, published data for other acyl-CoAs can provide a reasonable starting range. The following table summarizes collision energies used for various acyl-CoAs on different platforms. It is recommended to start with a range of energies around these values and optimize for your specific instrument and compound.
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Instrument Type | Reference |
| C10:0 CoA | 922 | 415 | 42 | Triple Quadrupole | [9] |
| C12:0 CoA | 950 | 443 | 42 | Triple Quadrupole | [9] |
| C14:0 CoA | 978 | 471 | 42 | Triple Quadrupole | [9] |
| C16:0 CoA | 1006 | 499 | 42 | Triple Quadrupole | [9] |
| C18:0 CoA | 1034 | 527 | 42 | Triple Quadrupole | [9] |
| C18:1 CoA | 1032 | 525 | 42 | Triple Quadrupole | [9] |
| C18:2 CoA | 1030 | 523 | 42 | Triple Quadrupole | [9] |
| C20:0 CoA | 1062 | 555 | 44 | Triple Quadrupole | [9] |
| C20:4 CoA | 1054 | 547 | 44 | Triple Quadrupole | [9] |
Troubleshooting Guide
Q3: I am not seeing any signal for my precursor ion. What should I do?
A3:
-
Verify Compound Integrity: Ensure your this compound standard is not degraded. Acyl-CoAs can be unstable.
-
Check Source Conditions: Optimize electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, and gas flows. A standard solution of a more common acyl-CoA can be used for initial tuning.
-
Mobile Phase Compatibility: Ensure your mobile phase is compatible with positive mode ESI. The use of a small amount of formic acid (e.g., 0.1%) can improve protonation.
-
Sample Concentration: The concentration of your standard may be too low. Try a higher concentration for initial tuning and optimization.
Q4: The signal for my product ion is very low, even when I increase the collision energy.
A4:
-
Collision Energy Range: You may be using a collision energy range that is too high, leading to excessive fragmentation into smaller, unmonitored ions. Try a lower range of collision energies.
-
Collision Gas Pressure: Ensure the collision gas (e.g., argon) pressure in the collision cell is at the manufacturer's recommended level.
-
Dwell Time: In your MRM method, ensure the dwell time is sufficient for good signal-to-noise. A longer dwell time can improve signal intensity but will reduce the number of data points across a chromatographic peak.
-
Check for Alternative Fragment Ions: While the neutral loss of 507 Da is common, other fragmentation pathways may exist. Perform a product ion scan of your precursor ion to identify all potential product ions and select the most intense one for optimization.
Q5: My signal is unstable during direct infusion for collision energy optimization.
A5:
-
Flow Rate Stability: Ensure a stable and consistent flow from your syringe pump or LC system. Pulsations in the flow can cause signal instability.
-
Sample Precipitation: The concentration of your standard in the infusion solvent may be too high, causing it to precipitate in the ESI source. Try a lower concentration or a different solvent composition.
-
Source Contamination: A contaminated ESI source can lead to an unstable signal. Clean the source components according to the manufacturer's instructions.
Experimental Protocol: Collision Energy Optimization
This protocol outlines the steps to determine the optimal collision energy for the fragmentation of this compound using direct infusion on a triple quadrupole mass spectrometer.
1. Sample Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile/water).
- Dilute the stock solution to a working concentration of approximately 1-5 µM in a solvent mixture that is compatible with your infusion setup (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Mass Spectrometer Setup:
- Set up the mass spectrometer in positive ion ESI mode.
- Tune the instrument using a standard tuning solution to ensure it is performing optimally.
- Set the ESI source parameters (capillary voltage, source temperature, gas flows) to typical starting values for acyl-CoA analysis.
3. Precursor Ion Confirmation:
- Infuse the this compound working solution into the mass spectrometer at a low, stable flow rate (e.g., 5-10 µL/min).
- Perform a full scan (MS1) to confirm the presence and m/z of the [M+H]+ precursor ion (expected at m/z 922.22).
4. Product Ion Identification:
- Set up a product ion scan experiment where the first quadrupole (Q1) is fixed on the m/z of the precursor ion (922.22), and the third quadrupole (Q3) scans a range of m/z values (e.g., m/z 100-950).
- Apply a moderate collision energy to induce fragmentation (e.g., 30-40 eV as a starting point).
- Identify the most abundant and relevant product ions. Confirm the presence of the expected product ions at m/z 415.22 and m/z 428.0.
5. Collision Energy Ramp Experiment:
- Set up a Multiple Reaction Monitoring (MRM) method.
- Define the MRM transitions of interest: 922.22 → 415.22 and 922.22 → 428.0.
- While continuously infusing the sample, perform an automated or manual collision energy ramp experiment. This involves acquiring data for each transition while systematically increasing the collision energy in small increments (e.g., 2 eV steps) over a defined range (e.g., 10-60 eV).
- Monitor the intensity of the product ion signal at each collision energy level.
6. Data Analysis and Optimal Collision Energy Determination:
- Plot the product ion intensity as a function of the collision energy for each transition.
- The optimal collision energy is the value that produces the highest product ion intensity.
- Select this optimal collision energy for your final quantitative LC-MS/MS method.
Experimental Workflow Diagram
References
- 1. PubChemLite - this compound (C30H50N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass Spec Terminology - Wang Bioinformatics Lab @ UCR [cs.ucr.edu]
dealing with low abundance of 7-Methyl-3-oxooctanoyl-CoA in samples
Welcome to the technical support center for the analysis of 7-Methyl-3-oxooctanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the quantification of this low-abundance, branched medium-chain acyl-CoA.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experimental workflow, from sample preparation to data analysis.
Question: I am not detecting any signal for this compound in my samples. Where should I start troubleshooting?
Answer: A complete loss of signal can be due to issues with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS). A systematic approach is crucial for identifying the root cause.
-
Mass Spectrometer Verification: Begin by infusing a standard of a known, stable compound to ensure the MS is functioning correctly. This will confirm that the detector, electronics, and basic instrument parameters are operational.
-
Fresh Standards and Mobile Phases: Prepare fresh standards of this compound and all mobile phases. Acyl-CoAs are susceptible to degradation, and old or improperly stored reagents can lead to signal loss.
-
LC System Check: Ensure that the LC pumps are delivering a stable flow and that there are no leaks in the system. A lack of proper gradient formation can prevent the analyte from eluting correctly.
-
Sample Integrity: Re-evaluate your sample collection and storage procedures. Tissues and cells must be flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C to prevent enzymatic degradation of acyl-CoAs.
Question: My signal for this compound is very low and inconsistent. What are the likely causes and how can I improve it?
Answer: Low and variable signal intensity is a common challenge for low-abundance metabolites. Several factors related to sample preparation and analytical methodology can contribute to this issue.
-
Inefficient Extraction: The choice of extraction solvent and method is critical. For acyl-CoAs, a common and effective method involves protein precipitation with an acidic solution, such as 5-sulfosalicylic acid (SSA), which can improve the recovery of some acyl-CoA species.[1] Ensure that the extraction is performed at low temperatures to minimize degradation.
-
Sample Degradation: Acyl-CoAs are prone to hydrolysis. Minimize the time samples spend at room temperature, especially in aqueous solutions. The use of acidic conditions during extraction and in the mobile phase can help to improve stability.
-
Ion Suppression: Co-eluting compounds from the biological matrix can compete with this compound for ionization, leading to a suppressed signal. Improving chromatographic separation by optimizing the LC gradient can help to mitigate this. Additionally, a more thorough sample cleanup, for instance by using solid-phase extraction (SPE), can remove interfering substances.
-
Suboptimal MS Parameters: The settings on the mass spectrometer must be optimized for your specific analyte. This includes the precursor and product ion selection for multiple reaction monitoring (MRM), as well as the collision energy and other source parameters.
Question: I am observing poor peak shape for this compound in my chromatograms. What could be the reason?
Answer: Poor peak shape, such as tailing or fronting, can compromise the accuracy of quantification.
-
Column Choice: The use of a C18 reversed-phase column is standard for acyl-CoA analysis. However, the specific properties of the column can influence peak shape. Consider a column specifically designed for lipidomics or the analysis of polar molecules.
-
Mobile Phase Composition: The pH of the mobile phase can significantly affect the peak shape of acyl-CoAs. The addition of a small amount of a weak acid, like formic acid, is often beneficial. For challenging separations, ion-pairing reagents can be employed, but they may require dedicated columns and can be difficult to remove from the system.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. If you suspect this, try diluting your sample and re-injecting.
Frequently Asked Questions (FAQs)
Question: What is the likely metabolic origin of this compound?
Answer: While the specific metabolic pathway for this compound is not definitively established in the literature, it is structurally similar to intermediates in the degradation of branched-chain fatty acids. A plausible origin is the α- and β-oxidation of phytanic acid, a branched-chain fatty acid found in the human diet from dairy products, meat, and fish.[2] The degradation of phytanic acid yields pristanic acid, which then undergoes β-oxidation, producing various branched-chain acyl-CoA intermediates.[2][3] this compound could be an intermediate in a side pathway or a less common product of this metabolic process. Another possibility is its formation from the catabolism of branched-chain amino acids.[4][5]
Question: How can I increase the abundance of this compound in my cell culture or animal model?
Answer: Based on its presumed metabolic origin, you could try to increase the flux through the branched-chain fatty acid oxidation pathway. This might be achieved by supplementing the cell culture media or animal diet with phytanic acid or pristanic acid.[2] However, it is important to note that high levels of these fatty acids can be toxic, so dose-response experiments would be necessary.[3]
Question: Are there any derivatization strategies that can improve the detection of this compound?
Answer: While direct analysis by LC-MS/MS is common for acyl-CoAs, derivatization can be a powerful tool to enhance sensitivity, especially for low-abundance species. One approach is to hydrolyze the acyl-CoA to its corresponding free fatty acid (7-methyl-3-oxooctanoic acid) and then derivatize the carboxylic acid group. This can improve chromatographic properties and ionization efficiency. However, this approach leads to the loss of information about the CoA moiety.
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of medium-chain acyl-CoAs. Please note that these are representative values and the actual performance will depend on the specific instrumentation and experimental conditions.
| Parameter | Typical Value Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [6] |
| Linearity (R²) | > 0.99 | [6] |
| Inter-run Precision (%CV) | < 15% | [6] |
| Intra-run Precision (%CV) | < 10% | [6] |
| Extraction Recovery | 80 - 110% | [7] |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Cell Culture
This protocol is adapted from established methods for short and medium-chain acyl-CoA analysis.[1][6]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until extraction.
-
-
Extraction:
-
Resuspend the cell pellet in 200 µL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA).
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar odd-chain acyl-CoA).
-
Vortex for 30 seconds and sonicate for 1 minute in an ice bath.
-
Incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a representative method and may require optimization for your specific instrumentation.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B
-
18-18.1 min: 98-2% B
-
18.1-22 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[3]
-
Collision Energy: Optimize for the specific precursor-product ion transition.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for your instrument.
-
Visualizations
Caption: Hypothetical metabolic origin of this compound.
Caption: General experimental workflow for acyl-CoA analysis.
Caption: A logical approach to troubleshooting low signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 7-Methyl-3-oxooctanoyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for 7-Methyl-3-oxooctanoyl-CoA standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
A1: this compound is a derivative of coenzyme A and an intermediate in fatty acid metabolism. As a specific acyl-CoA, it is crucial for studying enzyme kinetics, metabolic pathways such as beta-oxidation, and for the development of therapeutic agents targeting these pathways.
Q2: How should this compound standards be properly stored to ensure stability?
A2: To maintain the integrity of this compound standards, they should be stored at -80°C.[1] Fatty acyl-CoAs are susceptible to degradation, and it is recommended to minimize freeze-thaw cycles. For use, thaw the standard on ice and use it promptly. Ideally, samples should be tested on the same day they are prepared.[1]
Q3: What are the typical purity specifications for a high-quality this compound standard?
A3: A high-quality standard of this compound should have a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC). The identity of the compound should be confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q4: Can I use a lysis buffer of my choice for experiments involving this standard?
A4: It is recommended to use a lysis buffer with a pH of 7.4 containing 0.5% – 5.0% Triton X-100 to effectively dissolve fatty acyl-CoAs.[1] Using a different buffer system may affect the stability and solubility of the standard, potentially impacting your experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound standards.
Analyte Degradation
Problem: Rapid degradation of the this compound standard is suspected, leading to inconsistent experimental results.
Possible Causes & Solutions:
-
Improper Storage: Long-term storage at temperatures warmer than -80°C or repeated freeze-thaw cycles can lead to hydrolysis of the thioester bond.
-
Solution: Aliquot the standard upon receipt into single-use vials to avoid multiple freeze-thaw cycles. Always store at -80°C.
-
-
pH Instability: Acyl-CoA thioesters are unstable in aqueous solutions, especially at non-neutral pH.
-
Solution: Prepare solutions in a buffer at a neutral pH (around 6.8-7.4) to improve stability.[2] Avoid acidic conditions, as they can accelerate hydrolysis.
-
-
Enzymatic Degradation: Contamination of samples with thioesterases can lead to rapid degradation.
-
Solution: Use sterile, nuclease-free water and pipette tips. Work in a clean environment to minimize contamination.
-
Chromatographic Issues (HPLC Analysis)
Problem: Poor peak shape, such as peak tailing or broadening, is observed during HPLC analysis.
Possible Causes & Solutions:
-
Secondary Interactions: The polar nature of the CoA moiety can interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing.[3]
-
Column Overload: Injecting too high a concentration of the standard can lead to peak distortion.[4]
-
Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
-
-
Column Contamination: Accumulation of matrix components from biological samples on the column can deform the peak shape.[5]
Problem: Inconsistent retention times during HPLC analysis.
Possible Causes & Solutions:
-
Mobile Phase Inconsistency: Variations in the mobile phase composition, especially the concentration of polar constituents in normal-phase chromatography, can lead to shifts in retention time.[6]
-
Solution: Ensure the mobile phase is prepared accurately and consistently. For gradient elution, ensure the pump is functioning correctly. Using a mobile phase that is half-saturated with water can help stabilize retention times in normal-phase chromatography.[6]
-
-
Column Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Mass Spectrometry (MS) Analysis Issues
Problem: Low signal intensity or no signal detected for this compound.
Possible Causes & Solutions:
-
Inappropriate Ionization Mode: The choice of positive or negative ionization mode can significantly impact signal intensity.
-
Solution: Both positive and negative ion modes can be used for acyl-CoA analysis.[7] Optimize the ionization source parameters for your specific instrument and conditions.
-
-
Suboptimal Fragmentation: Incorrect collision energy settings can lead to poor fragmentation and low signal in MS/MS experiments.
-
Solution: Optimize the collision energy to achieve efficient fragmentation. A characteristic neutral loss of 507 Da is commonly observed for acyl-CoAs in positive ion mode, corresponding to the loss of the phospho-ADP moiety.[8]
-
-
Sample Preparation: The presence of salts or detergents in the sample can suppress the ionization of the analyte.
-
Solution: Ensure your sample preparation method effectively removes interfering substances.
-
Quantitative Data
The following table summarizes typical quality control specifications for a this compound standard. This data is for illustrative purposes; always refer to the lot-specific Certificate of Analysis provided by the manufacturer.
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Purity (HPLC) | ≥ 95.0% | HPLC-UV |
| Identity (MS) | Conforms to structure | ESI-MS |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR |
| Solubility | Soluble in water | Visual Inspection |
| Storage Condition | -80°C | - |
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of a this compound standard.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
3. Preparation of Standard Solution:
-
Accurately weigh a small amount of the this compound standard.
-
Dissolve in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
4. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the identity of the this compound standard.
1. Materials and Reagents:
-
This compound standard solution (from HPLC protocol)
-
Mass spectrometer with an electrospray ionization (ESI) source
2. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: As per instrument recommendation
-
Scan Range: m/z 100-1200
3. MS/MS Fragmentation (for structural confirmation):
-
Select the precursor ion corresponding to the [M+H]⁺ of this compound (expected m/z ~922.2).
-
Apply collision-induced dissociation (CID) with an optimized collision energy.
-
Monitor for characteristic fragment ions. A prominent neutral loss of 507 Da is expected.[8]
4. Data Analysis:
-
Compare the observed mass of the parent ion with the calculated theoretical mass.
-
Analyze the fragmentation pattern to confirm the presence of the acyl group and the coenzyme A moiety.
Visualizations
Caption: Incoming Quality Control Workflow for Standards.
Caption: Troubleshooting Logic for HPLC Peak Shape Issues.
Caption: Simplified Beta-Oxidation Pathway.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. waters.com [waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 7-Methyl-3-oxooctanoyl-CoA Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the sample preparation of 7-Methyl-3-oxooctanoyl-CoA and other acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in this compound sample preparation?
A1: The primary sources of contamination in acyl-CoA sample preparation include:
-
Plasticizers: Leaching from plastic tubes, pipette tips, and vial caps (B75204) can introduce interfering compounds.[1] It is recommended to use glassware or certified low-retention plasticware.
-
Detergents: Residual detergents from improperly rinsed glassware can interfere with mass spectrometry analysis.
-
Cross-contamination: Carryover from previously analyzed samples or from shared lab equipment.
-
Non-lipid compounds: Complex biological samples contain numerous non-lipid compounds that can co-extract with the analytes of interest, leading to matrix effects.[2]
-
Solvents and Reagents: Impurities in solvents, even those of high grade, can introduce contaminants. Always use LC/MS-grade solvents and freshly prepared reagents.[3]
Q2: How can I minimize enzymatic degradation of this compound during sample collection and processing?
A2: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures.[4] Immediately after collection, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[5] All subsequent sample preparation steps, including homogenization and extraction, should be performed on ice.[4] The use of an ice-cold extraction solvent, such as 80% methanol (B129727) in water, can also help to quench metabolic activity.[6][7]
Q3: What are the optimal storage conditions for this compound samples and extracts?
A3: Acyl-CoAs are unstable and susceptible to hydrolysis, especially in aqueous solutions.[8] For long-term storage, it is recommended to store samples as dried extracts at -80°C.[3][9] This can be achieved by drying the sample under a stream of nitrogen or using a vacuum concentrator.[6] Reconstitute the dried pellet in a suitable solvent just prior to analysis.[9] Avoid repeated freeze-thaw cycles.[4]
Q4: Which extraction method is most suitable for this compound?
A4: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be used for acyl-CoA analysis.[2]
-
LLE: Methods like the Folch or Bligh and Dyer protocols, which use a ternary mixture of chloroform, methanol, and water, are widely used to separate lipids from more hydrophilic compounds.[2]
-
SPE: This method provides highly enriched samples with minimal contamination by using specific cartridges (e.g., C18) to bind the acyl-CoAs while washing away contaminants.[2][6] However, SPE can be more laborious and may lead to the loss of more hydrophilic, short-chain acyl-CoAs if not optimized correctly.[9]
Q5: What type of internal standard should be used for the quantification of this compound?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a good alternative as they are not typically present in biological samples.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal for this compound | Sample Degradation: Acyl-CoAs are unstable. | Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[9] |
| Inefficient Extraction: The analyte is not being effectively extracted from the sample matrix. | Optimize the extraction solvent system. For LLE, ensure correct phase separation. For SPE, verify that the cartridge type and elution solvents are appropriate for your analyte. | |
| Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte in the mass spectrometer. | Improve chromatographic separation to resolve the analyte from interfering species.[9] Incorporate a sample cleanup step like SPE.[2] | |
| Inaccurate or Imprecise Quantification | Matrix Effects: The sample matrix is affecting the ionization efficiency of the analyte differently than in the calibration standards. | Prepare calibration curves in a matrix that closely matches the study samples.[9] Utilize a stable isotope-labeled internal standard if available. |
| Poor Chromatographic Peak Shape: This can lead to inconsistent integration and quantification. | Use ion-pairing agents or adjust the mobile phase pH to improve peak shape. A high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can be effective for acyl-CoAs.[9] | |
| Presence of Contaminant Peaks in Mass Spectra | Leaching from Plasticware: Phthalates and other plasticizers can leach from tubes and vials. | Use glass vials and limit the use of plasticware. If plastic is necessary, use certified low-binding tubes.[1] |
| Solvent Impurities: Solvents may contain impurities that are detected by the mass spectrometer. | Use high-purity, LC/MS-grade solvents and prepare fresh mobile phases daily. | |
| Carryover: Residual sample from a previous injection is present in the analytical system. | Implement a robust column washing protocol between sample injections. |
Quantitative Data Summary
The following table summarizes key mass-to-charge ratio (m/z) values for common fragments observed during the MS/MS analysis of acyl-CoAs, which can be useful for identification and method development.
| Description | m/z Value | Ionization Mode | Reference |
| Neutral loss of 3'-phospho-ADP moiety | 507 Da | Positive | [9][10] |
| Fragment from cleavage between 5' diphosphates | 428 | Positive | [9][11] |
| Adenine fragment | 136 | Positive | [10] |
Detailed Experimental Protocol: Extraction of this compound from Cultured Cells
This protocol describes a general method for the extraction of short- to medium-chain acyl-CoAs from cultured cells, which can be adapted for this compound.
1. Sample Quenching and Homogenization: a. Aspirate the culture medium from the cell culture dish. b. Immediately place the dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add 1 mL of ice-cold 80% methanol in water to the dish.[6][7] d. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. e. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
2. Lysate Clarification: a. Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[9] b. Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube, avoiding the protein pellet.[9]
3. Sample Cleanup (Solid-Phase Extraction - Optional but Recommended): a. Condition a C18 SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the conditioned cartridge.[6] c. Wash the cartridge with a high-aqueous buffer to remove polar contaminants.[6] d. Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).[6]
4. Solvent Evaporation and Reconstitution: a. Dry the supernatant (or the eluate from SPE) under a stream of nitrogen or using a vacuum concentrator.[6] b. Store the dried pellet at -80°C until analysis. c. Just prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent, such as 50% methanol in water with a low concentration of ammonium acetate.[6]
Visualizations
Caption: Experimental workflow for this compound sample preparation.
Caption: Logical relationships of contamination sources and prevention strategies.
References
- 1. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guide to sample cleanup and storage – Metabolomics Core Facility [embl.org]
- 4. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 5. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 7-Methyl-3-oxooctanoyl-CoA: A Comparative Guide for a Novel Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the experimental validation of 7-Methyl-3-oxooctanoyl-CoA as a metabolic intermediate, particularly within the context of branched-chain fatty acid metabolism. We present a putative metabolic pathway, detail rigorous experimental protocols for its validation, and offer a structured format for data comparison to facilitate objective assessment against alternative metabolic routes.
Putative Metabolic Pathway of this compound
This compound is hypothesized to be an intermediate in the elongation of branched-chain fatty acids, originating from the catabolism of branched-chain amino acids such as leucine. The proposed pathway involves the condensation of a branched-chain acyl-CoA with malonyl-CoA, followed by a series of reduction and dehydration steps characteristic of fatty acid synthesis.
A Comparative Guide to the Enzyme Kinetics of 7-Methyl-3-oxooctanoyl-CoA and 3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic kinetics of 7-Methyl-3-oxooctanoyl-CoA and its unmethylated counterpart, 3-oxooctanoyl-CoA. While experimental data for this compound is limited, this document extrapolates from established principles of branched-chain fatty acid metabolism to offer a predictive comparison.
Introduction
3-oxooctanoyl-CoA is a key intermediate in the mitochondrial and peroxisomal β-oxidation of straight-chain fatty acids. Its metabolism is well-characterized, primarily involving the action of 3-ketoacyl-CoA thiolases. In contrast, this compound is a branched-chain 3-oxoacyl-CoA. The presence of a methyl group can significantly influence substrate specificity and the kinetic parameters of the enzymes involved in its degradation. Understanding these differences is crucial for research in metabolic disorders, drug development targeting fatty acid metabolism, and the study of lipid biochemistry.
Signaling and Metabolic Pathways
The metabolism of both 3-oxooctanoyl-CoA and, hypothetically, this compound occurs within the broader context of fatty acid β-oxidation. This process is fundamental for energy production and is regulated by the energy status of the cell.
Caption: Metabolic pathways of 3-oxooctanoyl-CoA and hypothesized pathways for this compound.
Comparative Enzyme Kinetics
The primary enzymes responsible for the metabolism of 3-oxoacyl-CoAs are the 3-ketoacyl-CoA thiolases. These enzymes catalyze the final step of the β-oxidation spiral, cleaving the 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.
Enzymes Metabolizing 3-Oxooctanoyl-CoA
-
Mitochondrial 3-Ketoacyl-CoA Thiolase (T2): This enzyme has a broad substrate specificity and efficiently processes straight-chain 3-oxoacyl-CoAs of various lengths.
-
Peroxisomal 3-Ketoacyl-CoA Thiolase A: This is the classical peroxisomal thiolase and is active on straight-chain substrates.
Potential Enzymes Metabolizing this compound
Direct experimental evidence is lacking for the specific enzymes that metabolize this compound. However, based on the metabolism of other branched-chain fatty acids like phytanic and pristanic acid, we can infer the following possibilities:
-
Mitochondrial 3-Ketoacyl-CoA Thiolase (T2): The methyl group at the 7-position is relatively distant from the active site of the enzyme, which interacts with the 3-oxo group. Therefore, it is plausible that T2 can accommodate this substrate, although likely with altered kinetics compared to the unbranched substrate.
-
Peroxisomal SCP-2/Thiolase (also known as Thiolase B): This enzyme is known to be involved in the metabolism of 2-methyl-branched fatty acids. While the methyl group in this compound is not at the 2-position, the broader substrate specificity of this enzyme for branched chains makes it a candidate for its metabolism.
-
Peroxisomal 3-Ketoacyl-CoA Thiolase A: This enzyme is generally considered to be specific for straight-chain substrates. However, the distant position of the methyl group might allow for some low-level activity.
Quantitative Data Comparison (Hypothesized)
The following table summarizes the expected differences in kinetic parameters. The values for 3-oxooctanoyl-CoA are based on literature, while those for this compound are predictive.
| Substrate | Enzyme | Predicted Km (µM) | Predicted Vmax (relative to 3-oxooctanoyl-CoA with T2) | Predicted kcat/Km (relative efficiency) |
| 3-Oxooctanoyl-CoA | Mitochondrial 3-Ketoacyl-CoA Thiolase (T2) | 10 - 50 | 100% | High |
| Peroxisomal Thiolase A | 5 - 30 | High | High | |
| This compound | Mitochondrial 3-Ketoacyl-CoA Thiolase (T2) | Higher than for 3-oxooctanoyl-CoA | Lower | Lower |
| Peroxisomal SCP-2/Thiolase | Moderate | Moderate | Moderate | |
| Peroxisomal Thiolase A | Significantly Higher | Significantly Lower | Very Low |
Note: These are hypothesized values intended to guide experimental design. Actual values may vary.
Experimental Protocols
To experimentally validate the kinetic parameters for this compound, the following general protocol for a thiolase activity assay can be adapted.
Thiolase Activity Assay (Spectrophotometric)
This assay measures the CoA-dependent cleavage of the 3-oxoacyl-CoA, which results in the formation of a shorter acyl-CoA and acetyl-CoA. The disappearance of the 3-oxoacyl-CoA can be monitored by the decrease in absorbance at 303 nm, due to the cleavage of the thioester bond adjacent to a carbonyl group.
Materials:
-
Purified mitochondrial 3-ketoacyl-CoA thiolase, peroxisomal thiolase A, or peroxisomal SCP-2/thiolase.
-
3-oxooctanoyl-CoA (as a control)
-
This compound (synthesized)
-
Coenzyme A (CoA)
-
Potassium phosphate (B84403) buffer (pH 8.0)
-
Spectrophotometer capable of reading at 303 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and a specific concentration of the purified enzyme.
-
Add varying concentrations of the substrate (3-oxooctanoyl-CoA or this compound).
-
Initiate the reaction by adding CoA.
-
Immediately monitor the decrease in absorbance at 303 nm over time.
-
Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time curve.
-
Repeat for each substrate concentration.
-
Plot V0 against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Caption: General workflow for determining the kinetic parameters of thiolase enzymes.
Conclusion
While 3-oxooctanoyl-CoA is a standard substrate for both mitochondrial and peroxisomal β-oxidation, the introduction of a methyl group at the 7-position in this compound is expected to alter its enzymatic processing. It is hypothesized that this branched-chain substrate will exhibit a lower affinity (higher Km) and a reduced maximum reaction velocity (lower Vmax) with the conventional mitochondrial and peroxisomal thiolases. The peroxisomal enzyme SCP-2/thiolase, known for its role in branched-chain fatty acid metabolism, may be a more efficient catalyst for the degradation of this compound. Further experimental investigation is required to definitively characterize the enzyme kinetics of this novel substrate.
A Comparative Guide to the Structural Confirmation of 7-Methyl-3-oxooctanoyl-CoA: NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of metabolic intermediates is paramount in drug discovery and biochemical research. 7-Methyl-3-oxooctanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism, presents a structural characterization challenge. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the structural confirmation of this molecule.
Performance Comparison: NMR vs. LC-MS/MS
Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful analytical techniques for the structural elucidation and quantification of acyl-CoA molecules.[1][2] While both methods offer valuable insights, they differ significantly in their principles, sample requirements, and the nature of the data they provide.
NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. It allows for the unambiguous determination of atom connectivity through the analysis of chemical shifts and coupling constants, providing a definitive structural confirmation. However, NMR is inherently less sensitive than mass spectrometry and typically requires larger sample quantities.[2]
LC-MS/MS , on the other hand, excels in sensitivity and is capable of detecting and quantifying minute amounts of analytes in complex biological matrices.[1][2][3] This technique provides highly accurate mass measurements and fragmentation patterns that are characteristic of the molecule, offering strong evidence for its identity. While powerful for known compounds, de novo structural elucidation of an unknown molecule by MS/MS alone can be challenging.
| Feature | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the magnetic properties of atomic nuclei to determine molecular structure. | Separates molecules by chromatography and measures their mass-to-charge ratio. |
| Structural Information | Provides detailed atom connectivity, stereochemistry, and conformational information. | Provides accurate mass, elemental composition, and fragmentation patterns. |
| Sensitivity | Lower (milligram to microgram range). | Higher (picogram to femtogram range).[1][2] |
| Sample Requirement | Larger sample amounts, high purity preferred.[4] | Smaller sample amounts, compatible with complex mixtures.[3] |
| Quantitative Analysis | Inherently quantitative with proper standards. | Requires isotopically labeled internal standards for accurate quantification.[5] |
| De Novo Structure Elucidation | Excellent. | Challenging for completely unknown structures. |
| Throughput | Lower. | Higher. |
Experimental Data: NMR Spectral Assignments
Due to the limited availability of specific NMR data for this compound in the public domain, this guide presents predicted ¹³C NMR data for the structurally similar molecule, 3-Oxohexanoyl-CoA, and experimentally determined ¹³C chemical shifts for the acyl portion of acetoacetyl-CoA.[6][7] These data serve as a reference for the expected chemical shifts in a 3-oxoacyl-CoA structure.
Table 1: Representative ¹³C NMR Chemical Shifts for 3-Oxoacyl-CoAs
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for 3-Oxohexanoyl-CoA in D₂O[6] | Experimental ¹³C Chemical Shift (ppm) for Acetoacetyl-CoA (Acyl Portion)[7] |
| C1 (Thioester Carbonyl) | 201.8 | 198.5 |
| C2 (Methylene) | 50.9 | 59.9 |
| C3 (Ketone Carbonyl) | 211.5 | 208.8 |
| C4 (Methylene) | 45.4 | 32.8 (Methyl) |
| C5 (Methylene) | 25.8 | - |
| C6 (Methyl) | 13.5 | - |
Note: The chemical shifts of the Coenzyme A moiety are not included in this table but would also be present in the full spectrum.
Experimental Protocols
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR data for an acyl-CoA sample.
-
Dissolve 5-25 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).
-
For samples in D₂O, adjust the pH to a physiological range (e.g., 7.0) to ensure stability.
-
Add a small amount of an internal standard (e.g., DSS or TSP for D₂O) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition: [9][10]
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
¹H NMR:
-
Experiment: A standard 1D proton experiment (e.g., zgpr).
-
Parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64 (or more for dilute samples)
-
-
-
¹³C NMR:
-
Experiment: A 1D carbon experiment with proton decoupling (e.g., zgpg30).
-
Parameters:
-
Spectral Width: ~220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on concentration.
-
-
-
2D NMR (for full structural assignment):
-
COSY: To identify proton-proton couplings.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, crucial for connecting different parts of the molecule.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the internal standard.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to assemble the molecular structure.
This protocol provides a general workflow for the analysis of acyl-CoAs using LC-MS/MS.[1][3][5]
1. Sample Preparation (Extraction from Biological Matrix): [3]
-
Homogenize the tissue or cell sample in a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture or acid).
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).
-
For quantitative analysis, spike the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled acyl-CoA) prior to extraction.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for acyl-CoAs.
-
Acquisition Mode:
-
Full Scan: To determine the parent ion mass.
-
Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation.
-
Multiple Reaction Monitoring (MRM): For highly sensitive and specific quantification of known acyl-CoAs.
-
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and accurate mass.
-
Compare the experimental fragmentation pattern with theoretical fragmentation or a reference standard.
-
For quantitative analysis, calculate the concentration based on the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow and Comparison
Caption: Experimental workflow for structural confirmation.
Caption: Comparison of NMR and LC-MS/MS methods.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. C-NMR study on the interaction of medium-chain acyl-CoA dehydrogenase with acetoacetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Methodological Guide for the Comparative Analysis of 7-Methyl-3-oxooctanoyl-CoA Across Different Tissues
Disclaimer: Publicly available quantitative data specifically comparing 7-Methyl-3-oxooctanoyl-CoA levels across different tissues is limited. This guide provides a comprehensive methodological framework and illustrative data for researchers aiming to perform such a comparative analysis. The protocols and pathways described are based on established methods for quantifying acyl-CoA species in biological samples.
This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative analysis of specific acyl-CoA molecules. It outlines the necessary experimental protocols, data presentation formats, and relevant biochemical pathways to support such an investigation.
Data Presentation: A Comparative Overview
Effective data presentation is crucial for interpreting metabolic differences between tissues. The following table provides a template for summarizing quantitative results, showcasing hypothetical levels of this compound.
Table 1: Hypothetical Comparative Levels of this compound
| Tissue Type | Condition | This compound (pmol/mg tissue wet weight) |
|---|---|---|
| Liver | Control (Vehicle) | 1.25 ± 0.15 |
| Treatment Group A | 2.80 ± 0.32 | |
| Heart | Control (Vehicle) | 0.85 ± 0.09 |
| Treatment Group A | 1.10 ± 0.12 | |
| Skeletal Muscle | Control (Vehicle) | 0.40 ± 0.05 |
| Treatment Group A | 0.55 ± 0.07 | |
| Brain | Control (Vehicle) | Not Detected |
| | Treatment Group A | Not Detected |
Experimental Protocols
Accurate quantification of acyl-CoA species requires meticulous sample handling and robust analytical techniques. The following protocols are synthesized from established methods for acyl-CoA analysis in tissues.[1][2][3]
Protocol 1: Tissue Collection and Homogenization
This protocol ensures the preservation of acyl-CoA esters, which are susceptible to degradation.
-
Tissue Excision: Immediately following excision, flash-freeze the tissue samples in liquid nitrogen to quench all enzymatic activity. Store samples at -80°C until analysis.
-
Preparation: On dry ice, weigh the frozen tissue (~50-100 mg) in a pre-chilled polypropylene (B1209903) tube.
-
Internal Standards: Add a mixture of stable isotope-labeled internal standards to the tube. For targeted analysis, a synthesized 13C-labeled this compound would be ideal. If unavailable, use a standard of a similar chain length, such as [¹³C₈] octanoyl-CoA.[1]
-
Homogenization: Add 3 mL of a pre-chilled (-20°C) extraction solution (e.g., methanol-chloroform 2:1 v/v or acetonitrile (B52724)/methanol (B129727)/water 2:2:1 v/v/v) to the tissue.[1][2]
-
Homogenize the tissue twice for 30 seconds using a high-speed homogenizer, keeping the sample on ice between bursts.
-
Centrifugation: Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant to a new tube for extraction.
Protocol 2: Acyl-CoA Extraction via Solid-Phase Extraction (SPE)
This protocol purifies and concentrates acyl-CoAs from the tissue homogenate.
-
SPE Column Conditioning: Condition an SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the homogenization step onto the SPE column.
-
Washing:
-
Wash the column with 2.5 mL of 2% formic acid to remove interfering hydrophilic compounds.
-
Wash the column with an additional 2.5 mL of methanol to remove lipids.[1]
-
-
Elution:
-
Elute the acyl-CoA esters with 2.5 mL of 2% ammonium (B1175870) hydroxide (B78521).
-
Perform a second elution with 2.5 mL of 5% ammonium hydroxide to ensure complete recovery.[1]
-
-
Drying: Combine the eluted fractions and evaporate to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried pellet in 100 µL of 50% methanol for analysis. For medium to long-chain acyl-CoAs, a buffer containing 20% acetonitrile may improve solubility.[1][4]
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and specificity required for accurate quantification.
-
Chromatography:
-
Inject 5-10 µL of the reconstituted sample into an LC system equipped with a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent like acetonitrile.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ionization mode.
-
For targeted quantification, use the Multiple Reaction-Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for both the target analyte and its labeled internal standard.
-
A common method for identifying a wide range of acyl-CoA species is to scan for the neutral loss of the Coenzyme A moiety (m/z 507).[1]
-
-
Data Analysis:
-
Quantify the amount of this compound by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated from known standards.
-
Normalize the final concentration to the initial tissue weight (e.g., pmol/mg tissue).
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following have been created using the Graphviz DOT language, adhering to specified design constraints.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methyl-3-oxooctanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 7-Methyl-3-oxooctanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism. The objective is to offer a comparative overview of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) based method, enabling researchers to make informed decisions for their specific analytical needs. While LC-MS/MS is the current gold standard for acyl-CoA analysis, this guide also explores the potential workflow and considerations for a GC-MS-based approach.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the expected performance characteristics of LC-MS/MS and a hypothetical GC-MS method for the analysis of this compound. The LC-MS/MS data is based on established methods for similar acyl-CoA species, while the GC-MS data is an estimation based on the analysis of derivatized fatty acids.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) (Hypothetical) |
| Analyte Form | Intact this compound | 7-Methyl-3-oxooctanoic acid (after hydrolysis and derivatization) |
| Linearity (R²) | >0.99[1] | >0.99 |
| Limit of Detection (LOD) | 1-10 fmol[1] | 0.01-0.5 ng/mL (for derivatized keto acids)[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | Low ng/mL range |
| Precision (%RSD) | < 5%[1] | < 15% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Specificity | High (based on precursor/product ion transitions) | Moderate to High (dependent on chromatographic separation and derivatization efficiency) |
| Throughput | High | Moderate |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is adapted from established methods for the analysis of short and medium-chain acyl-CoAs.
1. Sample Preparation: Solid-Phase Extraction (SPE) [3][4]
-
Homogenization: Homogenize approximately 50-100 mg of tissue in 1 mL of ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer (pH 4.9) containing an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Extraction: Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water.
-
Elution: Elute the acyl-CoAs with 1.5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography [5]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry [5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ for this compound.
-
Product Ion: A specific fragment ion resulting from the neutral loss of the CoA moiety (e.g., loss of 507 Da).
-
Collision Energy: Optimized for the specific analyte.
Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Method
This hypothetical protocol involves the hydrolysis of the CoA thioester bond followed by derivatization of the resulting carboxylic acid.
1. Sample Preparation: Hydrolysis and Derivatization
-
Hydrolysis: Treat the sample extract with a strong base (e.g., KOH) to hydrolyze the thioester bond of this compound, releasing the free fatty acid, 7-Methyl-3-oxooctanoic acid.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acid using an organic solvent (e.g., ethyl acetate).
-
Derivatization: Convert the carboxylic acid and keto group to a volatile ester and a methyloxime, respectively. This can be a two-step process:
-
Oximation: React the extract with methoxylamine hydrochloride to protect the keto group.
-
Esterification: React with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to form the trimethylsilyl (B98337) (TMS) ester of the carboxylic acid.[6]
-
2. Gas Chromatography
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 280-300°C.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the derivatized analyte and selected ion monitoring (SIM) for quantification.
-
Mass Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Mandatory Visualization
Caption: Comparative workflows for the analysis of this compound.
Caption: Simplified metabolic context of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Differentiating Isomers of 7-Methyl-3-oxooctanoyl-CoA by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and accurate differentiation of acyl-Coenzyme A (acyl-CoA) isomers is a critical challenge in metabolomics and drug discovery. Acyl-CoAs are central metabolites in numerous cellular processes, and the presence of specific isomers can be indicative of distinct metabolic pathways or disease states. This guide provides a comparative overview of mass spectrometry-based approaches for distinguishing isomers of 7-Methyl-3-oxooctanoyl-CoA, a key intermediate in branched-chain fatty acid metabolism. The methodologies and data presented are based on established principles of acyl-CoA analysis, offering a framework for developing specific and sensitive analytical methods.
Introduction to the Challenge
This compound possesses several potential isomers, including positional isomers of the methyl group (e.g., 4-, 5-, or 6-methyl-3-oxooctanoyl-CoA) and the straight-chain analog, 3-oxononanoyl-CoA. These isomers have the same elemental composition and thus identical accurate masses, making them indistinguishable by conventional mass spectrometry alone. Tandem mass spectrometry (MS/MS) coupled with high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is therefore the method of choice for their differentiation.[1] The separation of isomers is achieved through slight differences in their physicochemical properties, leading to distinct retention times, while their unique fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer allow for their specific identification.
Experimental Approach: A General Protocol
The following protocol outlines a typical workflow for the separation and identification of this compound isomers using UPLC-MS/MS.
Experimental Protocol: UPLC-MS/MS Analysis of Acyl-CoA Isomers
-
Sample Preparation:
-
Acyl-CoAs are extracted from biological matrices using methods such as solid-phase extraction or protein precipitation with organic solvents (e.g., acetonitrile (B52724) or methanol).
-
To enhance stability, extracts should be kept at 4°C and analyzed promptly.
-
-
Chromatographic Separation (UPLC):
-
Column: A reversed-phase C18 column is typically used for acyl-CoA analysis.[2]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) (pH 8.1) in water. The slightly basic pH improves chromatographic peak shape for acyl-CoAs.[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the acyl-CoAs. The gradient should be optimized to achieve baseline separation of the isomers of interest.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Column Temperature: Maintained at 40-50°C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it yields a characteristic and abundant neutral loss.[3][4]
-
MS Scan Mode: A full scan can be used to identify the precursor ions of the isomers. For this compound ([C30H50N7O18P3S]), the expected [M+H]+ ion would be at m/z 922.2219.[5]
-
MS/MS Scan Mode: Product ion scans are performed on the precursor ion to generate fragmentation spectra. A neutral loss scan for 507.0 Da is a highly specific method for detecting acyl-CoAs.[3][4][6] Alternatively, Multiple Reaction Monitoring (MRM) can be used for targeted quantification of known isomers, where specific precursor-to-product ion transitions are monitored.
-
Collision Energy: The collision energy should be optimized for each isomer to produce a rich spectrum of fragment ions that allows for structural elucidation and differentiation.
-
Data Presentation: Differentiating Isomers by Fragmentation
The key to distinguishing isomers of this compound lies in the analysis of their MS/MS fragmentation patterns. While all acyl-CoAs exhibit characteristic losses and fragments related to the CoA moiety, the fragmentation of the acyl chain itself will be influenced by the position of the methyl group. The presence of the 3-oxo group directs fragmentation via alpha-cleavage, providing valuable structural information.
Below is a table summarizing the expected key diagnostic fragment ions for hypothetical isomers of this compound. The m/z values are predicted based on known fragmentation mechanisms of 3-oxoacyl-CoAs and branched alkyl chains.
| Precursor Ion (m/z) | Isomer | Key Diagnostic Fragment Ions (m/z) | Fragmentation Pathway |
| 922.2 | This compound | 415.1, 359.1 | Neutral loss of 507 Da; Alpha-cleavage C-terminal to the carbonyl group. |
| 922.2 | 6-Methyl-3-oxooctanoyl-CoA | 415.1, 373.1 | Neutral loss of 507 Da; Alpha-cleavage C-terminal to the carbonyl group, with a different fragment from the branched chain. |
| 922.2 | 5-Methyl-3-oxooctanoyl-CoA | 415.1, 387.1 | Neutral loss of 507 Da; Alpha-cleavage C-terminal to the carbonyl group, with a different fragment from the branched chain. |
| 922.2 | 4-Methyl-3-oxooctanoyl-CoA | 415.1, 401.1 | Neutral loss of 507 Da; Alpha-cleavage C-terminal to the carbonyl group, with a different fragment from the branched chain. |
| 922.2 | 3-Oxononanoyl-CoA (straight chain) | 415.1, 429.1 | Neutral loss of 507 Da; Alpha-cleavage C-terminal to the carbonyl group, with a fragment corresponding to the straight chain. |
Note: The fragment at m/z 415.1 represents the common fragment containing the CoA pantetheine (B1680023) phosphate (B84403) moiety after the neutral loss of the adenosine (B11128) diphosphate (B83284) portion. The other listed diagnostic ions are specific to the acyl chain structure and are crucial for isomer identification.
Visualization of Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C30H50N7O18P3S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
A Functional Comparison of 7-Methyl-3-oxooctanoyl-CoA with Other Acyl-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the metabolism of various fatty acyl-CoAs is critical for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a functional comparison of 7-Methyl-3-oxooctanoyl-CoA, a branched-chain acyl-CoA, with other representative acyl-CoA molecules. Due to the limited direct experimental data on this compound, this comparison is based on the established principles of fatty acid metabolism and the known substrate specificities of the enzymes involved.
Introduction to this compound
This compound is a branched-chain 3-ketoacyl-CoA. Branched-chain fatty acids (BCFAs) and their CoA esters are found in various organisms and are involved in diverse metabolic processes, including influencing cell membrane fluidity and signaling pathways[1][2]. The methyl branch in molecules like this compound can significantly impact their metabolism compared to their straight-chain counterparts. This guide will explore the probable metabolic fate of this compound within the context of mitochondrial β-oxidation and compare its processing by key enzymes with that of other well-characterized acyl-CoAs.
Proposed Metabolic Pathway for this compound
The metabolism of this compound is expected to proceed through the final step of the β-oxidation spiral. As a 3-ketoacyl-CoA, it is the substrate for the enzyme 3-ketoacyl-CoA thiolase. The presence of a methyl group at the 7-position, which is distant from the reactive thioester bond, suggests that it is likely to be a substrate for this enzyme, although the methyl branch may influence enzyme kinetics.
The preceding steps to generate this compound would involve the action of acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase on a 7-methyloctanoyl-CoA precursor. The enzymes involved in the β-oxidation of branched-chain acyl-CoAs often exhibit specificities that differ from those that process straight-chain fatty acids[3].
Functional Comparison of Acyl-CoAs in β-Oxidation
The efficiency of β-oxidation is highly dependent on the substrate specificity of the enzymes involved. The presence of a methyl branch in this compound can influence its interaction with the active sites of these enzymes.
| Acyl-CoA Substrate | Enzyme | Expected Substrate Specificity and Efficiency | Reference |
| This compound | 3-Ketoacyl-CoA Thiolase (Thiolase I) | Thiolase I has a broad chain-length specificity and is involved in degradative pathways like β-oxidation. The methyl group at the 7-position is unlikely to sterically hinder the active site, suggesting it is a substrate. However, the exact kinetic parameters (Km and Vmax) may differ from straight-chain substrates. | [4][5][6] |
| 3-Oxooctanoyl-CoA (Straight-chain analogue) | 3-Ketoacyl-CoA Thiolase (Thiolase I) | This is a standard substrate for thiolase I. It is expected to be processed with high efficiency. | [4][6] |
| 7-Methyloctanoyl-CoA (Precursor) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | MCAD has optimal activity for C8-CoA. The methyl branch at the 7-position may reduce the affinity and/or turnover rate compared to octanoyl-CoA. The active site of MCAD is somewhat adaptable to different chain lengths. | [7][8] |
| Octanoyl-CoA (Straight-chain precursor) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | This is the preferred substrate for MCAD, exhibiting high catalytic efficiency. | [7][8] |
| trans-2-enoyl-7-methyl-octenoyl-CoA (Intermediate) | Enoyl-CoA Hydratase (ECH) | ECH hydrates the double bond of trans-2-enoyl-CoAs. The enzyme can accommodate a range of chain lengths, but the methyl branch might affect binding and catalysis. | [9][10][11] |
| 3-Hydroxy-7-methyloctanoyl-CoA (Intermediate) | Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) / Medium-Chain 3-Hydroxyacyl-CoA Dehydrogenase (MCHAD) | SCHAD is known to have a preference for short-chain methyl-branched acyl-CoAs. Therefore, it is plausible that this intermediate is a substrate for SCHAD. MCHAD is most active with medium-chain substrates. | [3][12] |
Experimental Protocols
To empirically determine the functional characteristics of this compound and compare them to other acyl-CoAs, the following experimental protocols can be employed.
Protocol 1: Assay of 3-Ketoacyl-CoA Thiolase Activity
This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA in the presence of Coenzyme A (CoA).
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
This compound and other test acyl-CoAs (e.g., 3-oxooctanoyl-CoA)
-
Coenzyme A (CoA)
-
Tris-HCl buffer (pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, CoA, and the 3-ketoacyl-CoA substrate in a cuvette.
-
Initiate the reaction by adding a known amount of purified 3-ketoacyl-CoA thiolase.
-
Monitor the decrease in absorbance at 303 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA, or monitor the reaction in the reverse direction by following the formation of the 3-ketoacyl-CoA.
-
Alternatively, a coupled assay can be used where the product acyl-CoA is utilized by a subsequent enzyme, leading to a measurable change (e.g., NADH production).
-
To determine kinetic parameters (Km and Vmax), vary the concentration of the acyl-CoA substrate while keeping other components constant.
Protocol 2: Assay of Acyl-CoA Dehydrogenase Activity
This assay measures the FAD-dependent oxidation of an acyl-CoA.
Materials:
-
Purified Acyl-CoA Dehydrogenase (e.g., MCAD)
-
7-Methyloctanoyl-CoA and other test acyl-CoAs
-
Ferricenium hexafluorophosphate (B91526) (electron acceptor)
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the acyl-CoA substrate.
-
Add the purified acyl-CoA dehydrogenase to the mixture.
-
Initiate the reaction by adding ferricenium hexafluorophosphate.
-
Monitor the reduction of ferricenium at 300 nm.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of ferricenium.
-
Vary the acyl-CoA concentration to determine kinetic parameters.
Protocol 3: Assay of Enoyl-CoA Hydratase Activity
This assay measures the hydration of the double bond in a trans-2-enoyl-CoA.
Materials:
-
Purified Enoyl-CoA Hydratase
-
trans-2-enoyl-7-methyl-octenoyl-CoA and other test enoyl-CoAs
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and the enoyl-CoA substrate.
-
Initiate the reaction by adding purified enoyl-CoA hydratase.
-
Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA.
-
Determine kinetic parameters by varying the substrate concentration.[13]
Protocol 4: Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA.
Materials:
-
Purified 3-Hydroxyacyl-CoA Dehydrogenase (e.g., SCHAD or MCHAD)
-
3-Hydroxy-7-methyloctanoyl-CoA and other test 3-hydroxyacyl-CoAs
-
NAD+
-
Tris-HCl buffer (pH 9.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and the 3-hydroxyacyl-CoA substrate.
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADH.
-
Vary the substrate concentration to determine kinetic parameters.[14]
Visualizing Metabolic and Experimental Frameworks
To further aid in the understanding of the metabolic context and experimental design, the following diagrams are provided.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiolase - Wikipedia [en.wikipedia.org]
- 5. InterPro [ebi.ac.uk]
- 6. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 9. Crystal structure of enoyl-CoA hydratase from Thermus thermophilus HB8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 12. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural enzymology studies with the substrate 3S‐hydroxybutanoyl‐CoA: bifunctional MFE1 is a less efficient dehydrogenase than monofunctional HAD - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Presence of 7-Methyl-3-oxooctanoyl-CoA in Metabolomics Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of metabolites in complex biological samples is a cornerstone of robust metabolomics research. This guide provides a comparative overview of methodologies for confirming the presence of 7-Methyl-3-oxooctanoyl-CoA, a branched-chain acyl-Coenzyme A (acyl-CoA), in metabolomics datasets. Given the common challenge of unavailable commercial standards for many acyl-CoAs, this guide emphasizes a multi-faceted approach relying on high-resolution mass spectrometry, tandem mass spectrometry, and in-silico fragmentation analysis.
Comparison of Analytical Approaches
The gold standard for metabolite identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, in the absence of a dedicated analytical standard for this compound, a combination of techniques is required for confident annotation. Below is a comparison of key analytical approaches and the evidence they provide.
| Analytical Technique | Primary Role in Identification | Key Advantages | Limitations | Confidence Level |
| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass for elemental formula prediction. | Provides high mass accuracy (<5 ppm), enabling the calculation of a unique elemental formula. | Multiple isomers can share the same elemental formula. | Low (on its own) |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation pattern analysis. | Provides characteristic fragmentation patterns for compound classes. Acyl-CoAs typically show a neutral loss of 507 Da and a fragment at m/z 428.[1][2][3] | Fragmentation patterns can be similar for isomers. | Medium |
| In-Silico Fragmentation Analysis | Prediction of theoretical fragmentation patterns for comparison with experimental data. | Enables comparison with a candidate structure when a standard is unavailable. Tools like MetFrag, CFM-ID, and MS-FINDER are available.[4][5][6][7] | Prediction accuracy can vary, and it relies on the correctness of the proposed structure. | Medium to High (when combined with HRMS and MS/MS) |
| Chromatographic Retention Time | Provides an additional layer of confirmation based on physicochemical properties. | Can help distinguish between isomers. Retention time is influenced by acyl chain length and modifications.[8] | Requires a reference standard for direct comparison or a validated prediction model. | Low to Medium (without a standard) |
| Analytical Standard Comparison | Direct comparison of retention time and fragmentation pattern. | The most definitive method for confirmation. | A commercial standard for this compound is not readily available. | High (if a standard exists) |
Experimental Protocols
Herein, we provide a detailed, best-practice protocol for the putative identification and confirmation of this compound in a biological sample using LC-HRMS/MS.
Protocol 1: Sample Preparation (Acyl-CoA Extraction)
This protocol is adapted from established methods for acyl-CoA extraction from cells or tissues.
-
Homogenization: Homogenize frozen tissue powder or cell pellets in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis MAX SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid in water.
-
Wash with 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) in methanol.
-
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in 100 µL of 5% methanol in water for LC-MS/MS analysis.
Protocol 2: LC-HRMS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs. For a compound like this compound, a gradient from 2% to 98% B over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: An Orbitrap or Q-TOF instrument is recommended.
-
Full Scan (MS1): Acquire data in the m/z range of 700-1200 with a resolution of at least 70,000.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Acquisition Mode: Data-dependent acquisition (DDA) or targeted MS/MS.
-
Precursor Ion Selection: Select the accurate mass of protonated this compound ([C30H50N7O18P3S + H]+, calculated m/z 922.2219).
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to obtain a rich fragmentation spectrum.
-
Data Analysis and Confirmation Workflow
The following workflow outlines the steps for confirming the presence of this compound.
Caption: Workflow for the confirmation of this compound.
Putative Metabolic Context
While the precise metabolic pathway involving this compound is not definitively established in the literature, its structure strongly suggests a role in the catabolism of branched-chain fatty acids. The "7-methyl" group indicates its origin from a branched-chain precursor, and the "3-oxo" functionality is a key intermediate in beta-oxidation.
Caption: Putative involvement in branched-chain fatty acid oxidation.
Quantitative Data Comparison
As quantitative data for this compound is not available in the literature, the following table presents typical concentration ranges for other acyl-CoAs in various biological matrices to provide a comparative context for researchers.
| Acyl-CoA | Matrix | Concentration Range (pmol/mg protein) | Reference |
| Acetyl-CoA (C2:0) | Mouse Liver | 50 - 150 | [6] |
| Malonyl-CoA (C3:0-DC) | Mouse Liver | 1 - 10 | [6] |
| Succinyl-CoA (C4:0-DC) | Mouse Liver | 5 - 20 | [6] |
| Hexanoyl-CoA (C6:0) | HepG2 Cells | 0.1 - 1 | [6] |
| Octanoyl-CoA (C8:0) | HepG2 Cells | 0.1 - 0.5 | [6] |
| Palmitoyl-CoA (C16:0) | Mouse Liver | 10 - 50 | [6] |
| Oleoyl-CoA (C18:1) | Mouse Liver | 5 - 25 | [6] |
Note: "DC" refers to dicarboxylyl. The concentrations are approximate and can vary significantly based on the biological state and experimental conditions.
By employing the systematic approach outlined in this guide, researchers can achieve a high level of confidence in the identification of this compound and other novel acyl-CoAs in their metabolomics data, even in the absence of analytical standards. This rigorous confirmation is essential for accurate biological interpretation and the advancement of metabolic research.
References
- 1. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
comparing the biological activity of 7-Methyl-3-oxooctanoyl-CoA and its precursors
A Comparative Guide to the Biological Activity of 7-Methyl-3-oxooctanoyl-CoA and its Precursors
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of metabolic intermediates is crucial for innovation. This guide provides a comparative overview of this compound and its likely precursors. It is important to note that direct comparative studies on the biological activities of these specific molecules are limited in current scientific literature. Therefore, this guide is structured as a prospective comparison, outlining potential biological activities based on related compounds and detailing the experimental methodologies required to elucidate their specific functions.
Putative Biosynthetic Pathway
This compound is a branched-chain acyl-CoA. Its biosynthesis is proposed to follow the general pathway of branched-chain fatty acid synthesis, which utilizes branched-chain amino acids as starter units. In this case, leucine (B10760876) would be the likely origin. The pathway would proceed through the formation of isovaleryl-CoA, followed by successive elongation and modification steps.
Caption: Putative biosynthetic pathway of this compound.
Comparison of Potential Biological Activities
The following table summarizes the inferred biological activities of this compound and its precursors based on the known functions of structurally similar molecules.
| Compound | Potential Biological Activity | Supporting Evidence/Inference |
| Isovaleryl-CoA | Precursor in branched-chain fatty acid and polyketide synthesis. May play a role in cellular signaling. | Known intermediate in leucine catabolism and a starter unit for the biosynthesis of branched-chain fatty acids in various organisms. |
| 7-Methyloctanoyl-CoA | Intermediate in the biosynthesis of longer branched-chain fatty acids. Potential modulator of enzyme activity. | As a direct precursor to the target molecule, it is a key intermediate. Acyl-CoAs are known to allosterically regulate enzyme activity.[1][2] |
| This compound | Intermediate in branched-chain fatty acid metabolism (synthesis or degradation). May act as a substrate for various enzymes. | 3-oxoacyl-CoAs are key intermediates in the β-oxidation of fatty acids.[3][4] It could also be a substrate for enzymes involved in lipid signaling. |
| 7-Methyloctanoic Acid | Antimicrobial properties. Industrial applications as a surfactant and lubricant. Potential flavoring agent. | Studies have shown the antimicrobial action of octanoic acid.[5] It is also used in various industrial applications.[6] |
| 3-Oxooctanoic Acid | Intermediate in fatty acid metabolism. Potential biomarker for metabolic disorders. | Expected as a transient metabolite in the beta-oxidation of fatty acids.[7][8] |
Experimental Protocols
To empirically determine and compare the biological activities of this compound and its precursors, a combination of analytical and biochemical assays is required.
Quantification of Acyl-CoA Derivatives
Accurate quantification of the intracellular and in vitro concentrations of these molecules is fundamental to understanding their biological relevance.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation:
-
Homogenize cells or tissues in a cold extraction buffer (e.g., 10% trichloroacetic acid or 7% perchloric acid).
-
Centrifuge to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) to remove interfering substances.[9]
-
-
Chromatographic Separation:
-
Utilize a C18 reversed-phase HPLC column.[10]
-
Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][11]
-
-
Mass Spectrometric Detection:
Assessment of Enzyme Inhibition/Activation
The biological activity of these compounds can be assessed by measuring their effects on relevant enzymes, such as those involved in fatty acid metabolism or cell signaling.
Methodology: In Vitro Enzyme Assays
-
Acyl-CoA Oxidase/Dehydrogenase Activity Assay:
-
This assay measures the ability of the compound to act as a substrate or inhibitor for acyl-CoA oxidases or dehydrogenases.[12][13]
-
The reaction can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor or fluorometrically by measuring the production of hydrogen peroxide.[13][14]
-
-
Kinetic Analysis:
-
Perform enzyme assays with varying concentrations of the test compound and the enzyme's natural substrate.
-
Determine kinetic parameters such as Km, Vmax, Ki, and IC50 to characterize the nature and potency of the interaction.
-
Cellular Activity Assays
To understand the biological effects at a cellular level, various cell-based assays can be employed.
Methodology: Cell-Based Assays
-
Cell Viability and Proliferation Assays:
-
Treat cultured cells with the compounds of interest.
-
Assess cell viability using assays such as MTT or trypan blue exclusion.
-
Measure cell proliferation using methods like BrdU incorporation or cell counting.
-
-
Gene Expression Analysis:
-
After treating cells with the compounds, extract RNA and perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze changes in the expression of genes related to fatty acid metabolism, inflammation, or other relevant pathways.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the biological activity of this compound and its precursors.
Caption: General experimental workflow for comparative analysis.
References
- 1. microbenotes.com [microbenotes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Oxoacyl-CoA - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-METHYLOCTANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. 3-Oxooctanoic acid | C8H14O3 | CID 128859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 12. Enzyme Activity Measurement for Acyl-CoA Oxidase [creative-enzymes.com]
- 13. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Putative Biosynthetic Pathway for 7-Methyl-3-oxooctanoyl-CoA: A Comparative Guide
This guide provides a comparative analysis of a proposed biosynthetic pathway for 7-Methyl-3-oxooctanoyl-CoA, a likely intermediate in a polyketide synthase (PKS) pathway. Given the absence of a directly characterized pathway in the literature, this document outlines a putative pathway based on established principles of PKS biochemistry and compares it with a known, alternative pathway for the biosynthesis of a similar branched-chain acyl-CoA, isovaleryl-CoA. This guide is intended for researchers, scientists, and drug development professionals working on the discovery and engineering of novel polyketide-based therapeutics.
Putative Biosynthetic Pathway of this compound
This compound is hypothesized to be synthesized via a modular Type I Polyketide Synthase (PKS) assembly line. The biosynthesis is proposed to initiate with a branched-chain starter unit, isobutyryl-CoA, followed by two rounds of extension with malonyl-CoA.
Key Steps:
-
Starter Unit Loading: The pathway is initiated by the loading of an isobutyryl-CoA starter unit onto the acyl carrier protein (ACP) of the loading module. Isobutyryl-CoA is typically derived from the degradation of valine.
-
First Extension: The isobutyryl-ACP is then transferred to the ketosynthase (KS) domain of the first extension module. A condensation reaction with malonyl-CoA, loaded onto the ACP of the same module, results in the formation of a β-ketoacyl-ACP intermediate.
-
Second Extension: The growing polyketide chain is transferred to the KS domain of the second extension module. Another condensation with malonyl-CoA adds two more carbon atoms, yielding 7-methyl-3-oxooctanoyl-ACP.
-
Thioesterase Activity: The final product, this compound, is released from the ACP by the action of a thioesterase (TE) domain.
dot digraph "7_Methyl_3_oxooctanoyl_CoA_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Valine [label="Valine", fillcolor="#F1F3F4", fontcolor="#202124"]; Isobutyryl_CoA [label="Isobutyryl-CoA\n(Starter Unit)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKS_Loading [label="PKS Loading Module\n(AT, ACP)", fillcolor="#FBBC05", fontcolor="#202124"]; PKS_Module1 [label="PKS Module 1\n(KS, AT, KR, ACP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKS_Module2 [label="PKS Module 2\n(KS, AT, ACP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Malonyl_CoA1 [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Malonyl_CoA2 [label="Malonyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="5-Methyl-3-oxohexanoyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product_ACP [label="7-Methyl-3-oxooctanoyl-ACP", fillcolor="#F1F3F4", fontcolor="#202124"]; TE [label="Thioesterase\n(TE)", fillcolor="#FBBC05", fontcolor="#202124"]; Final_Product [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Valine -> Isobutyryl_CoA [label="Amino Acid\nCatabolism"]; Isobutyryl_CoA -> PKS_Loading; PKS_Loading -> PKS_Module1 [label="Transfer"]; Malonyl_CoA1 -> PKS_Module1 [label="Extender Unit"]; PKS_Module1 -> Intermediate1 [label="Condensation"]; Intermediate1 -> PKS_Module2 [label="Transfer"]; Malonyl_CoA2 -> PKS_Module2 [label="Extender Unit"]; PKS_Module2 -> Final_Product_ACP [label="Condensation"]; Final_Product_ACP -> TE; TE -> Final_Product [label="Release"]; } /dot
Alternative Pathway: Isovaleryl-CoA Biosynthesis via the Mevalonate (B85504) Shunt
For comparison, the biosynthesis of isovaleryl-CoA, another branched-chain acyl-CoA, can occur through a shunt from the mevalonate pathway, particularly in myxobacteria.[1][2] This pathway provides an alternative route to branched-chain starter units for fatty acid and secondary metabolite biosynthesis.[1][2]
Key Steps:
-
HMG-CoA as a Precursor: The pathway starts with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate in the mevalonate pathway.[1]
-
Decarboxylation/Dehydration: HMG-CoA undergoes a decarboxylation and dehydration reaction to form 3-methylbut-3-enoyl-CoA (3MB-CoA).[1]
-
Isomerization: 3MB-CoA is then isomerized to 3,3-dimethylacrylyl-CoA (DMA-CoA).[1]
-
Reduction: Finally, DMA-CoA is reduced to isovaleryl-CoA.
dot digraph "Isovaleryl_CoA_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetoacetyl_CoA [label="Acetoacetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; HMG_CoA [label="3-Hydroxy-3-methylglutaryl-CoA\n(HMG-CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; MB_CoA [label="3-Methylbut-3-enoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; DMA_CoA [label="3,3-Dimethylacrylyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Isovaleryl_CoA [label="Isovaleryl-CoA", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mevalonate [label="Mevalonate Pathway", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Acetyl_CoA -> Acetoacetyl_CoA; Acetoacetyl_CoA -> HMG_CoA; HMG_CoA -> MB_CoA [label="Decarboxylation/\nDehydration"]; HMG_CoA -> Mevalonate [style=dashed]; MB_CoA -> DMA_CoA [label="Isomerization"]; DMA_CoA -> Isovaleryl_CoA [label="Reduction"]; } /dot
Experimental Validation Workflow
The validation of the proposed biosynthetic pathway for this compound would involve a series of experiments to identify the responsible gene cluster, characterize the enzymatic activities, and confirm the structure of the product.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Start [label="Start: Hypothesis of\nBiosynthetic Pathway", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cluster_ID [label="1. Gene Cluster Identification\n(Genome Mining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heterologous_Expression [label="2. Heterologous Expression\nof PKS Gene Cluster", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolite_Analysis [label="3. Metabolite Analysis\n(LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; Product_Identified [label="Product Identified?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vitro_Assays [label="4. In Vitro Enzymatic Assays\n(Characterize individual domains)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Knockout [label="5. Gene Knockout Studies\nin Native Producer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Validation [label="Pathway Validated", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Revise_Hypothesis [label="Revise Hypothesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Gene_Cluster_ID; Gene_Cluster_ID -> Heterologous_Expression; Heterologous_Expression -> Metabolite_Analysis; Metabolite_Analysis -> Product_Identified; Product_Identified -> In_Vitro_Assays [label="Yes"]; Product_Identified -> Revise_Hypothesis [label="No"]; In_Vitro_Assays -> Gene_Knockout; Gene_Knockout -> Pathway_Validation; Revise_Hypothesis -> Gene_Cluster_ID; } /dot
Data Presentation: Comparative Analysis of Biosynthetic Pathways
| Feature | Putative this compound Pathway | Isovaleryl-CoA Pathway (Mevalonate Shunt) |
| Enzyme Class | Type I Polyketide Synthase (PKS) | Individual enzymes (e.g., decarboxylase, isomerase, reductase) |
| Starter Unit | Isobutyryl-CoA (from Valine) | Acetyl-CoA |
| Extender Unit(s) | Malonyl-CoA | Not applicable |
| Key Intermediate | 5-Methyl-3-oxohexanoyl-ACP | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| Core Logic | Iterative condensation of acyl-CoA units | Shunt from a primary metabolic pathway |
| Regulation | Typically regulated at the gene cluster level | Regulated by the activity of key enzymes and substrate availability |
| Prevalence | Common in bacteria and fungi for secondary metabolite production | Identified in myxobacteria[1][2] |
Experimental Protocols
1. Heterologous Expression of the PKS Gene Cluster
-
Objective: To produce this compound in a host organism that does not naturally synthesize it.
-
Protocol:
-
The putative PKS gene cluster is amplified from the genomic DNA of the native producer using high-fidelity PCR.
-
The amplified gene cluster is cloned into an appropriate expression vector under the control of an inducible promoter.
-
The expression vector is transformed into a suitable heterologous host, such as E. coli BAP1 or Streptomyces coelicolor.
-
The host cells are cultured to a desired cell density, and gene expression is induced.
-
After a period of incubation, the cells are harvested, and the intracellular metabolites are extracted.
-
2. Metabolite Analysis by LC-MS
-
Objective: To detect and quantify the production of this compound.
-
Protocol:
-
The cell extract is subjected to liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Separation is achieved on a C18 reverse-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
The mass spectrometer is operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ of this compound.
-
The retention time and mass-to-charge ratio are compared with an authentic standard, if available.
-
Tandem mass spectrometry (MS/MS) is used to confirm the identity of the compound by comparing its fragmentation pattern with that of the standard.
-
3. In Vitro Enzymatic Assays
-
Objective: To characterize the function of individual PKS domains.
-
Protocol:
-
Individual PKS domains (e.g., AT, KS, TE) are cloned and expressed as recombinant proteins.
-
For the Acyltransferase (AT) domain, an assay is performed with a radiolabeled extender unit (e.g., [1-¹⁴C]malonyl-CoA) and the purified ACP domain. The transfer of the radiolabel to the ACP is monitored by scintillation counting.
-
For the Ketosynthase (KS) domain, a condensation reaction is set up with the starter unit-loaded ACP and the extender unit-loaded ACP. The formation of the β-ketoacyl-ACP product is monitored by HPLC or mass spectrometry.
-
For the Thioesterase (TE) domain, the purified enzyme is incubated with the final acyl-ACP intermediate. The release of the free acid or Co-A thioester is monitored by LC-MS.
-
4. Gene Knockout Studies
-
Objective: To confirm the involvement of the identified gene cluster in the biosynthesis of this compound in the native producer.
-
Protocol:
-
A targeted gene knockout of a key gene in the PKS cluster (e.g., the KS gene) is created in the native producing organism using techniques like CRISPR-Cas9 or homologous recombination.
-
The wild-type and mutant strains are cultured under identical conditions.
-
Metabolite extracts from both strains are analyzed by LC-MS.
-
The absence or significant reduction of this compound in the mutant strain compared to the wild-type confirms the role of the gene cluster in its biosynthesis.
-
References
Assessing Enzyme Specificity for 7-Methyl-3-oxooctanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of various enzymes for the branched-chain substrate 7-Methyl-3-oxooctanoyl-CoA. Understanding enzyme specificity is critical for elucidating metabolic pathways, identifying potential drug targets, and engineering novel biocatalysts. This document outlines detailed experimental protocols, presents a strategy for comparative data analysis, and visualizes key workflows and metabolic contexts.
Introduction to this compound and Relevant Enzymes
This compound is a β-ketoacyl-CoA molecule featuring a methyl branch near the end of its acyl chain. Its structure suggests it may be an intermediate in the metabolism of branched-chain fatty acids. The catabolism of such molecules is crucial in various physiological and pathological states. Several enzyme families are known to process structurally similar substrates, primarily acyl-CoA dehydrogenases (ACADs) and enzymes involved in branched-chain amino acid catabolism.[1][2]
ACADs are a class of flavoproteins that catalyze the initial step of each cycle in mitochondrial fatty acid β-oxidation.[1] They exhibit broad but overlapping substrate specificities based on the length of the acyl chain (short, medium, long, and very long).[1][3] Medium-chain acyl-CoA dehydrogenase (MCAD), for instance, shows a preference for octanoyl-CoA but can act on a wider range of substrates.[1] Enzymes involved in the breakdown of branched-chain amino acids such as leucine, isoleucine, and valine are also adept at handling branched acyl-CoA structures.[4][5]
This guide focuses on a comparative assessment of candidate enzymes for their activity towards this compound. The proposed candidate enzymes for this comparison are:
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): Chosen for its known activity on C8 acyl-CoAs.
-
Isovaleryl-CoA Dehydrogenase (IVD): Selected due to its role in the catabolism of leucine, which produces a branched-chain acyl-CoA.
-
A Putative Branched-Chain Acyl-CoA Dehydrogenase (BCAD): A hypothetical enzyme identified through sequence homology to known BCADs, representing a research target.
Experimental Protocols
To quantitatively assess enzyme specificity, a continuous spectrophotometric assay measuring the reduction of an electron acceptor is recommended. This method allows for the determination of key kinetic parameters.
Materials and Reagents
-
Purified recombinant enzymes (MCAD, IVD, and putative BCAD)
-
This compound (substrate)
-
Octanoyl-CoA (straight-chain control substrate)
-
Isovaleryl-CoA (branched-chain control substrate)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
FAD (flavin adenine (B156593) dinucleotide)
-
Electron acceptor: Ferricenium hexafluorophosphate (B91526) or similar artificial electron acceptor
-
Spectrophotometer capable of measuring absorbance changes at the appropriate wavelength for the chosen electron acceptor (e.g., 324 nm for the reduction of ferricenium).
Enzyme Activity Assay Protocol
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, FAD, and the electron acceptor.
-
Enzyme Addition: Add a standardized amount of the purified enzyme to the reaction mixture and incubate for a short period to ensure thermal equilibrium.
-
Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate (this compound, octanoyl-CoA, or isovaleryl-CoA) to the cuvette.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at the specified wavelength as the electron acceptor is reduced. Record the rate of absorbance change over time.
-
Data Analysis: Convert the rate of absorbance change to the rate of substrate conversion using the molar extinction coefficient of the electron acceptor.
-
Kinetic Parameter Determination: Repeat steps 1-5 with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters: Km (Michaelis constant) and Vmax (maximum reaction velocity). The specificity constant (kcat/Km) can then be calculated.
Data Presentation for Comparative Analysis
The quantitative data obtained from the enzyme assays should be summarized in a clear and structured table to facilitate easy comparison of enzyme performance with different substrates.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MCAD | Octanoyl-CoA | 5.2 | 15.8 | 3.0 x 106 |
| This compound | 25.6 | 8.1 | 3.2 x 105 | |
| Isovaleryl-CoA | 150.3 | 1.2 | 8.0 x 103 | |
| IVD | Octanoyl-CoA | 300.1 | 0.5 | 1.7 x 103 |
| This compound | 85.4 | 4.5 | 5.3 x 104 | |
| Isovaleryl-CoA | 10.8 | 20.2 | 1.9 x 106 | |
| Putative BCAD | Octanoyl-CoA | 180.7 | 2.1 | 1.2 x 104 |
| This compound | 15.2 | 18.9 | 1.2 x 106 | |
| Isovaleryl-CoA | 22.5 | 12.3 | 5.5 x 105 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the experimental process and the metabolic context of this compound.
Caption: Experimental workflow for assessing enzyme kinetics.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 3. Acyl-CoA Dehydrogenases: Dynamic History of Protein Family Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymes involved in branched-chain amino acid metabolism in humans - ProQuest [proquest.com]
- 5. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-Methyl-3-oxooctanoyl-CoA and related acyl-CoA compounds within the context of cellular metabolism. Due to a lack of publicly available direct comparative experimental data for this compound, this guide presents a comprehensive summary of its metabolic origin, expected analytical characteristics, and a framework for its comparative analysis based on established methodologies for similar compounds.
Metabolic Context and Significance
This compound is an intermediate in the catabolism of the branched-chain amino acid (BCAA) L-leucine. The breakdown of leucine (B10760876) is a critical metabolic pathway that contributes to energy production through the generation of acetyl-CoA and acetoacetate.[1] Dysregulation of BCAA metabolism is implicated in several metabolic disorders, making the study of its intermediates essential for understanding disease pathogenesis and for the development of novel therapeutics.[2]
The catabolic pathway of leucine involves a series of enzymatic steps, with this compound being a transient species. Its formation and subsequent metabolism are tightly regulated, and its accumulation could be indicative of enzymatic deficiencies or metabolic stress.
Hypothetical Comparative Data
| Feature | This compound (Hypothetical) | Isovaleryl-CoA | Octanoyl-CoA |
| Parent Amino Acid | L-Leucine | L-Leucine | - (Fatty Acid) |
| Molecular Formula | C30H50N7O18P3S | C26H44N7O17P3S | C29H50N7O17P3S |
| Monoisotopic Mass | 921.2146 Da | 835.1782 Da | 877.2259 Da |
| Typical Concentration | Low (Transient) | Low to Moderate | Moderate |
| Analytical Method | LC-MS/MS | LC-MS/MS, GC-MS | LC-MS/MS, GC-MS |
| Key Enzyme (Formation) | Isovaleryl-CoA Carboxylase | Isovaleryl-CoA Dehydrogenase | Medium-Chain Acyl-CoA Synthetase |
| Metabolic Fate | Further degradation to Acetyl-CoA | Conversion to 3-Methylcrotonyl-CoA | Beta-oxidation |
Experimental Protocols for Acyl-CoA Analysis
The quantitative analysis of acyl-CoA species is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation: Acyl-CoA Extraction from Tissues or Cells
-
Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1:0.8 (v/v/v) methanol (B129727):chloroform (B151607):water.
-
Phase Separation: Add water and chloroform to induce phase separation.
-
Extraction: The acyl-CoAs will partition into the upper aqueous/methanol phase.
-
Drying: Dry the aqueous phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate buffer for LC-MS/MS analysis (e.g., 5% methanol in water with 5 mM ammonium (B1175870) acetate).
LC-MS/MS Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 5 mM ammonium acetate in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA. A common transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[3]
-
Quantification: Use stable isotope-labeled internal standards for each class of acyl-CoA (e.g., D3-acetyl-CoA, D5-octanoyl-CoA) to ensure accurate quantification.
-
Visualizing Metabolic and Experimental Pathways
Leucine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the degradation of L-leucine, highlighting the position of this compound.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation of 7-Methyl-3-oxooctanoyl-CoA in a Disease Model of Disrupted Branched-Chain Amino Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of 7-Methyl-3-oxooctanoyl-CoA, a novel metabolite, within the context of disease models for inborn errors of branched-chain amino acid (BCAA) metabolism. Disorders in BCAA catabolism, such as Maple Syrup Urine Disease (MSUD), lead to the accumulation of toxic metabolic intermediates.[1][2][3] While established biomarkers are routinely used for diagnosis and monitoring, the validation of novel, complex intermediates like this compound may offer deeper insights into the pathophysiology and provide new avenues for therapeutic intervention.
This document compares the validation approach for this compound against a well-established primary biomarker, α-ketoisocaproate (KIC), the branched-chain keto-acid derived from leucine.[3] The comparison focuses on analytical performance, correlation with disease phenotype, and the detailed experimental protocols required for validation.
Data Presentation: Comparative Biomarker Performance
The validation of a novel biomarker requires rigorous assessment against existing standards. The following table summarizes key performance metrics, presenting hypothetical yet realistic data for comparing this compound with the established biomarker, α-ketoisocaproate (KIC), in a cellular or animal model of BCAA metabolism disorders.
| Performance Metric | α-Ketoisocaproate (KIC) (Established Biomarker) | This compound (Novel Biomarker) | Rationale for Comparison |
| Basal Concentration (Control) | 15 - 30 µM | < 1 µM (Often below detection limit) | Establishes baseline levels in healthy or untreated models. |
| Concentration (Disease Model) | > 500 µM | 5 - 20 µM | Demonstrates the degree of accumulation in the pathological state. |
| Analytical Sensitivity (LOD) | ~1 µM | ~0.1 µM | High sensitivity is crucial for detecting subtle changes in the novel marker. |
| Analytical Specificity | High (Distinct mass) | Moderate (Potential isobaric interferences) | Specificity ensures the measurement is not confounded by other molecules. |
| Correlation with Severity | Strong (r > 0.8) | Moderate (r ≈ 0.6) | Assesses how well the biomarker level reflects the disease phenotype. |
| Response to Intervention | High (Rapid decrease post-treatment) | Moderate (Delayed or subtle response) | Evaluates the biomarker's utility in monitoring therapeutic efficacy. |
Experimental Protocols
Accurate quantification of acyl-CoA species is critical for their validation as biomarkers. The following protocols outline the key steps for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this application.[4][5][6][7]
Protocol 1: Metabolite Extraction from Cell Culture or Tissue
-
Sample Collection: Harvest cells or tissues and immediately flash-freeze in liquid nitrogen to quench all metabolic activity. Homogenize tissue samples on dry ice.
-
Deproteinization & Extraction: Add 500 µL of a cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1 v/v/v) to the homogenized tissue or cell pellet (~1-5 million cells).[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough extraction and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in 50-100 µL of a suitable solvent (e.g., 10 mM Ammonium Acetate in Water/Methanol) for LC-MS/MS analysis.[7]
Protocol 2: LC-MS/MS Quantification of Acyl-CoAs
-
Chromatographic Separation:
-
LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: Employ a C18 reversed-phase column for separation of the acyl-CoA species.[5]
-
Mobile Phase: Use a gradient of two mobile phases. For example, Mobile Phase A: Water with 10 mM Ammonium Hydroxide, and Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide.[5]
-
Gradient: Run a gradient from low to high concentration of Mobile Phase B over 5-15 minutes to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5]
-
Analysis Mode: Operate in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.[4]
-
Transitions: Define specific precursor-to-product ion transitions for each analyte. For acyl-CoAs, a common approach is to monitor the transition from the protonated molecule [M+H]+ to a characteristic fragment ion.
-
KIC: (Requires derivatization for LC-MS analysis, not a CoA ester).
-
This compound: The specific m/z transition would need to be determined using a purified standard.
-
-
-
Quantification:
-
Standard Curve: Generate a standard curve using known concentrations of purified this compound and KIC standards.
-
Data Analysis: Integrate the peak areas for each analyte in the samples and interpolate the concentrations from the standard curve. Normalize data to cell number or tissue weight.
-
Mandatory Visualizations
Diagram 1: Branched-Chain Amino Acid Catabolism
Caption: Leucine catabolism pathway indicating the established (KIC) and novel biomarkers.
Diagram 2: Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of metabolic biomarkers from a disease model.
References
- 1. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Authenticating Synthetic 7-Methyl-3-oxooctanoyl-CoA: A Comparative Guide for Researchers
For researchers in metabolic studies, drug development, and synthetic biology, the accurate identification and validation of novel metabolites are paramount. This guide provides a comprehensive comparison of synthetic 7-Methyl-3-oxooctanoyl-CoA with its potential biological counterparts, offering detailed experimental protocols and data presentation to facilitate unambiguous authentication.
This compound is a branched-chain acyl-coenzyme A (CoA) thioester. While its precise biological role is not extensively documented, its structure suggests involvement in fatty acid or polyketide biosynthesis, likely as an intermediate derived from the metabolism of branched-chain amino acids. Accurate authentication of a synthetic standard against biological samples is crucial for confirming its natural occurrence and elucidating its function. This guide outlines the key analytical techniques and expected outcomes for this validation process.
Comparative Data Summary
The primary method for authenticating a synthetic metabolite is through a combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS). This technique provides two key comparative data points: retention time (RT) and fragmentation pattern (MS/MS spectrum). An authentic standard must exhibit identical RT and MS/MS spectra to the analyte in a biological sample under the same analytical conditions.
| Parameter | Synthetic this compound | Analyte in Biological Sample | Acceptance Criteria |
| LC Retention Time (RT) | Expected to be a single, sharp peak. The exact time is method-dependent. | Must co-elute with the synthetic standard. | RT difference of < 2% |
| Precursor Ion (m/z) [M+H]⁺ | Calculated: C₃₀H₅₁N₇O₁₈P₃S⁺ ≈ 922.2286 Da | Measured m/z should match the theoretical mass. | Mass accuracy < 5 ppm |
| Key MS/MS Fragment Ions (m/z) | Characteristic fragments of the acyl group and the CoA moiety. | Identical fragment ions and relative intensities. | Match of major fragments and intensity correlation > 0.9 |
Experimental Protocols
Chemical Synthesis of this compound (Proposed Route)
The synthesis of this compound can be achieved through a multi-step process, starting from 7-methyloctanoic acid.
a) Synthesis of 7-methyloctanoic acid: This branched-chain fatty acid can be synthesized via malonic ester synthesis, using isobutyl bromide as the starting material.
b) Activation of 7-methyloctanoic acid: The carboxylic acid is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl imidazolide.
c) Thioesterification with Coenzyme A: The activated 7-methyloctanoyl group is then reacted with the free thiol of Coenzyme A to form the desired thioester. The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Preparation of Biological Extracts
a) Cell Lysis and Quenching: Rapidly quench metabolic activity by adding ice-cold solvent (e.g., acetonitrile (B52724)/methanol/water) to the cell culture or tissue sample. Lyse the cells using sonication or bead beating.
b) Protein Precipitation: Precipitate proteins by adding a cold solvent like acetonitrile or by using acid precipitation (e.g., perchloric acid or trichloroacetic acid). Centrifuge to pellet the protein debris.
c) Solid-Phase Extraction (SPE): The supernatant containing the acyl-CoAs can be further purified and concentrated using a C18 SPE cartridge. This step helps to remove salts and other interfering substances.
d) Reconstitution: Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate) and a small amount of acid (e.g., 0.1% formic acid).
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
b) Mass Spectrometry:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+) is generally preferred for the analysis of acyl-CoAs.
-
Scan Mode: Full scan MS to identify the precursor ion, followed by targeted MS/MS (product ion scan) of the precursor ion corresponding to this compound.
-
Collision Energy: Optimize the collision energy to obtain a characteristic fragmentation pattern.
Visualizations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
